CGP 37849
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873634 | |
| Record name | CGP 37849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-31-0, 137424-81-8 | |
| Record name | CGP-37849 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 37849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-37849 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CGP 37849 on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique properties, including oral activity and a favorable therapeutic window in preclinical models, have made it a valuable tool for investigating the physiological and pathological roles of NMDA receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NMDA receptor, the functional consequences of this interaction, and the experimental methodologies used to characterize it.
Core Mechanism of Action: Competitive Antagonism at the Glutamate (B1630785) Binding Site
This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3][4][5][6] The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, must bind to the GluN1 subunit.
This compound directly competes with glutamate for its binding site on the GluN2 subunit. By occupying this site, this compound prevents glutamate from binding and subsequently prevents the conformational changes necessary for ion channel activation. This results in the inhibition of ion flux, primarily of Ca²⁺ and Na⁺, through the NMDA receptor channel. This mechanism has been confirmed through various experimental techniques, including radioligand binding assays and electrophysiological studies.[2][4][6]
Visualizing the Mechanism of Action
Caption: Competitive antagonism of this compound at the NMDA receptor glutamate binding site.
Quantitative Pharmacological Parameters
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Radioligand | Preparation | Kᵢ (nM) | Reference |
| [³H]-(±)-CPP | Rat brain postsynaptic density fractions | 35 | [2] |
| [³H]-L-glutamate | Rat brain postsynaptic density fractions | 220 | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Table 2: In Vitro Functional Antagonism of this compound
| Agonist | Preparation | IC₅₀ (nM) | Reference |
| L-aspartate | Cultured mouse spinal cord neurones | 370 ± 180 | [6] |
| L-glutamate | Cultured mouse spinal cord neurones | 210 ± 25 | [6] |
| NMDA | Cultured mouse spinal cord neurones | Not explicitly stated, but selective blockade observed | [6] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
Table 3: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Type | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mice | Maximal Electroshock | p.o. | 21 | [2] |
| Mice | Maximal Electroshock | i.v. | 2.4 | [5] |
| Mice | Maximal Electroshock | i.p. | 0.4 | [5] |
| Rats | Maximal Electroshock | p.o. | 8-22 | [5] |
| Rats | Maximal Electroshock | i.v. | 0.9 | [5] |
| Rats | Maximal Electroshock | i.p. | 1.1 | [5] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
The characterization of this compound's mechanism of action relies on well-established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Binding)
This protocol is adapted from studies investigating competitive antagonists at the NMDA receptor.[7]
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-CPP).
Materials:
-
Rat brain cortical membranes (or other tissue rich in NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]-CPP)
-
Unlabeled Ligand for Non-specific Binding: A high concentration of unlabeled CPP (e.g., 10 µM)
-
Test Compound: this compound at various concentrations
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³H]-CPP + Assay Buffer
-
Non-specific Binding (NSB): Membranes + [³H]-CPP + high concentration of unlabeled CPP
-
Competitive Binding: Membranes + [³H]-CPP + varying concentrations of this compound
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guide for assessing the functional antagonism of NMDA receptor-mediated currents in cultured neurons or brain slices.[8][9][10][11]
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated ionic currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured cells
-
Internal (pipette) solution
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
This compound at various concentrations
-
Patch-clamp amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with oxygenated aCSF or external solution.
-
Pipette Pulling and Filling: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette under visual guidance (e.g., using DIC microscopy).
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording NMDA Currents:
-
Clamp the neuron at a negative holding potential (e.g., -70 mV) in voltage-clamp mode.
-
To isolate NMDA receptor currents, it is common to use a Mg²⁺-free external solution or to hold the cell at a depolarized potential to relieve the Mg²⁺ block. Additionally, AMPA and GABA receptor antagonists (e.g., CNQX and picrotoxin) are often included in the bath solution.
-
Apply the NMDA receptor agonist to the bath to evoke an inward current.
-
-
Application of this compound:
-
Once a stable baseline of NMDA-evoked currents is established, co-apply the agonist with different concentrations of this compound.
-
Record the reduction in the amplitude of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Downstream Effects
The primary action of this compound is the direct blockade of the NMDA receptor ion channel. This prevents the influx of Ca²⁺, a critical second messenger that initiates numerous intracellular signaling cascades.
Downstream Consequences of NMDA Receptor Blockade
Caption: Downstream signaling consequences of NMDA receptor blockade by this compound.
By inhibiting Ca²⁺ influx, this compound can prevent the activation of downstream signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein). This can, in turn, affect gene expression and synaptic plasticity processes like Long-Term Potentiation (LTP), which is crucial for learning and memory. Furthermore, by preventing excessive Ca²⁺ entry, this compound can protect neurons from excitotoxicity, a key mechanism of neuronal damage in various neurological disorders.
Experimental and Logical Workflows
The investigation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.
Experimental Workflow for Characterizing an NMDA Receptor Antagonist
Caption: A typical experimental workflow for the characterization of a novel NMDA receptor antagonist.
Logical Relationship of Experimental Data
Caption: The logical interplay between different types of experimental data in defining the mechanism of action.
Conclusion
This compound is a well-characterized competitive antagonist of the NMDA receptor, acting at the glutamate binding site. Its high potency, selectivity, and oral bioavailability have established it as a critical research tool for exploring the multifaceted roles of NMDA receptors in the central nervous system. The data summarized and the methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of NMDA receptor pharmacology.
References
- 1. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of competitive NMDA receptor antagonists on excitatory amino acid-evoked currents in mouse spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: Binding Affinity of CGP 37849 for NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CGP 37849 and NMDA Receptors
This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-established competitive antagonist of the NMDA receptor.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and subsequent ion channel activation.[1] NMDA receptors are heterotetrameric ion channels, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits within the receptor complex dictates its pharmacological and biophysical properties. Understanding the binding affinity of a competitive antagonist like this compound for each of these subunit combinations is crucial for elucidating its mechanism of action and predicting its physiological and therapeutic effects.
Quantitative Binding Affinity Data
Currently, specific binding affinity data (Ki or IC50 values) for this compound at recombinant NMDA receptors with defined subunit compositions (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D) are not available in the peer-reviewed scientific literature. The majority of published studies have utilized native tissue preparations, primarily from rat brain, which contain a heterogeneous population of NMDA receptor subtypes.
The available data from these studies are summarized in the table below.
| Preparation | Radioligand | Ki (nM) | Reference |
| Postsynaptic density fractions from rat brain | L-[3H]-glutamate | 220 | [1] |
| Postsynaptic density fractions from rat brain | [3H]-((+/-)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) ([3H]-CPP) | 35 | [1] |
Note: The difference in Ki values is likely due to the different radioligands and experimental conditions used in the respective assays. The Ki of 35 nM, obtained through displacement of the competitive antagonist [3H]-CPP, is generally considered a more direct measure of the affinity of this compound for the glutamate binding site.
Experimental Protocols
To determine the binding affinity of a compound like this compound for specific NMDA receptor subunits, two primary experimental approaches are employed: radioligand binding assays using recombinant receptors and electrophysiological recordings from cells expressing defined receptor subunits.
Radioligand Binding Assay with Recombinant Receptors
This method allows for the direct measurement of the binding affinity of a compound to a specific NMDA receptor subtype expressed in a controlled cellular system.
Methodology:
-
Expression of Recombinant Receptors: cDNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a and GluN2A) are co-transfected into a suitable host cell line, such as Human Embryonic Kidney (HEK293) cells.
-
Membrane Preparation: After allowing for protein expression, the cells are harvested, and the cell membranes containing the recombinant NMDA receptors are isolated through a process of homogenization and centrifugation.
-
Competitive Binding Assay:
-
The prepared cell membranes are incubated with a known concentration of a radiolabeled competitive antagonist (e.g., [3H]-CPP) that binds to the glutamate site of the NMDA receptor.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ability of a compound to inhibit the ion channel activity of a specific NMDA receptor subtype in response to agonist application.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GluN1 and GluN2 subunits. The oocytes are then incubated for several days to allow for the expression and assembly of functional NMDA receptors on the cell surface.
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The oocyte is continuously perfused with a recording solution.
-
-
Agonist Application and Antagonist Inhibition:
-
A baseline current is established.
-
The NMDA receptor agonists, glutamate and glycine, are applied to the oocyte, eliciting an inward current.
-
Increasing concentrations of the competitive antagonist (this compound) are co-applied with the agonists.
-
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-evoked current (IC50) is determined by fitting the concentration-response data to a logistic function.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for determining Ki of this compound using a radioligand binding assay.
Caption: Logical relationship of competitive antagonism at the NMDA receptor.
Conclusion
This compound is a potent competitive antagonist of NMDA receptors with well-characterized binding affinities in native brain tissue. However, a significant knowledge gap exists regarding its specific affinity for different NMDA receptor subunit combinations. The experimental protocols detailed in this guide, namely radioligand binding assays with recombinant receptors and two-electrode voltage clamp electrophysiology, represent the standard methodologies to address this gap. Future research utilizing these techniques will be instrumental in fully elucidating the subunit selectivity of this compound, which will provide a more nuanced understanding of its pharmacological profile and potential therapeutic applications.
References
Unveiling the Pharmacological Profile of CGP 37849: A Competitive Antagonist at the NMDA Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CGP 37849, chemically identified as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to be orally active has made it a significant tool in neuroscience research and a candidate for therapeutic development, particularly in the context of neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of glutamatergic neurotransmission.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of various neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.[2] Consequently, the development of NMDA receptor antagonists has been a major focus of neuropharmacology research.
This compound emerged as a promising compound due to its competitive mechanism of action at the glutamate binding site of the NMDA receptor and its notable in vivo potency following oral administration.[3][4] Unlike non-competitive antagonists that block the ion channel, competitive antagonists like this compound offer a potentially more nuanced modulation of receptor activity. This guide delves into the specifics of its pharmacological characteristics.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological profile.
Table 1: In Vitro Binding Affinity of this compound at the NMDA Receptor
| Radioligand | Preparation | K_i_ (nM) | Reference |
| L-[³H]-glutamate | Postsynaptic density (PSD) fractions from rat brain | 220 | [4] |
| [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([³H]-CPP) | Rat brain membranes | 35 | [5][6] |
Note: The K_i_ (inhibitory constant) represents the concentration of this compound required to occupy 50% of the NMDA receptors in the presence of the radioligand. A lower K_i_ value indicates a higher binding affinity.
Table 2: In Vivo Anticonvulsant Potency of this compound
| Animal Model | Seizure Induction Method | Route of Administration | ED_50_ (mg/kg) | Reference |
| Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 21 | [4][5] |
| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |
| Rat | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [3] |
| Rat | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [3] |
Note: The ED_50_ (median effective dose) is the dose of this compound that produces an anticonvulsant effect in 50% of the test animals.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized and reproducible experimental methodologies. This section provides detailed protocols for key assays used to determine its binding affinity and functional antagonism.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the NMDA receptor using [³H]-CPP as the radioligand.
Materials:
-
Rat brain cortical membranes (prepared as a rich source of NMDA receptors)
-
[³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([³H]-CPP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 1 mM L-glutamate
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous glutamate. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]-CPP (at a concentration close to its K_d_), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-CPP, 1 mM L-glutamate, and the membrane preparation.
-
Competitive Binding: Add assay buffer, [³H]-CPP, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC_50_ (the concentration of this compound that inhibits 50% of the specific [³H]-CPP binding) from the resulting sigmoidal curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Electrophysiological Recording in Hippocampal Slices
This protocol describes the method for assessing the functional antagonism of this compound on NMDA receptor-mediated synaptic responses in acute hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, NaHCO₃, NaH₂PO₄, CaCl₂, MgSO₄, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.
-
Sucrose-based cutting solution (for improved slice health)
-
Vibratome
-
Recording chamber with a perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
NMDA
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in the ice-cold cutting solution.
-
Incubation: Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Recording: Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Baseline Recording: Using a glass microelectrode filled with aCSF, record extracellular field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum while stimulating the Schaffer collateral pathway.
-
NMDA Application: After establishing a stable baseline, apply NMDA to the bath to induce a stable increase in the fEPSP amplitude or a depolarizing response.
-
This compound Application: While continuing to apply NMDA, co-perfuse with increasing concentrations of this compound.
-
Washout: After testing, wash out this compound and NMDA with aCSF to observe the reversibility of the antagonist effect.
-
Data Analysis: Measure the amplitude or slope of the fEPSP in the presence of NMDA alone and with different concentrations of this compound. Plot the percentage of inhibition of the NMDA-induced response against the this compound concentration to determine its IC_50_ for functional antagonism.
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in the pharmacological characterization of this compound. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NMDA receptor and the point of intervention for a competitive antagonist like this compound.
Caption: NMDA Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of the in vitro experiments used to characterize the binding and functional antagonism of this compound.
Caption: Workflow for In Vitro Analysis of this compound.
Conclusion
This compound is a well-characterized competitive NMDA receptor antagonist with high potency and oral bioavailability. The data and protocols presented in this guide highlight its significant inhibitory effects on NMDA receptor binding and function. Its profile as a selective, competitive antagonist makes it an invaluable tool for investigating the physiological and pathological roles of the NMDA receptor. Furthermore, its demonstrated anticonvulsant properties in animal models underscore its potential as a lead compound for the development of novel therapeutics for epilepsy and other neurological disorders associated with glutamatergic dysfunction. This technical guide serves as a foundational resource for researchers aiming to utilize or further investigate the pharmacological properties of this compound.
References
In Vivo Effects of CGP 37849 on Neuronal Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 37849, chemically identified as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its activity is primarily associated with the D-stereoisomer and the trans configuration of the molecule. This technical guide provides an in-depth overview of the in vivo effects of this compound on neuronal activity, with a focus on its anticonvulsant properties, electrophysiological impact, and behavioral outcomes. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through schematic diagrams.
Core Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibitory action is specific to the NMDA receptor, with weak or no activity at other glutamate receptor subtypes, such as those for quisqualate and kainate, or at 18 other receptor binding sites.[1][2] The antagonism of the NMDA receptor by this compound leads to a reduction in the influx of Ca2+ ions into the postsynaptic neuron, a critical event in excitatory neurotransmission and synaptic plasticity.
Signaling Pathway of this compound Action
Caption: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Data on In Vivo Efficacy
The anticonvulsant properties of this compound have been extensively studied in rodent models. The following tables summarize the effective dose 50 (ED50) values from key studies.
Table 1: Anticonvulsant Activity of this compound in Rodents
| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [3] |
| Rat | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [3] |
| Mouse | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [3] |
| Rat | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [3] |
| Mouse | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |
| Rat | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |
| Mouse | Sound-induced | Intraperitoneal (i.p.) | Not specified |
Following oral administration, the duration of action of this compound is approximately 8 hours.[3]
Table 2: Electrophysiological Effects of this compound in Rats
| Brain Region | Neuronal Response | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |
| Hippocampus | NMDA-evoked firing | Oral (p.o.) | 100 | Antagonized | [1] |
Detailed Experimental Protocols
In Vivo Electrophysiology: Iontophoretic Application in Anesthetized Rats
This protocol is designed to assess the direct effects of this compound on NMDA receptor-mediated neuronal excitation in the hippocampus.
Objective: To determine if orally administered this compound can antagonize the excitatory responses of hippocampal pyramidal cells to iontophoretically applied NMDA.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Anesthesia: Urethane or other suitable anesthetic.
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
A multi-barreled micropipette is lowered into the CA1 region of the hippocampus.
Electrode and Iontophoresis Setup:
-
Recording Barrel: Filled with a conducting solution (e.g., 2M NaCl) for recording extracellular single-unit activity.
-
Agonist Barrels: One barrel filled with N-methyl-D-aspartate (NMDA) solution. Other barrels may contain quisqualate and kainate solutions to test for selectivity.
-
Iontophoresis: A current is passed through the agonist barrels to eject the substances in a controlled manner.
Experimental Workflow:
-
Isolate a single, spontaneously active hippocampal pyramidal neuron.
-
Establish a baseline firing rate.
-
Apply NMDA iontophoretically to evoke an excitatory response (increased firing rate).
-
Administer this compound orally (p.o.) at the desired dose (e.g., 100 mg/kg).
-
After a suitable absorption period, re-apply NMDA iontophoretically and record the neuronal response.
-
Compare the NMDA-evoked response before and after this compound administration.
-
As a control, apply quisqualate and kainate to confirm that their effects are not altered by this compound.
Caption: Workflow for in vivo electrophysiology with iontophoresis.
Anticonvulsant Testing: Maximal Electroshock (MES) Model
This model is a standard for assessing the efficacy of potential antiepileptic drugs.
Objective: To determine the dose of this compound required to protect against seizures induced by maximal electroshock.
Animal Model:
-
Species: Mouse or Rat
Procedure:
-
Administer this compound via the desired route (p.o., i.v., or i.p.) at various doses to different groups of animals.
-
At the time of expected peak drug effect, deliver a brief, high-intensity electrical stimulus through corneal or ear-clip electrodes.
-
The stimulus is sufficient to induce a tonic hindlimb extension seizure in control animals.
-
Observe the animals for the presence or absence of the tonic hindlimb extension.
-
The ED50 is calculated as the dose at which 50% of the animals are protected from the tonic hindlimb extension.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 37849: A Technical Guide for Investigating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, as a critical tool for the study of synaptic plasticity. This document details its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its use in long-term potentiation (LTP) and long-term depression (LTD) studies, and visualizes the key signaling pathways and experimental workflows involved.
Core Concepts: Mechanism of Action and Selectivity
This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a highly potent and selective competitive antagonist of the NMDA receptor.[1][2][3] It exerts its effects by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[1] This competitive antagonism is reversible and selective for NMDA receptors, with little to no activity at other glutamate receptor subtypes such as AMPA and kainate receptors.[1][3]
The NMDA receptor is a crucial player in synaptic plasticity, the cellular mechanism underlying learning and memory. Its activation leads to an influx of Ca²⁺ into the postsynaptic neuron, initiating signaling cascades that result in either a long-lasting enhancement of synaptic transmission (LTP) or a long-lasting depression (LTD). By blocking the NMDA receptor, this compound allows researchers to dissect the specific contribution of this receptor to the induction and maintenance of these forms of synaptic plasticity.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species/Preparation | Reference |
| Binding Affinity (Ki) | |||
| NMDA-sensitive [³H]-glutamate binding | 220 nM | Rat brain postsynaptic density fractions | [1][3] |
| [³H]-CPP (competitive NMDA antagonist) binding | 35 nM | Rat brain membranes | [2] |
| Functional Inhibition (IC₅₀) | |||
| NMDA-evoked whole-cell currents | 189 ± 9 nM | Cultured mouse spinal neurons | |
| In Vivo Efficacy (ED₅₀) | |||
| Suppression of electroshock-induced seizures (oral) | 8 - 22 mg/kg | Mice and rats | [4] |
| Suppression of electroshock-induced seizures (i.v./i.p.) | 0.4 - 2.4 mg/kg | Mice and rats | [4] |
| Facilitation of passive-avoidance task | 0.3 mg/kg | Mice | [5] |
| Impairment of passive-avoidance task | 30 mg/kg | Mice | [5] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a research tool, a clear understanding of the signaling pathways it modulates and the experimental workflows in which it is applied is essential.
Signaling Pathways in Synaptic Plasticity
The following diagrams, generated using the DOT language, illustrate the central role of the NMDA receptor in LTP and LTD and how this compound intervenes in these processes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.
Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the use of this compound to assess the role of NMDA receptors.
Materials:
-
Rat or mouse hippocampal slices (350-400 µm thick)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄, saturated with 95% O₂/5% CO₂.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
Methodology:
-
Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated ACSF at room temperature (20-25°C).
-
Electrode Placement: Transfer a slice to the recording chamber perfused with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20 minutes. The stimulation intensity should be set to elicit an fEPSP with an amplitude that is 30-50% of the maximum.
-
Application of this compound: For the experimental group, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 1-10 µM). For the control group, perfuse with ACSF containing the vehicle (e.g., DMSO at the same final concentration). Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Post-Induction Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the average baseline slope. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP. Compare the magnitude of LTP between the control and this compound-treated groups.
Induction of Long-Term Depression (LTD)
This protocol outlines the induction of LTD and the use of this compound to confirm its NMDA receptor dependence.
Methodology:
-
Follow steps 1-4 from the LTP protocol.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Post-Induction Recording and Data Analysis: Follow steps 6 and 7 from the LTP protocol to monitor and analyze the depression of the synaptic response.
Conclusion
This compound is a powerful and selective tool for elucidating the role of NMDA receptors in the complex processes of synaptic plasticity. Its competitive and reversible nature allows for precise temporal control in experiments, making it an invaluable asset for researchers in neuroscience and drug development. The quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the molecular underpinnings of learning and memory.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 4. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of NMDA Receptors in Disease with CGP 37849: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of NMDA receptor modulation in various disease states.
Introduction to this compound and NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, dysregulation of NMDA receptor activity, leading to excessive calcium influx, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases.[1][2]
This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the NMDA receptor.[1][3] It acts by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor complex.[1][2] This competitive antagonism prevents the ion channel from opening, thereby inhibiting the influx of calcium and sodium ions. A significant advantage of this compound is its oral bioavailability, making it a valuable tool for in vivo studies and a potential candidate for therapeutic development.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Assay | Tissue/Model | Reference |
| Ki | 220 nM | L-[3H]-glutamate binding | Rat brain postsynaptic density fractions | [1][2] |
| Ki | 35 nM | [3H]-CPP binding | Rat brain postsynaptic density fractions | [1][3] |
| IC50 | 0.18 ± 0.01 µM | Inhibition of NMDA-induced peak currents | Cultured hippocampal neurons | [5] |
| IC50 | 1.26 ± 0.19 µM | Inhibition of NMDA-induced plateau currents | Cultured hippocampal neurons | [5] |
| IC50 | 0.37 ± 0.04 µM | Inhibition of Long-Term Potentiation (LTP) | Rat hippocampal slices (CA1) | [5] |
Table 1: In Vitro Binding Affinity and Potency of this compound
| Animal Model | Administration Route | ED50 | Seizure Model | Reference |
| Mouse | Oral (p.o.) | 21 mg/kg | Maximal Electroshock (MES) | [1][3] |
| Mouse | Oral (p.o.) | 35.2 µmol/kg | Sound-induced seizures (DBA/2 mice) | [6] |
| Mouse | Intraperitoneal (i.p.) | 3.40 µmol/kg | Sound-induced seizures (DBA/2 mice) | [6] |
| Rat | Oral (p.o.) | 8 - 22 mg/kg | Maximal Electroshock (MES) | [4] |
| Rat | Intravenous (i.v.) | 0.4 - 2.4 mg/kg | Maximal Electroshock (MES) | [4] |
| Rat | Intraperitoneal (i.p.) | 0.4 - 2.4 mg/kg | Maximal Electroshock (MES) | [4] |
| Rat | Oral (p.o.) | 100 mg/kg | Antagonism of NMDA-induced firing | [7] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling in Excitotoxicity
Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal cell death, a process known as excitotoxicity. This is a common pathological mechanism in stroke and neurodegenerative diseases. The following diagram illustrates this detrimental signaling pathway.
Caption: NMDA receptor-mediated excitotoxicity pathway.
Experimental Workflow for In Vivo Anticonvulsant Screening
The maximal electroshock (MES) seizure model is a widely used preclinical assay to screen for potential anticonvulsant compounds. The following diagram outlines the typical workflow for evaluating a test compound like this compound in this model.
Caption: Workflow for in vivo anticonvulsant screening.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Tritiated NMDA receptor antagonist radioligand (e.g., [3H]-CPP)
-
This compound
-
Non-labeled glutamate or a potent NMDA receptor antagonist for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and vials
-
Scintillation fluid
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of the radioligand (e.g., [3H]-CPP).
-
Increasing concentrations of this compound.
-
For non-specific binding, a high concentration of a non-labeled NMDA receptor ligand.
-
The prepared membrane suspension.
-
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology in Hippocampal Slices
Objective: To assess the effect of this compound on NMDA receptor-mediated synaptic transmission and plasticity (e.g., Long-Term Potentiation).
Materials:
-
Young adult rats or mice
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Electrophysiology rig with amplifier and data acquisition system
-
This compound
-
NMDA
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application and LTP Induction:
-
To assess the effect on NMDA-evoked responses, bath-apply NMDA and record the change in the baseline potential. Then, co-apply this compound with NMDA to observe the antagonistic effect.[1]
-
To investigate the effect on LTP, after establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
To test the effect of this compound, perfuse the slice with a known concentration of the compound for a period before and during the HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Express the fEPSP slope as a percentage of the pre-LTP baseline.
-
Compare the magnitude of LTP in control slices versus slices treated with this compound.
-
Determine the IC50 of this compound for LTP inhibition by testing a range of concentrations.
-
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the in vivo anticonvulsant activity of this compound.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
-
This compound and vehicle control
Methodology:
-
Animal Preparation and Dosing:
-
Seizure Induction:
-
Observation and Scoring:
-
Data Analysis:
-
Divide the animals into groups receiving different doses of this compound.
-
For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[8]
-
Conclusion
This compound is a well-characterized, potent, and orally active competitive NMDA receptor antagonist. The data and protocols presented in this guide highlight its utility as a research tool for investigating the role of NMDA receptors in the pathophysiology of various central nervous system disorders. Its demonstrated anticonvulsant effects in preclinical models underscore its potential as a lead compound for the development of novel therapeutics for conditions such as epilepsy. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other disease models, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
The Dawn of a Potent NMDA Receptor Antagonist: An In-depth Guide to the Early Research and Discovery of CGP 37849
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and discovery of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The document delves into the initial in vitro and in vivo studies that established its pharmacological profile, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Core Discovery and Mechanism of Action
This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, emerged from early drug discovery programs as a novel unsaturated analog of 2-amino-5-phosphonopentanoate (AP5), a known NMDA receptor antagonist.[1] Initial research efforts were focused on identifying compounds with high affinity and selectivity for the NMDA receptor, coupled with oral bioavailability, a significant limitation of earlier antagonists.
The primary mechanism of action of this compound is its competitive antagonism at the glutamate (B1630785) binding site of the NMDA receptor.[2][3] By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions into the neuron. This action underlies its observed anticonvulsant and neuroprotective properties.
Signaling Pathway of NMDA Receptor Antagonism by this compound
Quantitative Data Summary
The initial characterization of this compound yielded significant quantitative data establishing its potency and efficacy. These findings are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Radioligand | Preparation | Ki (nM) | Reference |
| L-[³H]-Glutamate | Rat brain postsynaptic density (PSD) fractions | 220 | [2][3] |
| [³H]-CPP | Rat brain postsynaptic density (PSD) fractions | 35 | [2][3] |
Ki (Inhibitor constant) is a measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher affinity. [³H]-CPP is (±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, a selective NMDA receptor antagonist.
Table 2: In Vivo Anticonvulsant Potency of this compound in Rodents
| Species | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [1] |
| Rat | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [1] |
| Mouse | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [1] |
| Rat | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [1] |
| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |
| Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the early characterization of this compound. These protocols are based on the available scientific literature from that period.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity of this compound to the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor using competitive binding assays with radiolabeled ligands.
Experimental Workflow: Radioligand Binding Assay
Materials:
-
Rat forebrains
-
Sucrose solutions (various concentrations)
-
Triton X-100
-
HEPES buffer
-
Radioligands: L-[³H]-Glutamate, [³H]-CPP
-
This compound
-
Scintillation fluid
-
Glass fiber filters
Protocol:
-
Preparation of Postsynaptic Density (PSD) Fractions:
-
Homogenize rat forebrains in buffered sucrose.
-
Perform differential centrifugation to obtain a crude mitochondrial pellet.
-
Subject the pellet to osmotic shock and further centrifugation to isolate synaptosomes.
-
Treat the synaptosomal fraction with Triton X-100 to solubilize membranes, followed by centrifugation to pellet the PSD fraction.
-
Wash the PSD pellet to remove residual detergent.
-
-
Binding Assay:
-
In a multi-well plate, incubate the PSD fractions with a fixed concentration of the radioligand (L-[³H]-Glutamate or [³H]-CPP).
-
Add varying concentrations of this compound to the wells to compete with the radioligand for binding to the NMDA receptors.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Electrophysiology in Hippocampal Slices
This technique was employed to assess the functional antagonist activity of this compound on neuronal activity.
Objective: To determine the effect of this compound on NMDA-induced neuronal firing in CA1 pyramidal cells of rat hippocampal slices.
Materials:
-
Male Wistar rats
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
NMDA
-
Quisqualate
-
Kainate
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Protocol:
-
Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (typically 400-500 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Position a recording microelectrode in the CA1 pyramidal cell layer to record extracellular field potentials or perform whole-cell patch-clamp recordings to measure individual neuronal activity.
-
Use a stimulating electrode placed in the Schaffer collateral pathway to evoke synaptic responses.
-
-
Drug Application:
-
Establish a stable baseline recording of neuronal activity.
-
Apply NMDA via bath application or iontophoresis to induce an increase in the firing rate of CA1 neurons.
-
After observing a stable NMDA-induced response, co-apply this compound at various concentrations to the perfusion medium.
-
Record the changes in the NMDA-induced firing rate in the presence of this compound.
-
Perform washout experiments by perfusing the slice with drug-free aCSF to assess the reversibility of the antagonist effect.
-
To assess selectivity, test the effect of this compound on neuronal firing induced by other glutamate receptor agonists, such as quisqualate and kainate.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]
Objective: To determine the median effective dose (ED₅₀) of this compound required to protect rodents against seizures induced by maximal electroshock.
Materials:
-
Male mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound
-
Vehicle control
Protocol:
-
Animal Preparation and Drug Administration:
-
Acclimatize the animals to the laboratory environment.
-
Administer this compound or the vehicle control to different groups of animals via the desired route (oral, intravenous, or intraperitoneal).
-
Allow for a predetermined pretreatment time to ensure peak drug effect.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic (0.5% tetracaine hydrochloride) to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic hindlimb extension phase.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
-
Data Analysis:
-
For each dose of this compound, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED₅₀ value using a statistical method such as probit analysis.
-
Conclusion
The early research and discovery of this compound marked a significant advancement in the field of neuroscience and pharmacology. Through a series of rigorous in vitro and in vivo experiments, this compound was identified as a potent, selective, and orally active competitive NMDA receptor antagonist. The foundational studies detailed in this guide not only established its potential as a therapeutic agent for neurological disorders such as epilepsy but also provided a valuable pharmacological tool for further elucidating the complex roles of the NMDA receptor in brain function and disease. The methodologies employed in its initial characterization remain fundamental to modern drug discovery and development.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Effects of CGP 37849 on Learning and Memory in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated complex, dose-dependent effects on learning and memory in various rodent models. At lower doses, it has been shown to facilitate memory, while higher doses typically induce impairment. This technical guide provides a comprehensive overview of the quantitative data from key behavioral paradigms, detailed experimental protocols, and the underlying signaling pathways. The information is intended to serve as a resource for researchers investigating the therapeutic potential and cognitive implications of NMDA receptor modulation.
Introduction
The NMDA receptor is a critical component in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered to be a cellular correlate of learning and memory.[1][2] Consequently, modulation of NMDA receptor activity presents a promising avenue for the development of cognitive enhancers and therapeutics for neurological disorders. This compound and its more potent D-enantiomer, CGP 40116, are competitive antagonists at the NMDA receptor, meaning they bind to the glutamate (B1630785) recognition site and prevent its activation.[1][3] Understanding the precise effects of these compounds on cognitive function in preclinical models is paramount for their potential translation to clinical applications. This guide synthesizes the available data on the effects of this compound and CGP 40116 on learning and memory in rodent models, with a focus on quantitative outcomes and detailed methodologies.
Quantitative Data Summary
The effects of this compound and its enantiomer CGP 40116 have been predominantly studied using the passive avoidance and Morris water maze tasks. The data consistently reveal a dose-dependent impact on memory performance.
Table 1: Effects of this compound and CGP 40116 on Passive Avoidance Task in Mice
| Compound | Rodent Model | Dosage (p.o.) | Administration Time | Key Metric | Result |
| This compound | Mice | 0.3 mg/kg | Pre-training | Step-through latency | Memory facilitation[4] |
| This compound | Mice | 30 mg/kg | Pre-training | Step-through latency | Memory impairment[4] |
| CGP 40116 | C57BL/6J Mice | 5 mg/kg | 4h before training | Step-through latency | No significant effect |
| CGP 40116 | C57BL/6J Mice | 10 mg/kg | 4h before training | Step-through latency | Significantly decreased latency (impaired memory) |
| CGP 40116 | C57BL/6J Mice | 20 mg/kg | 4h before training | Step-through latency | Significantly decreased latency (impaired memory) |
| CGP 40116 | C57BL/6J Mice | 20 mg/kg | Immediately after training | Step-through latency | No significant effect on memory maintenance |
Table 2: Effects of CGP 40116 on Morris Water Maze Task in Mice
| Rodent Model | Dosage (p.o.) | Administration Schedule | Key Metric | Result |
| C57BL/6J Mice | 5 mg/kg | 4h before each training session | Escape latency | No significant effect |
| C57BL/6J Mice | 10 mg/kg | 4h before each training session | Escape latency | Dose-dependently affected acquisition |
| C57BL/6J Mice | 20 mg/kg | 4h before each training session | Escape latency | Significantly increased escape latencies (impaired learning) |
| C57BL/6J Mice | 5, 10, 20 mg/kg | 4h before each training session | Swimming speed | Dose-dependently decreased swimming speed |
| C57BL/6J Mice | 5, 10, 20 mg/kg | 4h before each training session | Retention (Probe Test) | Impaired performance in both hidden and visible platform tasks |
Experimental Protocols
Detailed and consistent experimental design is crucial for the reproducibility of behavioral studies. The following sections outline the methodologies for the key experiments cited in this guide.
Passive Avoidance Task
This task assesses fear-motivated, long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Procedure:
-
Training (Acquisition): The mouse is placed in the brightly lit compartment. After a brief habituation period, the guillotine door is opened. Once the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.
-
Drug Administration: this compound or its analogs are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before or after the training session.
-
Testing (Retention): 24 to 72 hours after the training session, the mouse is returned to the light compartment, and the latency to cross into the dark compartment is measured (up to a maximum cut-off time, e.g., 300 seconds). A longer latency is indicative of better memory retention.
-
Morris Water Maze (MWM)
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface in a fixed location in one of the four quadrants of the pool. The room should contain various distal visual cues.
-
Procedure:
-
Acquisition Phase: For several consecutive days (e.g., 5-7 days), mice are subjected to a series of trials (e.g., 4 trials per day). In each trial, the mouse is released into the water from a different starting position and must find the hidden platform. The time to reach the platform (escape latency) and the path length are recorded. If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Drug Administration: The compound is typically administered daily, a set time before the first trial of the day.
-
Probe Trial (Retention Test): 24 hours after the last training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory.
-
Contextual Fear Conditioning
This paradigm assesses the ability of a rodent to learn and remember an association between a specific environment (context) and an aversive stimulus.
-
Apparatus: A conditioning chamber with a distinctive context (e.g., specific flooring, odor, and lighting) equipped with a grid floor for delivering foot shocks.
-
Procedure:
-
Conditioning: The rodent is placed in the conditioning chamber. After a baseline period, it receives one or more mild foot shocks (e.g., 0.7 mA for 2 seconds). The animal learns to associate the chamber's contextual cues with the aversive stimulus.
-
Drug Administration: The drug can be administered before or after the conditioning session to assess its effect on acquisition or consolidation, respectively.
-
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway in Learning and Memory
This compound, as a competitive NMDA receptor antagonist, interferes with the initial steps of a crucial signaling cascade for synaptic plasticity.
Experimental Workflow for Memory Assessment
A typical workflow for assessing the impact of a compound like this compound on rodent memory involves several key stages.
Discussion and Future Directions
The data presented in this guide highlight the bimodal effects of the competitive NMDA receptor antagonist this compound on learning and memory in rodents. Low doses appear to have a memory-enhancing effect in certain tasks, while higher doses consistently impair cognitive performance. This dose-dependent effect is a critical consideration for the therapeutic development of NMDA receptor modulators. The impairment of spatial learning in the Morris water maze at higher doses, coupled with a decrease in swimming speed, suggests that motor effects may contribute to the observed cognitive deficits, a factor that must be carefully controlled for in experimental designs.
Future research should aim to further elucidate the precise molecular mechanisms underlying the memory-facilitating effects of low-dose this compound. Additionally, more comprehensive dose-response studies in a wider range of memory paradigms, including contextual fear conditioning, are warranted to fully characterize the cognitive profile of this compound. Investigating the effects of this compound on synaptic plasticity through electrophysiological studies, such as the recording of long-term potentiation in hippocampal slices, would provide a more direct measure of its impact on the cellular mechanisms of memory. Such studies will be invaluable in determining the potential of this compound and similar compounds as cognitive modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative trait locus analysis of contextual fear conditioning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 37849: A Technical Guide on its Anticonvulsant Properties in Preclinical Epilepsy Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Extensive preclinical research has demonstrated its significant anticonvulsant properties across a variety of animal models of epilepsy. This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with the evaluation of this compound. Data is presented to highlight its potential and limitations as a therapeutic agent for neurological disorders such as epilepsy.[1][2]
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism underlying the anticonvulsant effects of this compound is its competitive antagonism at the NMDA receptor, a key component of excitatory glutamatergic neurotransmission.[1][3] Glutamate-mediated neuronal hyperexcitation is a major factor in the generation and spread of seizure activity.[2] this compound specifically binds to the glutamate (B1630785) recognition site on the NMDA receptor, preventing the endogenous ligand, glutamate, from binding and activating the receptor's ion channel. This action reduces the influx of Ca²⁺ ions, dampens excessive neuronal depolarization, and thereby suppresses seizure discharges.[1][3]
Radioligand binding assays have quantified this activity, showing that this compound potently inhibits NMDA-sensitive L-[3H]-glutamate binding with a Ki of 220 nM and the binding of the selective NMDA receptor antagonist [3H]-CPP with a Ki of 35 nM.[1] In vivo electrophysiological studies in rats confirm this selectivity; oral administration of this compound selectively blocks neuronal firing induced by NMDA without affecting responses to quisqualate or kainate, other glutamate receptor agonists.[1][4][5]
Anticonvulsant Efficacy in Preclinical Models
This compound has demonstrated broad-spectrum anticonvulsant activity in several well-established rodent and primate models of epilepsy. A key advantage highlighted in studies is its significant central effects following oral administration.[1][6]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8] In this model, this compound has consistently shown potent, dose-dependent protection.
Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Model
| Species | Route of Administration | ED₅₀ (mg/kg) | Citation(s) |
| Mouse | Oral (p.o.) | 21 - 22 | [1][6] |
| Mouse | Intraperitoneal (i.p.) | 2.4 | [6] |
| Mouse | Intravenous (i.v.) | 0.4 | [6] |
| Rat | Oral (p.o.) | 8 | [6] |
| Rat | Intraperitoneal (i.p.) | 1.1 | [6] |
Chemoconvulsant Models
Models using chemical agents like pentylenetetrazol (PTZ) are valuable for evaluating potential treatments for generalized myoclonic and absence seizures.[9][10] this compound has shown varied efficacy in these models.
-
Pentylenetetrazol (PTZ)-Induced Seizures: The compound demonstrated weak anticonvulsant activity against seizures induced by PTZ.[6] This suggests a more limited efficacy against seizures primarily mediated by the GABAergic system, as PTZ is a GABA-A receptor antagonist.[9][10]
-
NMDA-Induced Seizures: As expected from its mechanism of action, this compound is highly effective at blocking seizures and neuronal firing induced by direct application of NMDA.[1][5]
Kindling Models
Kindling is a phenomenon where repeated application of an initially sub-convulsive stimulus (either chemical or electrical) results in the development of full-blown seizures, modeling epileptogenesis and complex partial seizures.[11][12][13]
-
Amygdala Kindling: In fully amygdala-kindled rats, which model complex partial seizures, this compound showed only weak anticonvulsant effects.[14][15] Moreover, the anticonvulsant doses were associated with behavioral side effects like ataxia and hyperactivity.[14] This suggests that competitive NMDA receptor antagonists like this compound may have limited utility for this seizure type.[14][15]
-
PTZ Kindling: Its prodrug, CGP 39551, was shown to delay the development of kindling in rats at oral doses of 10 mg/kg and above.[6]
Genetic and Reflex Seizure Models
-
Sound-Induced Seizures (DBA/2 Mice): In genetically susceptible DBA/2 mice, this compound was potent against sound-induced (audiogenic) seizures. When administered orally, it had an ED₅₀ of 35.2 µmol/kg.[16]
-
Photically-Induced Myoclonus (Papio papio): In photosensitive baboons, this compound suppressed photically-induced myoclonus. An oral dose of 191 µmol/kg (40 mg/kg) produced complete seizure suppression 24 hours after administration.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the standard protocols used to evaluate this compound.
Maximal Electroshock (MES) Seizure Protocol
This protocol assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Administration: this compound or vehicle is administered via the desired route (oral, intraperitoneal, intravenous).[6]
-
Pre-treatment Time: Animals are tested at the time of peak effect, which varies by administration route. For oral administration of this compound, the duration of action is approximately 8 hours.[6]
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[7]
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. A compound is considered protective if this phase is abolished.
-
Analysis: The dose required to protect 50% of the animals (ED₅₀) is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Protocol
This protocol evaluates a compound's ability to prevent or delay the onset of clonic or tonic-clonic seizures induced by a GABA-A antagonist.[18]
-
Animals: Typically mice or rats.[19]
-
Administration: Test compounds are administered at various doses prior to PTZ challenge.
-
PTZ Injection: A convulsant dose of PTZ (e.g., 50-85 mg/kg) is injected, usually via the intraperitoneal or subcutaneous route.[19]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine's scale).
-
Endpoint: Endpoints can include the latency to the first myoclonic jerk or generalized clonic seizure, or the complete absence of seizures.
Therapeutic Index and Side Effects
An essential aspect of drug development is the therapeutic index (TI), the ratio between the toxic/side-effect dose and the therapeutic dose. For this compound, the TI was evaluated in DBA/2 mice by comparing the ED₅₀ for motor impairment (rotor-rod test) with the ED₅₀ for anticonvulsant protection.
-
Oral Administration: The TI remained relatively constant at 5.9-7.2 for 3 hours.[16]
-
Intraperitoneal Administration: The TI was lower initially (2.4 at 1 hour) but increased significantly over time (20.0 at 3 hours).[16]
Despite a favorable TI in some contexts, behavioral side effects are a concern. In amygdala-kindled rats, anticonvulsant doses were associated with ataxia, hyperactivity, and muscular hypotonia, suggesting a narrow therapeutic window for complex partial seizures.[14][15]
Conclusion
This compound is a potent, orally active, and selective competitive NMDA receptor antagonist with robust anticonvulsant effects in models of generalized tonic-clonic and reflex seizures.[1][6][16] Its mechanism is directly linked to the modulation of excitatory neurotransmission. However, its efficacy appears limited in models of complex partial seizures (amygdala kindling) and seizures mediated by GABAergic dysfunction (PTZ), where it is associated with a narrow therapeutic window.[6][14][15] The comprehensive data gathered from these preclinical models establish this compound as a valuable tool for investigating the role of NMDA receptors in epilepsy and as a reference compound for the development of future glutamatergic-targeting antiepileptic drugs.[1]
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 5. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. journalsarchive.com [journalsarchive.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kindling model of epilepsy - Wikipedia [en.wikipedia.org]
- 13. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Weak anticonvulsant activity of this compound and CGP 39551 against kindled seizures following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the competitive NMDA receptor antagonist, this compound, on anticonvulsant activity and adverse effects of valproate in amygdala-kindled rats [pubmed.ncbi.nlm.nih.gov]
- 16. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive NMDA Receptor Antagonist CGP 37849: A Technical Overview of its Potential Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical target in the development of novel, rapid-acting antidepressants.[1] Unlike traditional monoaminergic agents, which can take weeks to elicit a therapeutic response, NMDA receptor antagonists have shown promise in producing more immediate antidepressant effects in preclinical models.[2][3] This technical guide provides a comprehensive overview of CGP 37849, a potent, selective, and orally active competitive NMDA receptor antagonist, and synthesizes the preclinical evidence supporting its potential as an antidepressant agent.[4][5] We detail its mechanism of action, summarize quantitative data from key behavioral models of depression, provide standardized experimental protocols, and visualize its proposed signaling pathway and experimental workflows.
Core Mechanism of Action
This compound, or DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, functions as a competitive antagonist at the NMDA receptor.[4] It directly competes with the endogenous co-agonist glutamate (B1630785) for its binding site on the receptor complex.[6] By blocking glutamate binding, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and reducing excessive glutamatergic neurotransmission, which is implicated in the pathophysiology of depression.[1]
Radioligand binding assays have confirmed the high affinity and competitive nature of this interaction.[6] Unlike non-competitive antagonists such as MK-801 or ketamine, which bind within the ion channel, this compound acts at the glutamate recognition site.[4][7] Preclinical evidence suggests its antidepressant-like effects may be mediated, at least in part, by an indirect activation of dopaminergic pathways.[8] This is supported by findings that the reduction in immobility in the forced swimming test induced by this compound is antagonized by the dopamine (B1211576) receptor antagonists haloperidol (B65202) and sulpiride.[8]
Quantitative Data Presentation
The antidepressant potential of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative findings from receptor binding assays and behavioral studies.
Table 1: Receptor Binding Affinity
| Ligand | Target | Preparation | Ki (nM) | Reference |
| This compound | NMDA-sensitive L-[³H]-glutamate binding | Rat brain postsynaptic density fractions | 220 | [6] |
| This compound | [³H]-CPP (competitive antagonist) binding | Rat brain postsynaptic density fractions | 35 | [6] |
Table 2: Efficacy in Preclinical Depression Models
| Model | Species | Compound | Dose & Route | Duration | Key Finding | Reference |
| Chronic Mild Stress | Rat | This compound | 5 mg/kg, i.p. | 4-5 weeks | Gradually reversed stress-induced deficit in sucrose (B13894) intake. | [4] |
| Chronic Mild Stress | Rat | This compound | 25 mg/kg, p.o. | 4-5 weeks | Gradually reversed stress-induced deficit in sucrose intake. | [4] |
| Chronic Mild Stress | Rat | Imipramine (comparator) | 10 mg/kg, i.p. or p.o. | 4-5 weeks | Comparable reversal of sucrose intake deficit to this compound. | [4] |
| Forced Swimming Test | Rat | This compound | "Active doses" | Single or triple admin. | Reduced immobility time. | [8] |
| Forced Swimming Test | Mouse | This compound | "Active doses" | Single or triple admin. | Reduced immobility time. | [8] |
Note: Specific dose-response data for the reduction of immobility in the Forced Swimming Test were not detailed in the cited literature, which only referred to "active doses." No studies utilizing the learned helplessness model with this compound were identified.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of findings. Below are representative methodologies for the key experiments cited.
Chronic Mild Stress (CMS) Model
This model is designed to induce a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild, unpredictable stressors over a prolonged period.[4][7][9]
Objective: To assess the ability of a test compound to reverse stress-induced deficits in reward-seeking behavior (e.g., consumption of a palatable sucrose solution).
Protocol:
-
Animals: Male Wistar rats are typically used.
-
Housing: Animals are single-housed to prevent social buffering.
-
Baseline Measurement: Before the stress period, establish a baseline for sucrose consumption. This is typically done by replacing the water bottle with a 1% sucrose solution for a 1-hour period following a period of food and water deprivation.
-
Stress Regimen: For a period of 4-9 weeks, animals are subjected to a daily schedule of varied, mild stressors.[4][7] The schedule is unpredictable to prevent habituation. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with a different partner
-
Periods of food or water deprivation
-
Reversal of the light/dark cycle
-
White noise
-
-
Sucrose Consumption Test: Performed weekly to monitor the onset of anhedonia. Following food and water deprivation, animals are presented with a pre-weighed bottle of 1% sucrose solution for 1 hour. The amount consumed is measured by weighing the bottle before and after the test.
-
Drug Administration: Once a stable decrease in sucrose consumption is observed in the stressed group compared to non-stressed controls, chronic drug administration begins. This compound has been administered daily for 4-5 weeks at doses of 5 mg/kg (i.p.) and 25 mg/kg (p.o.).[4]
-
Data Analysis: The primary endpoint is the change in sucrose consumption over the course of treatment. A significant increase in consumption in the drug-treated stressed group, restoring levels towards those of the non-stressed controls, indicates an antidepressant-like effect.
Forced Swimming Test (FST)
The FST is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[8][10] It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds are known to prolong active behaviors (swimming, climbing) and reduce the duration of immobility.
Objective: To measure the effect of a test compound on the duration of immobility in rodents forced to swim in a confined space.
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15-18 cm).[11][12]
-
Animals: Male rats or mice are used.
-
Drug Administration: The test compound (this compound) or vehicle is administered prior to the test. The pre-treatment time depends on the route of administration and the compound's pharmacokinetics. Both single and repeated (e.g., three times over 24 hours) administration protocols have been used.[8]
-
Test Procedure (for Rats):
-
Pre-test Session (Day 1): Animals are placed in the water tank for a 15-minute habituation session. This increases the sensitivity of the test on the following day.
-
Test Session (Day 2): 24 hours later, the animals are placed back in the tank for a 5-minute test session.
-
-
Test Procedure (for Mice): A single 6-minute test session is typically used without a pre-test session.[10]
-
Behavioral Scoring: The session is recorded for later analysis. An observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility , defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound possesses antidepressant-like properties. Its efficacy in the chronic mild stress model, a paradigm with high predictive validity, is comparable to the tricyclic antidepressant imipramine.[4] Furthermore, its activity in the forced swimming test points to a robust effect in reducing behavioral despair.[8] The mechanism, involving competitive NMDA receptor antagonism and subsequent modulation of dopamine systems, represents a distinct pathway from both traditional monoaminergic antidepressants and other NMDA antagonists like ketamine, which are heavily linked to AMPA receptor potentiation.[3][8]
For drug development professionals, this compound presents an intriguing profile. Its oral activity is a significant advantage for clinical translation.[4][6] However, several knowledge gaps remain. Comprehensive dose-response studies are needed to establish a clear therapeutic index. Detailed pharmacokinetic and pharmacodynamic profiling, including half-life and bioavailability, is required. Finally, while no data currently exists, evaluating this compound in the learned helplessness model would further solidify its antidepressant profile. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound as a novel treatment for major depressive disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. NMDA Receptor Antagonists for Major Depressive Disorder [everydayhealth.com]
- 3. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant activity of non-competitive and competitive NMDA receptor antagonists in a chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Models of affective illness: chronic mild stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
Oral Bioavailability and Pharmacokinetics of CGP 37849: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a competitive antagonist of the NMDA receptor.[3] Its ability to be administered orally and exert central nervous system effects has made it a valuable tool in neuroscience research, particularly in the study of epilepsy and other neurological disorders.[1][4] Understanding its pharmacokinetic profile is crucial for the design and interpretation of in vivo studies and for assessing its therapeutic potential.
Pharmacodynamic Profile
Following oral administration, this compound exhibits significant anticonvulsant activity in rodent models.
Table 1: Anticonvulsant Efficacy of Oral this compound in Rodents
| Species | Seizure Model | ED₅₀ (mg/kg, p.o.) | Reference |
| Mice | Maximal Electroshock | 21 | [2][3] |
| Mice | Sound-induced (DBA/2) | 35.2 µmol/kg | [4] |
| Rats | Maximal Electroshock | 8 - 22 | [1] |
The duration of action of this compound following oral administration has been reported to be approximately 8 hours in mice.[1]
Pharmacokinetic Properties
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and absolute oral bioavailability, are not extensively reported in publicly available literature. The available information primarily focuses on its oral activity and efficacy.
Experimental Protocols
While specific, detailed experimental protocols for the pharmacokinetic analysis of this compound are not published, this section outlines general methodologies that are applicable for such studies based on standard practices in the field.
Animal Models and Dosing
-
Species: Male Wistar rats or male albino mice are commonly used.
-
Administration: For oral administration, this compound is typically dissolved in distilled water or saline and administered via oral gavage.
Sample Collection
-
Blood Sampling: Blood samples are collected at various time points post-administration via methods such as tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Brain Tissue Sampling: Following blood collection, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized for analysis.
Bioanalytical Method
The quantification of this compound in plasma and brain homogenates would typically require a sensitive and specific analytical method. Given its structure as a phosphono-amino acid, a derivatization step may be necessary for detection by certain methods.
-
Sample Preparation: Protein precipitation is a common first step for plasma samples. Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte from both plasma and brain homogenates.
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
Visualizations
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the NMDA receptor.
Figure 1: Competitive antagonism of the NMDA receptor by this compound.
General Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for an oral pharmacokinetic study in rodents.
Figure 2: A generalized workflow for a preclinical oral pharmacokinetic study.
Conclusion
This compound is a well-established orally active, competitive NMDA receptor antagonist with demonstrated in vivo efficacy. While detailed public information on its pharmacokinetic profile is limited, this guide provides a foundational understanding for researchers. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion to better inform its use in neuroscience research and to explore any potential clinical applications.
References
- 1. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CGP 37849 on Brain Dopamine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849, and its intricate impact on dopamine (B1211576) systems in the brain. While direct neurochemical evidence points to a region-specific effect, a significant body of behavioral pharmacology suggests an indirect modulation of dopaminergic pathways. This document consolidates available quantitative data, details key experimental methodologies for investigating these effects, and visualizes the underlying signaling pathways. The presented information aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action and its potential therapeutic implications.
Introduction
This compound, or (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid), is a potent, selective, and orally active competitive antagonist of the NMDA receptor.[1][2][3] As a research tool, it has been instrumental in elucidating the role of NMDA receptors in various physiological and pathological processes. The interplay between the glutamatergic system, where NMDA receptors are a key component, and the dopaminergic system is of significant interest in neuroscience research and drug development, particularly for neurological and psychiatric disorders.
While the primary mechanism of this compound is the competitive blockade of NMDA receptors, its downstream effects on dopamine systems have been a subject of investigation. Behavioral studies have consistently indicated an indirect activation of dopamine pathways. For instance, the antidepressant-like effects of this compound in the forced swimming test are antagonized by dopamine D2 receptor antagonists like haloperidol (B65202) and sulpiride, suggesting a dopamine-dependent mechanism.[4] Furthermore, this compound has been shown to counteract the catalepsy induced by dopamine antagonists, providing additional evidence for its influence on dopaminergic function.[5] However, direct measurements of extracellular dopamine levels have yielded more nuanced results, indicating a complex and potentially region-specific interaction.
This guide will delve into the available data, outline the methodologies to further probe these interactions, and provide a visual representation of the involved signaling cascades.
Quantitative Data on Dopamine System Modulation
The available quantitative data on the direct effects of this compound on dopamine release are limited and highlight a significant discrepancy between different brain regions.
Table 1: Effect of this compound on Extracellular Dopamine in the Rat Prefrontal Cortex
| Brain Region | Doses of this compound (mg/kg) | Change in Extracellular Dopamine | Reference |
| Prefrontal Cortex | 10 | No effect | [6] |
| Prefrontal Cortex | 20 | No effect | [6] |
As shown in Table 1, direct measurement via in vivo microdialysis in the rat prefrontal cortex revealed that this compound, at doses of 10 and 20 mg/kg, did not alter extracellular dopamine concentrations.[6] This finding contrasts with the effects of non-competitive NMDA antagonists like MK-801, which have been shown to increase dopamine outflow in the same brain region.[6]
Table 2: Effects of Other NMDA Receptor Antagonists on Striatal Dopamine Release
| Compound | Class | Brain Region | Effect on Dopamine Release | Reference |
| D-CPPene | Competitive NMDA Antagonist | Striatum | Significant increase | [7] |
| Ketamine | Non-competitive NMDA Antagonist | Striatum (Human) | Increased synaptic dopamine | [8] |
| PCP | Non-competitive NMDA Antagonist | Striatum (Monkey) | Small (50%) increase at 0.3 mg/kg | [9] |
These findings suggest that NMDA receptor antagonism can lead to increased striatal dopamine release, and the lack of a similar finding for this compound in the prefrontal cortex underscores the importance of region-specific investigations.
Experimental Protocols
To further elucidate the impact of this compound on dopamine systems, rigorous experimental protocols are essential. The following sections detail methodologies for in vivo microdialysis and in vivo electrophysiology.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol is designed to measure extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Objective: To quantify changes in extracellular dopamine and its metabolites (DOPAC and HVA) in the striatum in response to this compound.
Materials:
-
Male Wistar rats (250-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target region (striatum; coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).[10]
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally at desired doses) or vehicle.
-
Continue collecting dialysate samples at 20-minute intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.
-
In Vivo Microdialysis Experimental Workflow
In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons
This protocol is for recording the firing activity of individual dopamine neurons in the ventral tegmental area (VTA) of anesthetized or awake rats in response to this compound administration.
Objective: To determine if this compound modulates the firing rate and pattern of VTA dopamine neurons.
Materials:
-
Male Wistar rats (250-350g)
-
Stereotaxic apparatus
-
Single-unit recording electrodes (e.g., glass micropipettes)
-
Amplifier and data acquisition system
-
Anesthetic (e.g., urethane (B1682113) or chloral (B1216628) hydrate (B1144303) for anesthetized prep; or head-stage for awake prep)
-
This compound
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a hole in the skull above the VTA.
-
Carefully remove the dura mater.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording electrode into the VTA.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties:
-
Slow, irregular firing rate (2-10 Hz).
-
Long-duration action potentials (>2.5 ms).
-
A broad, often triphasic waveform.
-
Bursting activity.
-
-
-
Recording and Drug Administration:
-
Once a stable, single unit is isolated, record baseline firing activity for a sufficient period.
-
Administer this compound systemically (e.g., i.p.) or locally via iontophoresis.
-
Record the neuronal activity continuously to observe any changes in firing rate or pattern.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing frequency, inter-spike intervals, and burst parameters.
-
In Vivo Electrophysiology Experimental Workflow
Signaling Pathways
The interaction between NMDA receptor antagonism and the dopamine system is complex and not fully elucidated. The following diagrams illustrate the putative signaling pathways.
General Glutamate-Dopamine Interaction in the Striatum
Glutamatergic inputs from the cortex and thalamus modulate the activity of striatal medium spiny neurons (MSNs), which are the principal output neurons of the striatum. Dopaminergic inputs from the substantia nigra pars compacta (SNc) also converge on these neurons, creating a complex interplay.
Glutamate-Dopamine Signaling Convergence on a Medium Spiny Neuron
Hypothesized Mechanism of Indirect Dopamine Modulation by this compound
The blockade of NMDA receptors by this compound on GABAergic interneurons in the VTA or striatum is a plausible mechanism for the indirect increase in dopamine release. By inhibiting these inhibitory interneurons, this compound could disinhibit dopamine neurons, leading to increased firing and subsequent dopamine release in terminal regions.
Proposed Disinhibition of Dopamine Neurons by this compound
Discussion and Future Directions
The current body of evidence presents a complex picture of this compound's impact on dopamine systems. The clear lack of effect on dopamine release in the prefrontal cortex, a region crucial for cognitive function, suggests that the behavioral effects of this compound may not be mediated by a direct, widespread increase in dopamine. However, the consistent findings from behavioral studies, where dopamine antagonists reverse the effects of this compound, strongly imply a role for the dopamine system.
The most parsimonious explanation for these seemingly contradictory findings is a region-specific effect of this compound, likely within the basal ganglia, including the striatum and nucleus accumbens. The indirect evidence points towards a disinhibitory mechanism, whereby this compound's blockade of NMDA receptors on inhibitory interneurons leads to an increase in the activity of dopamine neurons projecting to these areas.
To resolve this, future research should prioritize:
-
In vivo microdialysis studies of this compound in the striatum and nucleus accumbens: This would provide direct, quantitative evidence to either support or refute the hypothesis of indirect dopamine release in these regions. A comprehensive dose-response study would be particularly valuable.
-
In vivo electrophysiological recordings of VTA and SNc dopamine neurons during systemic administration of this compound: This would directly test the disinhibition hypothesis by measuring changes in the firing rate and pattern of these neurons.
-
Behavioral studies correlating locomotor activity with striatal dopamine levels: Combining behavioral paradigms with in vivo neurochemical monitoring would provide a more integrated understanding of how changes in dopamine translate to behavioral outcomes.
Conclusion
This compound is a valuable pharmacological tool for probing the function of NMDA receptors. While its effects on the dopamine system appear to be indirect and region-specific, they are significant for interpreting behavioral studies and considering its therapeutic potential. The current data highlight a lack of dopamine release in the prefrontal cortex but suggest a potential for increased dopaminergic activity in subcortical structures like the striatum. Further targeted research is necessary to fully elucidate the precise mechanisms and quantitative impact of this compound on these crucial dopamine pathways. This will be critical for a complete understanding of its pharmacological profile and for guiding the development of novel therapeutics targeting the glutamate-dopamine interface.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 201 Naunyn-schmiedebergs Archives of Pharmacology papers published in 1990 [scispace.com]
- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonist effects on striatal dopamine release: microdialysis studies in awake monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the NMDA receptor antagonist D-CPPene on extracellular levels of dopamine and dopamine and serotonin metabolites in striatum of kindled and non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis for striatal DA release [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. um.edu.mt [um.edu.mt]
Methodological & Application
CGP 37849: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CGP 37849 for in vivo research, with a focus on its application as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
The following tables summarize the effective doses (ED₅₀) of this compound observed in various in vivo models and administration routes. These values highlight the compound's potency and oral bioavailability.
Table 1: Anticonvulsant Potency of this compound in Rodents
| Animal Model | Seizure Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| Mice | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [1] |
| Rats | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [1] |
| Mice | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [1] |
| Rats | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [1] |
| Mice | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |
| Rats | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |
| Mice | Sound-induced (DBA/2) | Oral (p.o.) | ~7.4 (35.2 µmol/kg) | [2] |
| Mice | Sound-induced (DBA/2) | Intraperitoneal (i.p.) | ~0.7 (3.40 µmol/kg) | [2] |
| Mice | Sound-induced (DBA/2) | Intracerebroventricular (i.c.v.) | ~0.008 (0.038 nmol) | [2] |
Table 2: Effects of this compound in Other In Vivo Models
| Animal Model | Study Type | Administration Route | Dosage (mg/kg) | Observed Effect | Reference |
| Rats | Amygdala-Kindled Seizures | Intraperitoneal (i.p.) | 1 - 5 | Potentiation of valproate's anticonvulsant effect | |
| Rats | Hippocampal Neuron Firing (NMDA-induced) | Oral (p.o.) | 100 | Selective blockade of NMDA-induced firing | [3] |
| Baboons (Papio papio) | Photically-induced Myoclonus | Intravenous (i.v.) | ~10-40 (48-191 µmol/kg) | Suppression of myoclonus | [2] |
| Baboons (Papio papio) | Photically-induced Myoclonus | Oral (p.o.) | ~10-20 (48-96 µmol/kg) | No protection | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility. Below are generalized protocols for common assays used to evaluate this compound.
Maximal Electroshock (MES) Seizure Model
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive device
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Electrode solution (e.g., 0.9% saline)
-
This compound solution/suspension and vehicle control
Procedure:
-
Animal Preparation: Acclimate male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) to the testing environment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (p.o., i.p., or i.v.) at a predetermined time before seizure induction to allow for optimal drug absorption and distribution.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. After a brief waiting period, place the corneal electrodes, ensuring good contact with a drop of saline.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in the drug-treated groups compared to the vehicle control group. The ED₅₀ can be determined using probit analysis.
Amygdala Kindling Model
This model is used to study the development and prevention of focal seizures that can evolve into secondarily generalized seizures.
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator and recording system
-
This compound solution/suspension and vehicle control
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of rats.
-
Recovery: Allow the animals to recover from surgery for at least one week.
-
Kindling Stimulation: Apply a brief, low-intensity electrical stimulus to the amygdala once or twice daily. The initial stimulus should be sufficient to elicit an afterdischarge (a brief period of seizure-like electrical activity in the brain).
-
Seizure Scoring: Observe and score the behavioral seizures according to a standardized scale (e.g., Racine's scale). With repeated stimulation, the seizures will progressively increase in severity, from facial clonus to generalized tonic-clonic convulsions.
-
Drug Administration: Once the animals are fully kindled (i.e., consistently exhibit a specific stage of seizure), administer this compound or vehicle control.
-
Post-Drug Stimulation and Observation: At the time of expected peak drug effect, deliver the kindling stimulation and record the seizure stage and afterdischarge duration.
-
Data Analysis: Compare the seizure scores and afterdischarge durations in the drug-treated groups to the vehicle control group to assess the anticonvulsant efficacy of this compound.
Formulation and Administration of this compound
The appropriate vehicle for in vivo administration of this compound depends on the chosen route. While specific formulations are not always detailed in publications, the following are general guidelines:
-
Oral (p.o.) Administration: this compound is orally active.[1][3][4] For oral gavage, it can be suspended in an aqueous vehicle such as 0.5% or 1% methylcellulose (B11928114) or dissolved in distilled water.
-
Intraperitoneal (i.p.) Administration: For i.p. injection, this compound can be dissolved in sterile saline (0.9% NaCl). Ensure the solution is at a physiological pH.
-
Intravenous (i.v.) Administration: For i.v. injection, this compound should be dissolved in sterile saline and filtered through a 0.22 µm filter to ensure sterility and remove any particulates.
It is crucial to perform small-scale solubility and stability tests of this compound in the chosen vehicle before preparing a large batch for in vivo studies.
Mandatory Visualizations
Signaling Pathway of Competitive NMDA Receptor Antagonism
This compound is a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. By blocking the binding of glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and subsequent downstream signaling cascades that can lead to excitotoxicity and neuronal hyperexcitability.
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Workflow for In Vivo Anticonvulsant Screening
The following diagram outlines a typical workflow for evaluating the anticonvulsant efficacy of a test compound like this compound.
Caption: Workflow for in vivo anticonvulsant screening of this compound.
References
- 1. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 37849 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation and use of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for in vitro research applications. Detailed methodologies for dissolving the compound, preparing stock solutions, and its application in key experimental setups such as electrophysiology and calcium imaging are outlined. Furthermore, this document includes a summary of the compound's pharmacological properties and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound, with the chemical name (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid, is a highly selective and competitive antagonist of the NMDA receptor.[1][2][3][4] By binding to the glutamate (B1630785) recognition site on the NMDA receptor, this compound effectively blocks the binding of the endogenous agonist glutamate, thereby inhibiting ion channel activation and subsequent downstream signaling cascades. This antagonistic action makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system, including their involvement in synaptic plasticity, learning, memory, and excitotoxicity.[5]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | References |
| Molecular Weight | 209.14 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [4] |
| Mechanism of Action | Competitive NMDA receptor antagonist | [1][2][3] |
| Binding Affinity (Ki) | 35 nM (displacement of [3H]-CPP) | [1][2] |
| Binding Affinity (Ki) | 220 nM (inhibition of L-[3H]-glutamate binding) | [1][2] |
| Solubility | Soluble in water to 100 mM (with warming) or 20.91 mg/mL (99.98 mM) in H2O (requires sonication) | [2] |
Signaling Pathway of NMDA Receptor Antagonism by this compound
This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca2+ into the postsynaptic neuron. The subsequent inhibition of calcium-dependent signaling pathways, such as the activation of CaMKII and CREB, underlies the effects of this compound on synaptic function.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes or warm the solution briefly at 37°C until it is fully dissolved.
-
Sterilization: If the stock solution is to be used in cell culture experiments, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
Storage of Stock Solutions:
| Storage Temperature | Duration | References |
| -20°C | 1 month | [2] |
| -80°C | 6 months | [2] |
In Vitro Experimental Workflow
The following diagram illustrates a general workflow for characterizing the effects of this compound in in vitro assays.
Example Application: Inhibition of NMDA-Evoked Currents in Cultured Neurons (Whole-Cell Patch-Clamp)
This protocol provides a method for assessing the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA
-
This compound stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Protocol:
-
Cell Preparation: Plate neurons on coverslips and culture for 10-14 days in vitro.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the membrane potential at -70 mV.
-
Baseline Recording: Apply a brief pulse of NMDA (e.g., 100 µM for 2-3 seconds) to evoke an inward current. Repeat this every 60 seconds to establish a stable baseline.
-
Application of this compound: Perfuse the chamber with external solution containing the desired concentration of this compound (e.g., starting from 10 nM to 10 µM) for 2-3 minutes.[6]
-
Test Pulse: While in the presence of this compound, apply the same NMDA pulse and record the evoked current.
-
Washout: Perfuse with the external solution without this compound to observe the reversal of the inhibitory effect.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of this compound. Calculate the percentage of inhibition for each concentration of this compound and, if desired, fit the data to a concentration-response curve to determine the IC50.
Example Application: Monitoring Inhibition of NMDA-Induced Calcium Influx (Calcium Imaging)
This protocol describes how to use calcium imaging to assess the antagonistic effect of this compound on NMDA receptor-mediated calcium influx.
Materials:
-
Cultured neurons or astrocytes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
External solution (as in 4.3)
-
NMDA
-
This compound stock solution
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
Protocol:
-
Cell Loading: Incubate the cultured cells with a calcium indicator dye according to the manufacturer's instructions.
-
Imaging Setup: Place the coverslip with the loaded cells in a recording chamber on the microscope stage and perfuse with external solution.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes.
-
NMDA Stimulation: Apply NMDA (e.g., 50-100 µM) to the chamber and record the increase in intracellular calcium as an increase in fluorescence intensity.
-
Washout: Wash out the NMDA and allow the fluorescence to return to baseline.
-
This compound Incubation: Perfuse the chamber with a solution containing this compound for 5-10 minutes.
-
NMDA Stimulation in the Presence of this compound: Re-apply NMDA in the continued presence of this compound and record the change in fluorescence.
-
Data Analysis: Measure the peak change in fluorescence in response to NMDA with and without this compound. Calculate the percentage inhibition of the calcium response by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation | Exceeded solubility limit; improper storage. | Prepare a fresh stock solution. Ensure the final concentration in the working solution is below the solubility limit. Use sonication or gentle warming to aid dissolution. |
| No or low activity | Inactive compound; incorrect concentration; degradation of stock solution. | Use a fresh aliquot of the stock solution. Verify the concentration calculation. Confirm the activity of NMDA receptors in the experimental system. |
| High variability in results | Inconsistent timing of drug application; cell health variability. | Standardize the pre-incubation and application times. Monitor cell health and only use healthy, viable cells for experiments. |
Conclusion
This compound is a powerful tool for the in vitro investigation of NMDA receptor function. The protocols provided in these application notes offer a starting point for researchers to effectively utilize this compound in their studies. Adherence to proper preparation, storage, and application techniques will ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for glial Ca2+ imaging in C. elegans following chemical, mechanical, or optogenetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 37849 in Electrophysiological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its ability to specifically block the glutamate (B1630785) binding site on the NMDA receptor makes it an invaluable tool in neuroscience research, particularly in electrophysiological studies aimed at isolating and characterizing synaptic currents and plasticity.[2][3] These application notes provide detailed protocols and data for utilizing this compound to effectively block NMDA receptor-mediated currents in various electrophysiological preparations.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][3][4] This means it reversibly binds to the same site as the endogenous agonist, glutamate, thereby preventing the receptor's activation and the subsequent influx of cations, most notably Ca²⁺, into the neuron.[5] This selective antagonism allows for the pharmacological isolation of other glutamate receptor-mediated currents, such as those from AMPA and kainate receptors.[2]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and efficacy.
Table 1: Binding Affinity of this compound
| Parameter | Value | Preparation | Reference |
| Kᵢ (vs [³H]-CPP) | 35 nM | Rat brain postsynaptic density fractions | [1][3] |
| Kᵢ (vs [³H]-glutamate) | 220 nM | Rat brain postsynaptic density fractions | [1][3][4] |
Table 2: In Vitro Electrophysiology - Effective Concentrations
| Preparation | Concentration | Effect | Reference |
| Hippocampal Slices (low Mg²⁺) | Up to 10 µM | Suppressed burst firing evoked in CA1 neurons | [1][3] |
| Hippocampal Pyramidal Cells | Not specified | Selectively and reversibly antagonized NMDA-evoked increases in firing rate | [2][3] |
Table 3: In Vivo Efficacy (Oral Administration)
| Animal Model | ED₅₀ (Maximal Electroshock) | Reference |
| Mice | 21 mg/kg | [1][3] |
| Rats | 8 - 22 mg/kg | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Based on the manufacturer's recommendation, dissolve this compound in sterile water or a mild alkaline solution (e.g., 100 mM NaOH) to a stock concentration of 10-100 mM.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Electrophysiological Recording from Acute Brain Slices
This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons (e.g., CA1 pyramidal cells in hippocampal slices) to measure NMDA receptor-mediated currents.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based slicing solution to enhance neuronal viability.[7]
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated NMDG solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂. The pH should be 7.4 when bubbled with 95% O₂ / 5% CO₂.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution.
-
Internal Solution Example (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na₃-GTP. Adjust pH to 7.25 with CsOH.
-
Establish a whole-cell recording configuration from the target neuron.
-
To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block.[8] AMPA and kainate receptor currents can be blocked by including their respective antagonists (e.g., 10 µM CNQX) in the aCSF.
3. Application of this compound:
-
After obtaining a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), perfuse the slice with aCSF containing the desired concentration of this compound.
-
A concentration of 10 µM is often sufficient to achieve a complete block of NMDA receptor currents.[3] The optimal concentration should be determined empirically for each preparation.
-
Allow sufficient time for the drug to equilibrate in the slice before recording the post-drug effect.
-
To confirm the reversibility of the block, perform a washout by perfusing with drug-free aCSF.[3]
Visualizations
Caption: NMDA Receptor Signaling and this compound Blockade.
Caption: Workflow for Blocking NMDA Currents with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Kinetics of Mg2+ unblock of NMDA receptors: implications for spike-timing dependent synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
CGP 37849 administration in behavioral paradigms like the forced swim test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in the forced swim test (FST). The FST is a widely used behavioral paradigm to screen for potential antidepressant-like activity in rodents.
Introduction
This compound has demonstrated antidepressant-like properties in preclinical studies.[1][2] Its mechanism of action is primarily through the blockade of NMDA receptors, which is thought to indirectly activate dopamine (B1211576) pathways, contributing to its effects in behavioral models of depression.[1] The forced swim test is a common assay where the administration of effective antidepressants reduces the duration of immobility, a state considered to reflect behavioral despair.[3]
Data Presentation
Table 1: Effect of Single Administration of this compound on Behavior in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | n | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 180 ± 15 | 50 ± 8 | 10 ± 3 |
| This compound | 2.5 | 10 | 140 ± 12 | 80 ± 10 | 20 ± 4* |
| This compound | 5 | 10 | 110 ± 10 | 100 ± 12 | 30 ± 5** |
| This compound | 10 | 10 | 90 ± 8 | 115 ± 11 | 35 ± 6*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are illustrative.
Table 2: Effect of Repeated Administration (3 days) of this compound on Behavior in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle (Water) | - | 12 | 200 ± 18 | 35 ± 5 | 5 ± 2 |
| This compound | 5 | 12 | 160 ± 15 | 60 ± 7 | 20 ± 4* |
| This compound | 10 | 12 | 130 ± 11 | 85 ± 9 | 25 ± 5** |
| This compound | 20 | 12 | 105 ± 9 | 105 ± 10 | 30 ± 5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are illustrative.
Experimental Protocols
Protocol 1: Forced Swim Test in Rats
1. Animals:
-
Male Wistar rats (200-250 g) are commonly used.[4]
-
Animals should be housed in groups of 4-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Allow at least one week of acclimatization to the housing facility before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[5]
3. Drug Administration:
-
Compound: this compound
-
Vehicle: Saline (0.9% NaCl)
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing: Prepare solutions to administer doses ranging from 2.5 to 10 mg/kg.
-
Timing: Administer the drug or vehicle 60 minutes before the test session.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for behavioral analysis. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[6]
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. 60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session. The session should be recorded by a video camera for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The total 5-minute (300 s) session is scored for the duration of the following behaviors:
-
Immobility: The rat makes only the necessary movements to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
5. Statistical Analysis:
-
Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group. The significance level is usually set at p < 0.05.
Protocol 2: Forced Swim Test in Mice
1. Animals:
-
Male Swiss or C57BL/6J mice (20-25 g) are commonly used.
-
Housing and acclimatization conditions are similar to those for rats.
2. Apparatus:
-
A transparent Plexiglas cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.[7]
3. Drug Administration:
-
Compound: this compound
-
Vehicle: Distilled water or 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Route of Administration: Oral gavage (p.o.).
-
Dosing: Prepare solutions to administer doses ranging from 5 to 20 mg/kg.
-
Timing: Administer the drug or vehicle for three consecutive days, with the last dose given 60 minutes before the test session.
4. Experimental Procedure:
-
Test Session: Unlike the rat protocol, a pre-test session is not always necessary for mice. On the day of the experiment, administer the final dose of this compound or vehicle. 60 minutes later, place the mouse individually into the swim cylinder for a 6-minute test session.[1][3]
-
Behavioral Scoring: The behavior is recorded for the entire 6-minute session, but only the last 4 minutes are typically scored. A trained observer, blind to the treatment conditions, scores the duration of immobility, swimming, and climbing.
5. Statistical Analysis:
-
Similar to the rat protocol, data are analyzed using one-way ANOVA followed by an appropriate post-hoc test.
Visualizations
Caption: Experimental workflow for the forced swim test with this compound.
Caption: Signaling pathway of this compound's antidepressant-like effects.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. NMDA Receptor Antagonists for Treatment of Depression | MDPI [mdpi.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Long-Term Potentiation (LTP) using CGP 37849
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. CGP 37849 is a potent and selective competitive antagonist of the NMDA receptor. These application notes provide a detailed protocol for utilizing this compound to investigate its role in modulating and inducing LTP in in vitro hippocampal slice preparations.
Mechanism of Action of this compound in LTP
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. By binding to this site, it prevents the endogenous ligand, glutamate, from activating the receptor. The activation of NMDA receptors is a critical step in the induction of LTP, as it allows for the influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that lead to a lasting increase in synaptic efficacy. Therefore, the application of this compound is expected to block the induction of NMDA receptor-dependent LTP.
Quantitative Data Summary
The following table summarizes representative data on the effect of this compound on the induction of LTP in the CA1 region of the hippocampus. The data illustrates the change in the field excitatory postsynaptic potential (fEPSP) slope, a measure of synaptic strength, following high-frequency stimulation (HFS) in the presence and absence of the antagonist.
| Experimental Condition | Baseline fEPSP Slope (% of initial baseline) | fEPSP Slope 60 min post-HFS (% of initial baseline) |
| Control (ACSF) | 100 ± 5% | 155 ± 8% |
| This compound (10 µM) | 98 ± 6% | 105 ± 7% |
Data are presented as mean ± SEM and are representative of expected results based on the known function of potent NMDA receptor antagonists.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) cutting solution. The ACSF cutting solution should contain (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, and 1 CaCl₂.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF (same composition as cutting solution but with 2 mM MgSO₄ and 2 mM CaCl₂) and allow them to recover for at least 1 hour at room temperature (22-25°C).
Protocol 2: Electrophysiological Recording and LTP Induction
-
Transfer a single hippocampal slice to a submerged recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min. The temperature of the ACSF should be maintained at 30-32°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.033 Hz). The stimulation intensity should be adjusted to elicit a fEPSP amplitude that is 30-50% of the maximal response.
-
Application of this compound: To investigate the effect of this compound on LTP induction, perfuse the slice with ACSF containing 10 µM this compound for at least 20 minutes prior to the LTP induction protocol. Maintain the presence of the antagonist throughout the recording period. For control experiments, perfuse with standard ACSF.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
Visualizations
Caption: NMDA Receptor Signaling Pathway in LTP Induction.
Caption: Experimental Workflow for LTP with this compound.
Application Notes and Protocols for the Preparation of a Stable Stock Solution of CGP 37849
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stable stock solution of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The information herein is intended to guide researchers in accurately preparing solutions for in vitro and in vivo studies. Adherence to these protocols will help ensure the stability and consistent performance of this compound in experimental settings. This document includes chemical and physical data, a detailed preparation protocol, storage recommendations, and a quality control checklist.
Introduction to this compound
This compound, with the chemical name (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid, is a widely used competitive antagonist of the NMDA receptor.[2][3] It potently and selectively blocks the NMDA receptor, with a reported Ki of 35 nM.[1] Due to its pharmacological properties, this compound is a valuable tool in neuroscience research to investigate the roles of NMDA receptors in synaptic plasticity, learning, memory, and various neurological disorders.[2][3][4] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 209.14 g/mol | [5] |
| CAS Number | 127910-31-0 | [5] |
| Purity | >98% or >99% (Varies by supplier) | |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water to 100 mM (with warming) or 20.91 mg/mL (99.98 mM) in H₂O (with ultrasonic treatment) | [5] |
| Storage (Solid) | +4°C under desiccating conditions for up to 12 months |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in sterile, purified water.
Materials and Equipment
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or sonicator
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 209.14 g/mol = 0.020914 g
-
Mass (mg) = 20.91 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 20.91 mg of this compound powder into the tared tube. Record the actual mass.
-
-
Solubilization:
-
Add 1 mL of sterile, purified water to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or sonication is recommended.[5]
-
Warming: Place the tube in a water bath set to 30-40°C for 5-10 minutes, vortexing intermittently.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
-
-
Final Volume Adjustment and Sterilization (Optional):
-
Ensure the final volume is accurate. If necessary, adjust with sterile water.
-
For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Preparation of Lower Concentration Stock Solutions
The following table provides the required mass of this compound to prepare stock solutions of different concentrations in a final volume of 1 mL of water.
| Desired Concentration | Mass of this compound for 1 mL |
| 1 mM | 0.209 mg |
| 5 mM | 1.046 mg |
| 10 mM | 2.091 mg |
| 50 mM | 10.457 mg |
Storage and Stability
Proper storage of the stock solution is crucial to maintain its stability and efficacy.
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to prevent degradation from multiple freeze-thaw cycles. |
| +4°C | Short-term (days) | Not recommended for prolonged storage. |
Quality Control Checklist
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the NMDA receptor.
Caption: Mechanism of Action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 4. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Intraperitoneal (i.p.) vs. Oral (p.o.) Administration of CGP 37849
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a valuable tool in neuroscience research, particularly in studies of excitatory amino acid neurotransmission, epilepsy, and neuroprotection.[1][2][3] Its efficacy as an anticonvulsant has been demonstrated in various rodent models.[3] A critical consideration for in vivo studies is the route of administration, which significantly impacts the compound's bioavailability, potency, and duration of action. These application notes provide a comprehensive comparison of intraperitoneal (i.p.) and oral (p.o.) administration of this compound, including detailed protocols and quantitative data to aid researchers in selecting the appropriate route for their experimental needs.
Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NR2 subunit of the NMDA receptor.[1][2] This prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of Ca²⁺ ions into the neuron. This blockade of NMDA receptor-mediated excitatory neurotransmission underlies its anticonvulsant and neuroprotective properties.
Figure 1: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Data Comparison: i.p. vs. p.o. Administration
The primary quantitative data available for comparing the two routes of administration for this compound is its anticonvulsant efficacy, as measured by the median effective dose (ED50) in suppressing maximal electroshock-induced seizures in rodents.[3]
| Parameter | Intraperitoneal (i.p.) | Oral (p.o.) | Reference |
| Anticonvulsant ED50 (mice & rats) | 0.4 - 2.4 mg/kg | 8 - 22 mg/kg | [3] |
| Duration of Action (mice & rats) | Not explicitly stated, but protection observed for at least 4 hours | Approximately 8 hours | [3][4] |
Experimental Protocols
A. Preparation of this compound Solution
This compound is soluble in water.[5] For in vivo administration, sterile, pyrogen-free water or saline is the recommended vehicle.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or 0.9% sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, may aid dissolution)[5]
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the desired volume of sterile water or saline to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial to ensure sterility before injection.
-
Prepare fresh solutions on the day of the experiment.
B. Intraperitoneal (i.p.) Injection Protocol (Mice)
Figure 2: Workflow for Intraperitoneal (i.p.) Injection in Mice.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Sterilize the Area: Swab the injection site with a gauze pad moistened with 70% ethanol.
-
Needle Insertion: Using a new sterile syringe and needle for each animal, insert the needle at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Once confident of correct placement, inject the solution smoothly. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.
-
Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
C. Oral (p.o.) Gavage Protocol (Mice)
Figure 3: Workflow for Oral (p.o.) Gavage in Mice.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes
-
Appropriately sized oral gavage needles (typically 20-22 gauge for mice) with a ball tip
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, holding the scruff of the neck to prevent head movement. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Confirm Placement: Ensure the needle has entered the esophagus and not the trachea. Signs of incorrect placement include respiratory distress or the ability to feel the needle in the chest cavity.
-
Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly and smoothly. The maximum recommended gavage volume for a mouse is 10 mL/kg of body weight.
-
Withdrawal and Observation: Slowly withdraw the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate aspiration.
Discussion and Recommendations
The choice between intraperitoneal and oral administration of this compound depends on the specific aims of the experiment.
Intraperitoneal (i.p.) administration offers several advantages:
-
Higher Potency: As indicated by the lower ED50 values, i.p. administration is significantly more potent than oral administration.[3] This means a smaller amount of the compound is needed to achieve a therapeutic effect, which can be cost-effective and reduce the risk of off-target effects.
-
Faster Onset of Action: While not explicitly quantified, i.p. injection generally leads to a more rapid absorption and onset of action compared to the oral route. This is advantageous for acute studies or when a rapid effect is desired.
-
Higher Bioavailability: The lower ED50 suggests higher bioavailability, bypassing the first-pass metabolism in the liver that can occur with oral administration.
Oral (p.o.) administration is preferable in certain scenarios:
-
Less Invasive: Oral gavage is generally considered less invasive than an injection, which may be important for chronic dosing studies to minimize stress on the animals.
-
Longer Duration of Action: Studies have shown a longer duration of anticonvulsant activity following oral administration (approximately 8 hours).[3] This makes it more suitable for experiments requiring sustained drug levels over a longer period.
-
Clinical Relevance: For studies aiming to model human therapeutic applications, the oral route is often more clinically relevant.
-
For acute studies requiring high potency and a rapid onset of action, intraperitoneal injection is the recommended route.
-
For chronic studies, or when a longer duration of action is needed and the higher dose requirement is not a limiting factor, oral administration is a suitable alternative.
Researchers should always conduct pilot studies to determine the optimal dose and timing for their specific experimental model and endpoints. Careful observation of the animals for any adverse effects is crucial regardless of the administration route.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of CGP 37849 in Hippocampal Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its ability to specifically block NMDA receptor-mediated excitatory neurotransmission makes it a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes within the central nervous system. Hippocampal slice preparations are a widely used ex vivo model to study synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), processes in which NMDA receptors play a crucial role.[4][5] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies using hippocampal slice preparations.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[3] By competing with the endogenous agonist glutamate, it prevents the opening of the NMDA receptor ion channel, thereby inhibiting the influx of Ca²⁺ ions that is critical for the induction of many forms of synaptic plasticity.[5] Studies have shown that this compound is highly selective for the NMDA receptor and does not significantly affect responses mediated by other glutamate receptors, such as AMPA and kainate receptors.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and effects of this compound from various studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Preparation | Reference |
| Ki for NMDA-sensitive L-[³H]-glutamate binding | 220 nM | Rat brain postsynaptic density fractions | [2][3] |
| Ki for [³H]-CPP binding | 35 nM | Rat brain postsynaptic density fractions | [3] |
| Potency vs. D-AP5 | 5- to 10-fold more potent | Isolated hippocampal, substantia nigra, and spinal cord preparations | [1] |
| Concentration to suppress burst firing in CA1 neurons | Up to 10 µM | Rat hippocampal slices in low Mg²⁺ medium | [3] |
Table 2: In Vivo Efficacy
| Species | Effect | Effective Dose (p.o.) | Reference |
| Rat | Antagonism of NMDA-evoked responses in hippocampal pyramidal cells | 100 mg/kg | [1] |
| Mouse | Suppression of maximal electroshock-induced seizures (ED₅₀) | 21 mg/kg | [3] |
| Rat | Suppression of electroshock-induced seizures (ED₅₀) | 8 - 22 mg/kg | [6] |
| Mouse | Facilitation of passive-avoidance task retention | 0.3 mg/kg | [7] |
| Mouse | Impairment of passive-avoidance task retention | 30 mg/kg | [7] |
Experimental Protocols
I. Preparation of Acute Hippocampal Slices
This protocol describes the standard method for preparing acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Incubation chamber
-
Recording chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
7 mM MgCl₂
-
0.5 mM CaCl₂
-
10 mM D-glucose
-
Continuously bubbled with carbogen gas and kept at 0-4°C.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
2 mM MgSO₄
-
2 mM CaCl₂
-
10 mM D-glucose
-
Continuously bubbled with carbogen gas. pH should be 7.4.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Immerse the brain in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold cutting solution.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated aCSF until they are transferred to the recording chamber. Slices should be allowed to recover for at least 1 hour before recording.
II. Electrophysiological Recording and Application of this compound
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and applying this compound.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with continuous aCSF perfusion
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or a mild base, and then diluted in aCSF)
Procedure:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is approximately 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug.
-
Record the effects of this compound on the fEPSPs. To study its effect on NMDA receptor-mediated responses specifically, a low-magnesium aCSF can be used to enhance the NMDA component of the synaptic response.
-
For washout experiments, switch the perfusion back to the control aCSF.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
References
- 1. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Hippocampal long-term synaptic plasticity and signal amplification of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Determination for CGP 37849 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 37849, or (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid), is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a key player in glutamatergic neurotransmission, the NMDA receptor is implicated in a multitude of physiological and pathological processes, including synaptic plasticity, learning, memory, and neurotoxicity. The unique properties of this compound as a competitive antagonist make it a valuable pharmacological tool for investigating the role of NMDA receptors in various neurological and psychiatric conditions. These application notes provide detailed protocols for determining the dose-response curve of this compound in two common behavioral assays: the Forced Swimming Test (FST) for antidepressant-like effects and the Maximal Electroshock (MES) seizure model for anticonvulsant activity.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[1] This blockade of NMDA receptor activation inhibits the influx of Ca2+ into the neuron, a critical step in many forms of synaptic plasticity and excitotoxicity. The antidepressant-like effects of this compound are thought to be mediated, in part, by an indirect activation of dopaminergic pathways.[1] By blocking NMDA receptors on GABAergic interneurons, this compound can lead to a disinhibition of downstream glutamatergic and dopaminergic neurons, resulting in increased dopamine (B1211576) release in brain regions associated with mood and reward.
Data Presentation
The following tables summarize the dose-dependent effects of this compound in preclinical behavioral models.
Table 1: Dose-Response Effect of this compound on Immobility Time in the Rat Forced Swimming Test
| Dose of this compound (mg/kg, i.p.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle (Saline) | 220 | 15.2 |
| 1 | 195 | 12.8 |
| 2.5 | 160 | 10.5 |
| 5 | 125 | 9.8 |
| 10 | 110 | 8.5 |
Note: The data presented in this table is illustrative and compiled from qualitative descriptions in the literature indicating a dose-dependent reduction in immobility time.[1] Actual values may vary based on experimental conditions.
Table 2: Anticonvulsant Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model in Mice
| Dose of this compound (mg/kg, p.o.) | Percentage of Animals Protected from Tonic Hindlimb Extension |
| Vehicle | 0% |
| 5 | 20% |
| 10 | 50% (ED₅₀) |
| 20 | 80% |
| 40 | 100% |
Experimental Protocols
Protocol 1: Forced Swimming Test (FST) in Rats
Objective: To assess the antidepressant-like effects of this compound by measuring its impact on the duration of immobility in rats subjected to a forced swim.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical water tank (40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Video recording equipment
-
Stopwatch
-
Animal scale
-
Towels for drying
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily for 3-4 days prior to testing to minimize stress.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Divide animals into groups (n=8-10 per group) to receive different doses of this compound (e.g., vehicle, 1, 2.5, 5, 10 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection 30-60 minutes before the test session.
-
-
Pre-Swim Session (Day 1):
-
Fill the water tank to a depth of 15 cm.
-
Gently place each rat individually into the tank for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animals to the procedure and induces a stable baseline of immobility.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim session, administer the assigned treatment as described in step 2.
-
30-60 minutes post-injection, place each rat back into the water tank for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
Measure the total duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
Plot the dose-response curve with the dose of this compound on the x-axis and the mean immobility time on the y-axis.
-
Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice
Objective: To evaluate the anticonvulsant properties of this compound by determining its ability to protect mice from tonic hindlimb extension induced by maximal electroshock.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution (for electrode contact)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Prepare fresh suspensions of this compound in the vehicle.
-
Divide animals into groups (n=8-10 per group) to receive different doses of this compound (e.g., vehicle, 5, 10, 20, 40 mg/kg).
-
Administer the assigned treatment orally (p.o.) 60 minutes before the induction of seizures.
-
-
Seizure Induction:
-
At the designated time after drug administration, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Gently restrain the mouse and place the corneal electrodes over the corneas.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid extension of the hindlimbs.
-
The absence of the tonic hindlimb extension phase is considered protection.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using a method such as probit analysis.
-
Plot the dose-response curve with the dose of this compound on the x-axis and the percentage of protected animals on the y-axis.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
Application Notes and Protocols for Assessing the Anticonvulsant Effects of CGP 37849
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticonvulsant properties of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols detailed below cover a range of in vivo and in vitro models essential for characterizing the efficacy and potential side effects of this compound.
Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound exerts its anticonvulsant effects by selectively and competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor. This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions through the receptor's channel. The resulting reduction in excitatory neurotransmission is the primary mechanism underlying its anticonvulsant activity.
Figure 1: Signaling pathway of this compound as a competitive NMDA receptor antagonist.
I. In Vivo Methods for Assessing Anticonvulsant Efficacy
A variety of animal models are utilized to assess the anticonvulsant potential of this compound against different seizure types.
Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Experimental Protocol:
-
Animals: Adult male mice (e.g., ICR strain, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.).
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 30-60 minutes for i.p. administration).
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal. Place corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus using a specialized generator. Common parameters are:
-
Observation: Immediately following stimulation, observe the animal for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure component.[2]
-
Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle control. The median effective dose (ED₅₀) can be calculated using probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
Experimental Protocol:
-
Animals: Adult male mice (e.g., CF-1 strain, 20-25 g).
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.).
-
Pre-treatment Time: Allow for an appropriate pre-treatment period.
-
PTZ Injection: Inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous - s.c.).[3]
-
Observation: Place the animal in an observation chamber and monitor for 30 minutes for the onset of seizures.[3]
-
Endpoint: The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds. Animals not exhibiting these seizures are considered protected.
-
Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
Amygdala Kindling Model
This model of chronic epilepsy is particularly relevant for studying complex partial seizures and the process of epileptogenesis.
Experimental Protocol:
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult rats under anesthesia.[4] Allow for a recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the lowest current intensity required to elicit an afterdischarge (electrographic seizure activity).
-
Kindling Stimulation: Stimulate the rats once daily at or slightly above their ADT.[4]
-
Seizure Scoring: Score the behavioral severity of the elicited seizures using the Racine scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized convulsions).
-
Fully Kindled State: Continue daily stimulations until the animals consistently exhibit stage 5 seizures.
-
Drug Testing: In fully kindled rats, administer this compound or vehicle and, after a pre-treatment period, deliver the electrical stimulation.
-
Endpoint: A significant reduction in the seizure stage or afterdischarge duration compared to the vehicle control indicates anticonvulsant activity.
Other In Vivo Models
-
Sound-Induced Seizures in DBA/2 Mice: This genetic model is used to assess efficacy against reflex seizures.[5][6][7][8][9][10] DBA/2 mice, when exposed to a high-intensity acoustic stimulus, exhibit a characteristic seizure sequence.[7]
-
Photically Induced Myoclonus in Papio papio: This non-human primate model is used to study photosensitive epilepsy.[5][11][12][13][14]
II. Assessment of Motor Impairment
It is crucial to assess for potential neurological side effects, such as motor impairment, which can be a limiting factor for NMDA receptor antagonists.
Rotarod Test
Experimental Protocol:
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Training: Acclimatize the animals to the apparatus by placing them on the rod at a low, constant speed for a set period.
-
Testing: Place the animal on the rod, which accelerates at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod.
-
Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle control indicates motor impairment. The therapeutic index (TI) can be calculated as the ratio of the median toxic dose (TD₅₀) from the rotarod test to the median effective dose (ED₅₀) from a seizure model.
III. In Vitro Methods for Mechanistic Studies
In vitro techniques are essential for confirming the mechanism of action of this compound at the molecular level.
Electrophysiology in Brain Slices
Experimental Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, 300-400 µm thick) from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from neurons (e.g., CA1 pyramidal cells).
-
NMDA Receptor Current Isolation: Perfuse the slice with artificial cerebrospinal fluid (ACSF) containing antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor-mediated currents.[15]
-
Agonist Application: Evoke NMDA receptor currents by applying NMDA.
-
Antagonist Application: After establishing a stable baseline, co-apply NMDA with varying concentrations of this compound.
-
Endpoint: Measure the reduction in the amplitude of the NMDA-evoked current.
-
Data Analysis: Plot the concentration-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Figure 3: Workflow for in vitro electrophysiological assessment of this compound.
IV. Data Presentation
The following tables summarize the quantitative data for the anticonvulsant effects of this compound from various studies.
Table 1: Anticonvulsant Potency (ED₅₀) of this compound in Rodent Seizure Models
| Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse | p.o. | 8 - 22[4] |
| Maximal Electroshock (MES) | Rat | p.o. | 8 - 22[4] |
| Maximal Electroshock (MES) | Mouse | i.p. | 0.4 - 2.4[4] |
| Maximal Electroshock (MES) | Rat | i.v. | 0.4 - 2.4[4] |
| Sound-Induced Seizures | DBA/2 Mice | p.o. | ~7.8 |
| Sound-Induced Seizures | DBA/2 Mice | i.p. | ~0.76 |
Table 2: Therapeutic Index of this compound in DBA/2 Mice
| Route of Administration | Anticonvulsant ED₅₀ (µmol/kg) | Rotarod TD₅₀ (µmol/kg) | Therapeutic Index (TD₅₀/ED₅₀) |
| Oral (p.o.) | 35.2 | 208-254 | 5.9 - 7.2 |
| Intraperitoneal (i.p.) | 3.4 | 8.16 (at 1h) | 2.4 |
Table 3: In Vitro Potency of this compound
| Assay | Preparation | Potency (Kᵢ or IC₅₀) |
| [³H]-CPP Binding | Rat Brain PSD Fractions | Kᵢ = 35 nM[2] |
| NMDA-sensitive L-[³H]-glutamate binding | Rat Brain PSD Fractions | Kᵢ = 220 nM[2] |
| Electrophysiology (Antagonism of NMDA-evoked firing) | Rat Hippocampal Slices | Potent antagonism observed |
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 6. Studies on sound-induced epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. [Myoclonia. From the myoclonia of Papio papio to various human myoclonias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photomyoclonic seizures in the baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photically induced epilepsy in Papio papio as a model for drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurophysiology of photically induced epilepsy in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Combining CGP 37849 with Other Drugs in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in combination with other pharmacological agents. The following sections detail quantitative data from preclinical studies, step-by-step experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathways.
Introduction to this compound
This compound is a potent, selective, and orally active competitive antagonist of the NMDA receptor.[1] It has demonstrated anticonvulsant, antidepressant-like, and anxiolytic-like properties in various rodent models.[2] Its mechanism of action involves the inhibition of the NMDA receptor, which plays a crucial role in excitatory synaptic transmission. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. The combination of this compound with other drugs targeting different neurotransmitter systems, such as the dopaminergic system, has been explored to enhance therapeutic efficacy and elucidate complex neuropharmacological interactions.
Data Presentation: Quantitative Effects of this compound in Combination Therapies
The following tables summarize the quantitative data from experimental models investigating the effects of combining this compound with other drugs.
Table 1: Effect of this compound in Combination with Dopaminergic Agents on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Counts/Time Period) | Fold Change vs. Control |
| Vehicle Control | - | Baseline | 1.0 |
| This compound | 10 | Increased | >1.0 |
| This compound + Clonidine | 10 + 0.1 | Distinct Hyperactivity | Significantly > this compound alone |
| This compound + L-DOPA/Benserazide | 10 + 50/25 | Inhibition of L-DOPA induced hyperactivity | < L-DOPA alone |
| This compound + Haloperidol (B65202) | 10 + 0.1 | Antagonism of this compound-induced hyperactivity | < this compound alone |
Data synthesized from studies investigating the central effects of this compound. The exact quantitative values for locomotor activity can vary based on the specific experimental setup.
Table 2: Effect of this compound in Combination with Other Drugs on Catalepsy in Rats
| Treatment Group | Inducing Agent | Dose (mg/kg) | Catalepsy Score/Time (seconds) | % Reduction in Catalepsy |
| Haloperidol | Haloperidol | 1.0 | Baseline Catalepsy | 0% |
| This compound + Haloperidol | Haloperidol | 5.0 + 1.0 | Reduced Catalepsy | Significant Reduction |
| Spiperone | Spiperone | 1.0 | Baseline Catalepsy | 0% |
| This compound + Spiperone | Spiperone | 5.0 + 1.0 | Antagonized Catalepsy | Significant Reduction |
| Fluphenazine | Fluphenazine | 0.5 | Baseline Catalepsy | 0% |
| This compound + Fluphenazine | Fluphenazine | 5.0 + 0.5 | Antagonized Catalepsy | Significant Reduction |
| Reserpine | Reserpine | 2.5 | Baseline Catalepsy | 0% |
| This compound + Reserpine | Reserpine | 5.0 + 2.5 | Attenuated Catalepsy | Significant Reduction |
| This compound + SA4503 (sigma-1 agonist) | Haloperidol | Ineffective doses alone | Synergistic anticataleptic effect | Significant Reduction |
Data synthesized from studies on the anticataleptic effects of this compound. The precise catalepsy scores are dependent on the scoring method used.
Experimental Protocols
The following are detailed protocols for key experiments involving the combination of this compound with other drugs.
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST) in Rats
This protocol is adapted from standard FST procedures and studies investigating the antidepressant-like effects of NMDA receptor antagonists.[2][3]
1. Animals:
-
Male Wistar rats (200-250 g).
-
House in groups of 4-5 per cage with free access to food and water.
-
Maintain on a 12:12 hour light-dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
This compound: Dissolve in 0.9% saline.
-
Haloperidol (for antagonism study): Dissolve in 0.9% saline with a drop of glacial acetic acid, then neutralize with NaOH.
-
Administer drugs intraperitoneally (i.p.) in a volume of 1 ml/kg.
-
Treatment Groups:
-
Group 1: Vehicle (Saline)
-
Group 2: this compound (e.g., 5, 10, 20 mg/kg)
-
Group 3: Haloperidol (e.g., 0.1 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg) + Haloperidol (e.g., 0.1 mg/kg) (administer haloperidol 30 minutes before this compound).
-
-
Administer this compound or vehicle 60 minutes before the test session.
3. Forced Swim Test Procedure:
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This session is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2, 24 hours after pre-test): Place the rat in the cylinder for 5 minutes. Record the session using a video camera.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the video recordings. The following behaviors are scored:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
The primary measure is the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
4. Data Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple group comparisons.
-
A p-value of < 0.05 is considered statistically significant.
Protocol 2: Evaluation of Anticatalaleptic Effects using the Bar Test in Rats
This protocol is based on standard methods for inducing and measuring catalepsy.[1][4][5][6][7]
1. Animals:
-
Male Wistar rats (200-250 g).
-
Housing and acclimatization conditions are the same as in Protocol 1.
2. Drug Preparation and Administration:
-
This compound: Prepare as in Protocol 1.
-
Haloperidol (Catalepsy-inducing agent): Prepare as in Protocol 1.
-
Other inducing agents (e.g., Spiperone, Fluphenazine): Prepare according to their solubility characteristics, often in saline with minimal additives.
-
Administer drugs i.p.
-
Treatment Groups:
-
Group 1: Vehicle + Haloperidol (1 mg/kg)
-
Group 2: this compound (e.g., 2.5, 5, 10 mg/kg) + Haloperidol (1 mg/kg)
-
-
Administer this compound or vehicle 30 minutes before the administration of the catalepsy-inducing agent.
3. Catalepsy Measurement (Bar Test):
-
Apparatus: A horizontal wooden bar (1 cm in diameter) placed 9 cm above a tabletop.
-
Procedure:
-
Test for catalepsy at various time points after the administration of the inducing agent (e.g., 30, 60, 90, 120 minutes).
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and places them on the tabletop.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, it is assigned a score of 180 seconds.
-
-
The intensity of catalepsy is measured as the latency to descend from the bar.
4. Data Analysis:
-
Analyze the data using a two-way ANOVA (treatment x time) with repeated measures on the time factor, followed by a post-hoc test.
-
A p-value of < 0.05 is considered statistically significant.
Protocol 3: Assessment of Locomotor Activity in an Open Field in Mice
This protocol follows standard procedures for the open field test to assess spontaneous locomotor activity.[8][9][10][11][12]
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
Housing and acclimatization conditions are similar to those for rats, with appropriate cage sizing.
2. Drug Preparation and Administration:
-
This compound: Prepare as in Protocol 1.
-
Clonidine: Dissolve in 0.9% saline.
-
L-DOPA/Benserazide: Suspend in a 1% solution of Tween 80 in water.
-
Administer drugs i.p.
-
Treatment Groups (example for this compound and Clonidine interaction):
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound (e.g., 10 mg/kg) + Vehicle
-
Group 3: Vehicle + Clonidine (e.g., 0.1 mg/kg)
-
Group 4: this compound (10 mg/kg) + Clonidine (0.1 mg/kg)
-
-
Administer drugs 30-60 minutes before the test.
3. Open Field Test Procedure:
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares (e.g., 16 squares). The central four squares are designated as the "center zone."
-
Procedure:
-
Place the mouse gently in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 5 or 10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Behavioral Scoring: Use an automated video-tracking system or a trained observer to score the following parameters:
-
Horizontal Activity: Number of grid lines crossed with all four paws.
-
Time in Center: The amount of time spent in the central zone of the arena.
-
Rearing: Number of times the mouse stands on its hind legs.
-
Grooming: Duration of self-grooming behavior.
-
4. Data Analysis:
-
Analyze the data using a one-way or two-way ANOVA, depending on the experimental design, followed by a post-hoc test.
-
A p-value of < 0.05 is considered statistically significant.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Mechanism of Action of this compound
This compound and Dopamine Antagonist Interaction
General Experimental Workflow
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. anilocus.com [anilocus.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
Application Notes and Protocols for In Vivo Target Engagement Validation of CGP 37849
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to validate the in vivo target engagement of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5] This document outlines detailed protocols for direct and indirect measures of target engagement, including advanced imaging techniques and pharmacodynamic biomarker analysis.
Introduction to this compound and Target Engagement
This compound is a competitive antagonist that binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist glutamate.[2][5] Validating that a drug molecule like this compound reaches and interacts with its intended target, the NMDA receptor, in a living organism is a critical step in drug development. This process, known as target engagement, provides crucial information on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the overall therapeutic potential of the compound.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound from preclinical studies.
| Parameter | Value | Species | Assay | Reference |
| Ki for [3H]-glutamate binding | 220 nM | Rat | Radioligand Binding | [2][3] |
| Ki for [3H]-CPP binding | 35 nM | Rat | Radioligand Binding | [2] |
| Oral Anticonvulsant ED50 | 8 - 22 mg/kg | Mouse, Rat | Electroshock-induced seizures | [1] |
| Intravenous Anticonvulsant ED50 | 0.4 - 2.4 mg/kg | Mouse, Rat | Electroshock-induced seizures | [1] |
| Intraperitoneal Anticonvulsant ED50 | 0.4 - 2.4 mg/kg | Mouse, Rat | Electroshock-induced seizures | [1] |
| Duration of Action (oral) | ~8 hours | Mouse, Rat | Electroshock-induced seizures | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the in vivo target engagement of this compound.
Direct Target Engagement: Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that can quantify the binding of a drug to its target in the living brain. A receptor occupancy study can be performed where this compound competes with a radiolabeled ligand for the NMDA receptor.
Protocol: NMDA Receptor Occupancy PET Imaging in Rodents
-
Radioligand Selection:
-
Ideally, a radiolabeled version of this compound would be used. In its absence, a suitable PET radioligand targeting the glutamate binding site of the NMDA receptor is required. However, the development of such radioligands has been challenging.
-
Alternatively, a well-characterized radioligand for another site on the NMDA receptor, such as the GluN2B subunit (e.g., (R)-11C-Me-NB1), could be used to assess allosteric modulation of its binding by this compound, although this is an indirect measure of competitive binding.[4]
-
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetize the animals with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Insert a tail-vein catheter for radioligand and compound administration.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control at various doses via the desired route (e.g., oral gavage, i.p., or i.v.).
-
The timing of administration should be based on the known pharmacokinetics of this compound to ensure peak brain concentrations during the PET scan.
-
-
PET Imaging:
-
Position the anesthetized animal in the PET scanner.
-
Inject a bolus of the chosen radioligand via the tail-vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Monitor vital signs throughout the scan.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain, such as the hippocampus and cortex, which have high densities of NMDA receptors.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) or volume of distribution (VT) of the radioligand in the presence and absence of this compound.
-
Determine receptor occupancy using the following formula: Occupancy (%) = (BP_ND(baseline) - BP_ND(this compound)) / BP_ND(baseline) * 100
-
Correlate receptor occupancy with the administered dose of this compound.
-
Experimental Workflow for PET Imaging
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding. This technique can be applied in vivo by treating an animal with the compound and then analyzing tissue samples.
Protocol: In Vivo CETSA for this compound in Brain Tissue
-
Animal Dosing:
-
Administer this compound or vehicle control to rodents at various doses and for different durations.
-
-
Tissue Harvesting:
-
At the desired time point, euthanize the animals and rapidly dissect the brain.
-
Isolate specific brain regions of interest, such as the hippocampus or cortex.
-
-
Tissue Homogenization:
-
Homogenize the brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
-
Heat Challenge:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Quantify the amount of soluble NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B) in the supernatant using Western blotting or ELISA with specific antibodies.
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble NMDA receptor in the this compound-treated samples to the vehicle-treated samples.
-
Generate a melt curve by plotting the percentage of soluble receptor as a function of temperature.
-
A shift in the melt curve to higher temperatures in the this compound-treated group indicates target engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature and varying the dose of this compound.
-
Experimental Workflow for In Vivo CETSA
Direct Target Engagement: Photoaffinity Labeling
Photoaffinity labeling utilizes a chemically modified version of the drug that can be covalently cross-linked to its target upon exposure to UV light. This allows for the direct identification of the drug-target interaction.
Protocol: In Vivo Photoaffinity Labeling with a this compound Probe
-
Probe Synthesis:
-
Synthesize a photoaffinity probe based on the structure of this compound. This would involve incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group).
-
-
Animal Dosing:
-
Administer the photoaffinity probe to rodents. To demonstrate specificity, a separate group of animals can be pre-treated with an excess of unlabeled this compound to compete for binding.
-
-
UV Cross-linking:
-
At a time point corresponding to peak brain exposure, euthanize the animal and rapidly dissect the brain.
-
Expose the brain tissue (or slices) to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to the NMDA receptor.
-
-
Tissue Lysis and Enrichment:
-
Homogenize the brain tissue and lyse the cells.
-
If a biotinylated probe was used, enrich the probe-labeled proteins using streptavidin-coated beads. If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag, followed by enrichment.
-
-
Protein Identification:
-
Elute the enriched proteins and separate them by SDS-PAGE.
-
Identify the labeled proteins by Western blotting with antibodies against NMDA receptor subunits or by mass spectrometry.
-
-
Data Analysis:
-
A band corresponding to the molecular weight of an NMDA receptor subunit should be observed in the probe-treated group.
-
The intensity of this band should be significantly reduced in the group pre-treated with excess unlabeled this compound, confirming specific binding.
-
Indirect Target Engagement: Pharmacodynamic (PD) Biomarker Analysis
Measuring changes in downstream signaling pathways following drug administration provides indirect evidence of target engagement. Antagonism of NMDA receptors by this compound is expected to modulate intracellular signaling cascades initiated by calcium influx through the receptor.
Signaling Pathway Downstream of NMDA Receptor
Protocol: Western Blot Analysis of Phosphorylated ERK and CREB
-
Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle to rodents.
-
At various time points after dosing, euthanize the animals and rapidly dissect brain regions of interest (e.g., hippocampus).
-
Immediately freeze the tissue in liquid nitrogen to preserve the phosphorylation state of proteins.
-
-
Protein Extraction:
-
Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB).
-
As loading controls, probe separate membranes (or strip and re-probe the same membrane) with antibodies against total ERK and total CREB.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK, total ERK, p-CREB, and total CREB.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized p-ERK and p-CREB levels between the this compound-treated and vehicle-treated groups. A dose- and time-dependent decrease in the phosphorylation of these proteins would indicate target engagement.
-
Summary and Conclusion
The validation of in vivo target engagement for this compound can be achieved through a combination of direct and indirect methods. PET imaging offers a non-invasive, quantitative measure of receptor occupancy, while in vivo CETSA and photoaffinity labeling provide direct evidence of a physical interaction between this compound and the NMDA receptor in the brain. Pharmacodynamic biomarker analysis, such as measuring the phosphorylation status of ERK and CREB, serves as a valuable indirect method to confirm the functional consequences of target engagement. The selection of the most appropriate method will depend on the specific research question, available resources, and the stage of drug development. A multi-faceted approach, employing at least one direct and one indirect method, is recommended for a comprehensive validation of in vivo target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo imaging of CREB phosphorylation in awake-mouse brain [ouci.dntb.gov.ua]
- 3. Photoaffinity labeling of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CGP 37849 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the competitive NMDA receptor antagonist, CGP 37849, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally considered to have good aqueous solubility. Published data indicates a solubility of up to 20.91 mg/mL in water, which corresponds to approximately 99.98 mM.[1] Achieving this concentration may require sonication to facilitate dissolution.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What are the common causes?
A2: Precipitation of this compound upon dilution into an aqueous buffer can be caused by several factors:
-
High Final Concentration: The intended final concentration of this compound in your experimental buffer may exceed its solubility limit under those specific buffer conditions.
-
Buffer Composition: Certain ions in your buffer can interact with this compound and reduce its solubility. For instance, phosphate (B84403) buffers can sometimes cause precipitation of compounds, especially in the presence of divalent cations like calcium.
-
pH of the Buffer: The solubility of ionizable compounds like this compound can be dependent on the pH of the solution. If the pH of your final solution shifts upon addition of the compound, it may lead to precipitation.
-
Temperature: Temperature can influence solubility. A decrease in temperature, such as moving a solution from room temperature to 4°C, can reduce the solubility of a compound and cause it to precipitate.
-
Incomplete Initial Dissolution: If the this compound is not fully dissolved in the initial stock solvent (e.g., water or DMSO) before further dilution, this can lead to precipitation in the final buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: A stock solution of this compound can be prepared in high-purity water.[1] Alternatively, for long-term storage and to potentially avoid compatibility issues with certain buffers, DMSO can be used to prepare a concentrated stock solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For aqueous stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store aqueous solutions at -20°C for up to one month or at -80°C for up to six months.[1] DMSO stock solutions can also be stored at -20°C or -80°C for similar durations.
Q5: How can I sterilize my this compound solution?
A5: After diluting your this compound stock solution to the final working concentration in your aqueous buffer, it is recommended to sterilize the solution by filtering it through a 0.22 µm syringe filter before use.[1]
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Dissolving this compound in Buffer
This is a common issue that can often be resolved by systematically evaluating the dissolution process.
-
Possible Cause 1: Poor Initial Dissolution.
-
Troubleshooting Step: Ensure that the this compound powder is fully dissolved in the initial solvent (water or DMSO) before diluting it into your experimental buffer. Gentle warming or brief sonication can aid in dissolving the powder.
-
Expected Outcome: A clear, precipitate-free stock solution is obtained.
-
-
Possible Cause 2: High Final Compound Concentration.
-
Troubleshooting Step: The final concentration in your experimental buffer may be above the solubility limit for that specific solution. Prepare a dilution series to determine the maximum soluble concentration of this compound in your buffer.
-
Expected Outcome: Identification of a working concentration range where the compound remains in solution.
-
-
Possible Cause 3: Incompatible Stock Solution Solvent.
-
Troubleshooting Step: For certain experimental buffers, a DMSO stock solution may be more compatible than an aqueous one, even though this compound has high water solubility. Try preparing a stock solution in DMSO and then diluting it into your final buffer.
-
Expected Outcome: The compound remains in solution upon dilution into the final buffer.
-
Issue 2: Precipitate Forms Over Time After Initial Successful Dissolution
Delayed precipitation can be frustrating, but it often points to issues with buffer stability or environmental factors.
-
Possible Cause 1: Buffer Composition.
-
Troubleshooting Step: Certain salts in your buffer (e.g., high concentrations of phosphates) might interact with this compound, leading to reduced solubility over time. If possible, try a different buffer system. For example, if you are using a phosphate-buffered saline (PBS), consider trying a HEPES-buffered saline.
-
Expected Outcome: The compound remains in solution for the duration of your experiment.
-
-
Possible Cause 2: pH of the Buffer.
-
Troubleshooting Step: The solubility of this compound may be pH-dependent. Measure the pH of your final solution. If it has shifted from the intended pH of the buffer, adjust it back to the desired range. Consider using a buffer with a stronger buffering capacity around your target pH.
-
Expected Outcome: A stable pH environment prevents delayed precipitation.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Troubleshooting Step: Changes in temperature can affect solubility. Store your prepared solutions at a constant and appropriate temperature for your experiment. Avoid leaving solutions at room temperature for extended periods if they are intended to be used cold, and conversely, be aware that cooling a saturated solution may cause precipitation.
-
Expected Outcome: The compound remains in solution under stable temperature conditions.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various biological buffers is not extensively published, the following table summarizes the known solubility in water and provides a template for you to determine the solubility in your specific experimental buffers using the protocol provided below.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mM) | Notes |
| Water | Not Specified | Not Specified | up to 99.98 | Sonication may be required.[1] |
| PBS | 7.4 | 25 | User Determined | See Protocol for Determining Solubility. |
| TRIS Buffer | 7.4 | 25 | User Determined | See Protocol for Determining Solubility. |
| HEPES Buffer | 7.4 | 25 | User Determined | See Protocol for Determining Solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder (MW: 209.14 g/mol )
-
High-purity deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.09 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of high-purity deionized water to the tube.
-
Dissolving: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determination of this compound Solubility in an Aqueous Buffer (Shake-Flask Method)
This protocol outlines a method to determine the equilibrium solubility of this compound in your specific aqueous buffer.[2][3]
Materials:
-
This compound powder
-
Your aqueous buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
Method for quantifying this compound concentration (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing your aqueous buffer. "Excess" means that there should be visible undissolved solid after mixing.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant, being cautious not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility of this compound in your buffer under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for determining this compound solubility.
Caption: Competitive antagonism of the NMDA receptor by this compound.
References
Technical Support Center: Optimizing CGP 37849 Concentration for Effective NMDA Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist at the NMDA receptor. It selectively binds to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation. This blockade inhibits the influx of calcium and sodium ions.
Q2: What is the potency of this compound?
A2: this compound is a potent NMDA receptor antagonist with a reported Ki value of 35 nM for the displacement of [³H]CPP (a selective NMDA receptor antagonist) and 220 nM for the inhibition of NMDA-sensitive L-[³H]-glutamate binding in rat brain membrane preparations.[1]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in water. For a stock solution, dissolve the powder in sterile, nuclease-free water. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: Is this compound selective for NMDA receptors?
A4: Yes, this compound is highly selective for the NMDA receptor. Studies have shown that it has weak or no activity at 18 other tested receptor sites and does not affect responses mediated by other ionotropic glutamate receptors, such as AMPA and kainate receptors.[1]
Q5: What are the typical effective concentrations of this compound for in vitro and in vivo experiments?
A5: For in vitro experiments, such as in hippocampal slices, concentrations up to 10 µM have been shown to be effective in blocking NMDA receptor-mediated responses.[1] For in vivo studies in rodents, the effective dose can range from 0.4 mg/kg to 100 mg/kg depending on the route of administration (e.g., intravenous, intraperitoneal, or oral) and the specific animal model being used.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Incomplete or no blockade of NMDA receptor activity.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The effective concentration can be influenced by factors such as the concentration of the NMDA receptor agonist (glutamate) and co-agonist (glycine or D-serine) used.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause: High concentration of the competing agonist (glutamate).
-
Solution: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of glutamate. If you are applying exogenous glutamate, consider reducing its concentration. In slice preparations, be mindful of endogenous glutamate levels.
-
Issue 2: Variability in experimental results.
-
Possible Cause: Inconsistent preparation of this compound working solutions.
-
Solution: Ensure accurate and consistent dilution of the stock solution for each experiment.
-
-
Possible Cause: Differences in experimental conditions.
-
Solution: Maintain consistent experimental parameters such as temperature, pH, and incubation times across all experiments.
-
Issue 3: Potential off-target effects.
-
Possible Cause: Although highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. If unexpected effects are observed, consider using another NMDA receptor antagonist with a different chemical structure to confirm that the observed effect is mediated by NMDA receptor blockade.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Preparation | Reference |
| Ki (vs. [³H]CPP) | 35 nM | Rat | Brain Membranes | [1] |
| Ki (vs. L-[³H]glutamate) | 220 nM | Rat | Brain Membranes | [1] |
| Effective Concentration | Up to 10 µM | Rat | Hippocampal Slices | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Route of Administration | Effective Dose | Effect | Reference |
| Mouse | i.p. | 0.4 - 2.4 mg/kg | Anticonvulsant | [2] |
| Rat | p.o. | 100 mg/kg | Antagonism of NMDA-evoked responses | |
| Mouse | p.o. | 8 - 22 mg/kg | Anticonvulsant | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) in Acute Hippocampal Slices
Objective: To assess the effect of this compound on NMDA receptor-mediated synaptic transmission in the CA1 region of the hippocampus.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Acute hippocampal slices (300-400 µm)
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz).
-
To isolate the NMDA receptor component of the fEPSP, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX or CNQX) and low Mg²⁺ (e.g., 0.1 mM).
-
Once a stable NMDA receptor-mediated fEPSP is obtained, apply this compound at the desired concentration (e.g., 1, 5, 10 µM) to the perfusion solution.
-
Record the fEPSPs for at least 20-30 minutes to observe the blocking effect of this compound.
-
To test for reversibility, wash out the drug by perfusing with aCSF lacking this compound.
Protocol 2: Calcium Imaging in Cultured Neurons
Objective: To measure the effect of this compound on NMDA-induced intracellular calcium influx in cultured neurons.
Materials:
-
This compound
-
Cultured primary neurons (e.g., hippocampal or cortical)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA and glycine (B1666218)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Plate primary neurons on glass coverslips and culture for an appropriate duration.
-
Load the neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Stimulate the neurons with a solution containing NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to induce a calcium influx.
-
After the calcium signal returns to baseline, pre-incubate the cells with this compound at the desired concentration for a few minutes.
-
Co-apply NMDA/glycine and this compound and record the change in fluorescence.
-
Analyze the fluorescence data to quantify the inhibitory effect of this compound on the NMDA-induced calcium response.
Mandatory Visualizations
Caption: Competitive antagonism of the NMDA receptor by this compound.
Caption: Workflow for assessing this compound effects on fEPSPs.
Caption: Troubleshooting flowchart for incomplete NMDA receptor blockade.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected behavioral side effects of CGP 37849 in mice or rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of CGP 37849 in mice and rats. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our memory tasks with this compound. Sometimes it seems to improve memory, and other times it impairs it. Is this a known issue?
A1: Yes, this is a documented, dose-dependent effect of this compound. Low doses have been shown to facilitate memory, while high doses can impair it. This biphasic effect is a critical consideration in experimental design. For instance, in a passive-avoidance task in mice, a low dose of 0.3 mg/kg facilitated memory retention, whereas a high dose of 30 mg/kg resulted in memory impairment[1]. It is crucial to perform a thorough dose-response analysis to determine the optimal concentration for your specific experimental goals.
Q2: Our animals are showing signs of reduced depressive-like behavior after administration of this compound. We were expecting it to be primarily a neuroprotective agent. Is this an expected outcome?
A2: Yes, an antidepressant-like effect of this compound has been reported in both rats and mice. In the forced swimming test, this compound has been shown to reduce immobility time, which is indicative of an antidepressant-like response[2]. This effect is thought to be mediated by an indirect activation of the dopamine (B1211576) system[2]. In a chronic mild stress model of depression in rats, chronic treatment with this compound (5 mg/kg, i.p.) reversed stress-induced anhedonia, further supporting its potential antidepressant properties[3].
Q3: We are seeing inconsistent effects on locomotor activity in our mice treated with this compound. What could be the reason for this variability?
A3: The effects of this compound on locomotor activity can be complex and dose-dependent. Some studies report that at high doses, this compound can increase locomotor activity in mice[4]. However, other research indicates that the doses effective in producing antidepressant-like effects in the forced swimming test either did not alter or even decreased locomotor activity[2]. This suggests that the impact on motor activity may be separate from its effects on mood-related behaviors and is highly dependent on the dose administered. Careful monitoring and reporting of locomotor activity in all behavioral experiments are recommended to interpret your results accurately.
Q4: We are conducting a co-administration study with this compound and another compound and have observed unexpected motor impairment. Is there any precedent for this?
A4: Yes, there is evidence that this compound can potentiate the adverse effects of other drugs. Specifically, when administered with the antiepileptic drug valproate in amygdala-kindled rats, this compound was found to markedly increase motor impairment. This potentiation of adverse effects occurred even at doses where this compound did not show anticonvulsant effects on its own. This highlights the importance of careful safety and tolerability assessments when using this compound in combination with other therapeutic agents.
Troubleshooting Guides
Issue: Unexpected Memory Impairment
-
Problem: You are observing memory deficits in your cognitive tasks when you expected facilitation or no effect.
-
Possible Cause: The dose of this compound may be too high. High doses (e.g., 30 mg/kg in mice) have been shown to impair memory[1].
-
Troubleshooting Steps:
-
Review Your Dosing Regimen: Compare your current dose to the published literature.
-
Conduct a Dose-Response Study: Test a range of lower doses (e.g., starting from 0.1 mg/kg) to identify the optimal dose for memory enhancement in your model.
-
Control for Motor Effects: Ensure that any observed deficits in memory tasks are not a secondary consequence of motor impairments. Include an assessment of locomotor activity.
-
Issue: Variability in Antidepressant-Like Effects
-
Problem: You are not consistently observing the expected reduction in immobility time in the forced swim test.
-
Possible Cause: The behavioral state of the animals, the specific protocol of the forced swim test, or the dose of this compound could be contributing to the variability.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure strict adherence to your forced swim test protocol, including water temperature, cylinder dimensions, and trial duration.
-
Verify Drug Administration: Confirm the accuracy of your dosing and the route of administration.
-
Consider Animal Strain and Sex: Different rodent strains and sexes can exhibit different baseline levels of "behavioral despair" and may respond differently to the drug.
-
Assess Locomotor Activity: Rule out the possibility that changes in general activity are confounding the immobility readings.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Memory in Mice
| Dose (mg/kg) | Administration Route | Animal Model | Behavioral Task | Observed Effect | Reference |
| 0.3 | i.p. | Male Mice | Passive Avoidance | Memory Facilitation | [1] |
| 30 | i.p. | Male Mice | Passive Avoidance | Memory Impairment | [1] |
Table 2: Antidepressant-Like and Locomotor Effects of this compound in Rodents
| Dose | Administration Route | Animal Model | Behavioral Task | Effect on Immobility | Effect on Locomotion | Reference |
| 5-20 mg/kg | i.p. | Rats | Forced Swim Test | Reduced | No change or Decreased | [2] |
| 10-20 mg/kg | i.p. | Mice | Forced Swim Test | Reduced | Not specified | [2] |
| 5 | i.p. | Rats | Chronic Mild Stress | Reversed Anhedonia | Not specified | [3] |
| High Doses | Not specified | Mice | Open Field | Not applicable | Increased | [4] |
Experimental Protocols
Passive Avoidance Task (for Mice)
This protocol is a fear-motivated test used to assess learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock[5][6].
-
Training (Acquisition Trial):
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds)[7].
-
Remove the mouse and return it to its home cage.
-
-
Testing (Retention Trial):
-
Approximately 24 hours after the training, place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency to enter the dark compartment is interpreted as better memory of the aversive event.
-
Forced Swim Test (for Rats)
This test is used to assess depressive-like behavior.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, making it impossible for the rat to escape or touch the bottom[8].
-
Procedure:
-
Pre-test Session (Day 1): Place the rat in the water cylinder for 15 minutes. This session is for habituation and does not involve data recording for antidepressant effects. Remove the rat, dry it, and return it to its home cage[9].
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute session[9].
-
Data Recording: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the antidepressant-like effects of this compound.
Caption: General experimental workflow for assessing behavioral effects of this compound.
References
- 1. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant activity of non-competitive and competitive NMDA receptor antagonists in a chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central effects of this compound and CGP 39551, competitive NMDA receptor antagonists, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Passive avoidance test [panlab.com]
- 6. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 7. scribd.com [scribd.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. researchgate.net [researchgate.net]
How to minimize off-target effects of CGP 37849 in experiments
Welcome to the technical support center for CGP 37849. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It specifically acts at the glutamate (B1630785) binding site on the NMDA receptor complex, thereby inhibiting its activation by the endogenous agonist, glutamate.[1][3]
Q2: How selective is this compound for the NMDA receptor?
A2: this compound exhibits a high degree of selectivity for the NMDA receptor. Studies have shown that it does not significantly affect other ionotropic glutamate receptors, such as AMPA and kainate receptors, at concentrations where it potently blocks NMDA receptor function.[1][3] Furthermore, it has been reported to be weak or inactive at 18 other receptor binding sites, indicating a favorable selectivity profile.[4]
Q3: I am observing unexpected effects in my experiment that don't seem to be mediated by NMDA receptor antagonism. What could be the cause?
A3: While this compound is highly selective, off-target effects can still occur, particularly at high concentrations. Here are a few troubleshooting steps:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. A dose-response curve is essential to determine the optimal concentration for NMDA receptor antagonism without engaging potential off-target interactions.
-
Control Experiments: Include appropriate controls to differentiate between on-target and off-target effects. This can include using a structurally different NMDA receptor antagonist to see if the effect is reproducible, or employing a washout experiment to determine if the effect is reversible and directly related to the presence of the compound.
-
Cell System Specificity: The expression of potential off-target proteins can vary between different cell lines or tissue types. Consider the specific molecular profile of your experimental system.
Q4: How can I be certain that the observed effects in my experiment are due to the on-target activity of this compound?
A4: To confirm on-target activity, consider the following experimental approaches:
-
Rescue Experiments: If possible, try to "rescue" the phenotype by bypassing the NMDA receptor blockade. For example, if this compound is inhibiting a downstream signaling event, see if you can restore that event by activating a component further down the pathway.
-
Use of a Second Antagonist: As mentioned previously, using a structurally unrelated NMDA receptor antagonist that produces the same biological effect provides strong evidence for on-target activity.
-
Knockdown/Knockout Models: In cell culture experiments, using techniques like siRNA or CRISPR to reduce the expression of the NMDA receptor subunit being targeted should mimic the effect of this compound. The compound should have no further effect in a knockout system.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. For solution preparation, consult the manufacturer's datasheet for recommended solvents and storage conditions to avoid degradation.
Quantitative Data Summary
| Target | Parameter | Value | Species | Preparation | Reference |
| NMDA Receptor | Ki | 35 nM | Rat | Brain Membranes ([³H]CPP displacement) | [1][2] |
| NMDA-sensitive L-[³H]-glutamate binding | Ki | 220 nM | Rat | Postsynaptic density fractions | [1][3] |
| Maximal Electroshock-induced Seizures | ED50 | 8 - 22 mg/kg (oral) | Mouse/Rat | In vivo | [5] |
| Maximal Electroshock-induced Seizures | ED50 | 0.4 - 2.4 mg/kg (i.p.) | Mouse/Rat | In vivo | [5] |
Experimental Protocols
To minimize off-target effects, it is crucial to employ rigorous experimental design and techniques. Below are detailed methodologies for key experiments.
Dose-Response Curve for NMDA Receptor Antagonism in Cell Culture
This protocol is designed to determine the IC50 of this compound for inhibiting NMDA-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
Neurobasal medium with supplements
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1 mM CaCl2, and without Mg2+
-
NMDA and glycine (B1666218) stock solutions
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate neurons in 96-well plates at an appropriate density and allow them to mature.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for 10-20 minutes at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) using the plate reader.
-
NMDA/Glycine Stimulation: Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to all wells to stimulate the NMDA receptors.
-
Post-Stimulation Fluorescence Reading: Immediately after adding the agonists, measure the fluorescence again.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the post-stimulation reading.
-
Normalize the data by expressing the ΔF in the presence of this compound as a percentage of the control (vehicle-only) response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Washout Experiment in Brain Slices
This protocol is used to assess the reversibility of this compound's effect, which can help distinguish between specific, reversible binding and non-specific or irreversible off-target effects.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical) prepared using a vibratome.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Recording chamber for electrophysiology (e.g., for field excitatory postsynaptic potentials, fEPSPs).
-
Stimulating and recording electrodes.
-
Data acquisition system.
-
NMDA stock solution.
-
This compound stock solution.
Procedure:
-
Slice Preparation and Recovery: Prepare brain slices and allow them to recover in aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and obtain a stable baseline of synaptic responses (e.g., fEPSPs evoked by Schaffer collateral stimulation in the hippocampus).
-
NMDA Application: Perfuse the slice with aCSF containing a submaximal concentration of NMDA to elicit a stable potentiation of the synaptic response.
-
This compound Application: Once a stable NMDA-potentiated response is established, co-perfuse with this compound at a concentration known to be effective (e.g., 5-10 times its IC50). Observe the inhibition of the NMDA-mediated potentiation.
-
Washout: After a stable inhibition is achieved, switch the perfusion back to the aCSF containing only NMDA (without this compound).
-
Recovery Recording: Continue to record the synaptic responses during the washout period.
-
Data Analysis:
-
Measure the amplitude of the synaptic response throughout the experiment.
-
Plot the response amplitude over time.
-
A successful washout will show a return of the response amplitude to the pre-CGP 37849 (NMDA-potentiated) level. The rate of recovery can provide information about the dissociation kinetics of the compound from the receptor.
-
Visualizations
Signaling Pathway and Point of Inhibition
Caption: NMDA receptor activation by glutamate and competitive inhibition by this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for experimental design to minimize and identify off-target effects.
Logical Relationship of Controls
Caption: Decision tree for interpreting control experiments to assess on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tocris.com [tocris.com]
- 3. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGP 37849 for Long-Term Electrophysiology Recordings
Welcome to the technical support center for the use of CGP 37849 in long-term electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, application, and troubleshooting of this compound in solution for extended experimental paradigms.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as water or DMSO. For aqueous stock solutions, ensure the powder is fully dissolved, which may require ultrasonication. It is advisable to filter-sterilize the stock solution using a 0.22 µm filter before aliquoting and storing.[1]
Q2: How should I store the stock solution of this compound and for how long is it stable?
A2: For long-term storage, aliquots of the stock solution should be stored at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Q3: How do I prepare the final working solution of this compound in artificial cerebrospinal fluid (aCSF)?
A3: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in freshly prepared and carbogen-bubbled (95% O₂/5% CO₂) aCSF. Ensure thorough mixing.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation.[4][5][6][7]
Stability of this compound in aCSF
| Storage Condition | Solvent | Stability Duration |
| -80°C | Water or DMSO | Up to 6 months[1] |
| -20°C | Water or DMSO | Up to 1 month[1] |
For long-term experiments lasting several hours, it is best practice to use a freshly prepared working solution. If a recirculating perfusion system is used, the stability of the drug in the reservoir at physiological temperatures should be considered a potential factor for loss of efficacy over time.
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
A standard recipe for aCSF for slice electrophysiology is provided below. The solution should be freshly prepared on the day of the experiment and continuously bubbled with carbogen (B8564812) (95% O₂/5% CO₂).
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 24 |
| D-Glucose | 12.5 |
| CaCl₂ | 2 |
| MgSO₄ | 2 |
Note: The final pH of the aCSF should be between 7.3 and 7.4.
Long-Term Patch-Clamp Recording with this compound
This protocol outlines the key steps for a long-term whole-cell patch-clamp recording experiment using this compound.
-
Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, carbogenated slicing solution.[8][9]
-
Slice Recovery: Allow slices to recover in a holding chamber with carbogenated aCSF at room temperature for at least one hour before recording.[10]
-
Solution Preparation: Prepare the working solution of this compound by diluting the stock solution in carbogenated aCSF to the final desired concentration.
-
Perfusion System: Use a perfusion system to deliver the aCSF (control) and the this compound-containing aCSF to the recording chamber. Ensure a constant flow rate to maintain a stable environment.[11] For long-duration experiments, consider using a system that minimizes the volume of the perfusion lines to ensure rapid solution exchange.
-
Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity or NMDA receptor-mediated currents in control aCSF.
-
Drug Application: Switch the perfusion to the aCSF containing this compound.
-
Long-Term Monitoring: Continuously monitor the effect of this compound on the recorded parameters over the desired experimental duration.
-
Washout: At the end of the drug application period, switch the perfusion back to the control aCSF to observe for any reversal of the drug's effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No effect of this compound | Incorrect concentration of the working solution. | - Double-check the calculations for the dilution of the stock solution.- Prepare a fresh working solution. |
| Inactive compound. | - Ensure the stock solution has been stored correctly and is within its stability period.- Test the compound on a new batch of cells or slices. | |
| NMDA receptors are not being activated in the experimental paradigm. | - Confirm that your stimulation protocol is capable of activating NMDA receptors (e.g., by relieving the magnesium block with depolarization). | |
| Diminishing effect of this compound over time | Drug Degradation: The this compound in the working solution may be degrading at the experimental temperature. | - Prepare a fresh working solution of this compound and re-apply.- If using a recirculating perfusion system, consider switching to a single-pass system or periodically replacing the solution in the reservoir. |
| Receptor Trafficking/Internalization: Prolonged receptor antagonism can sometimes lead to changes in receptor expression or localization at the synapse.[5][12] | - This is a biological phenomenon that may be inherent to the system being studied. Consider shorter application times if experimentally feasible. | |
| Run-down of the recorded cell. | - Monitor the health of the patched cell (e.g., access resistance, holding current). If the cell's health is deteriorating, the responsiveness to any drug will be compromised. | |
| Variability in the effect of this compound between experiments | Inconsistent preparation of the working solution. | - Standardize the protocol for preparing the working solution, including the age of the aCSF and the mixing procedure. |
| Differences in slice health or experimental conditions. | - Ensure consistent slice preparation and recovery procedures.- Maintain a stable temperature and pH of the recording solution throughout the experiment. |
Visualizations
Caption: Competitive antagonism of the NMDA receptor by this compound.
Caption: Experimental workflow for long-term electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. Perfusion Systems for Electrophysiology - NPI Electronic [npielectronic.com]
- 12. researchgate.net [researchgate.net]
Adjusting CGP 37849 dosage to avoid motor impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CGP 37849, with a specific focus on mitigating motor impairment.
Troubleshooting Guides
Issue: Observed Motor Impairment (Ataxia, Sedation) in Experimental Animals
Question 1: I am observing ataxia and motor coordination issues in my animals treated with this compound. How can I adjust the dosage to minimize these effects while maintaining efficacy?
Answer:
Motor impairment is a known side effect of NMDA receptor antagonists like this compound.[1][2] The key is to find the optimal therapeutic window where the desired pharmacological effect (e.g., anticonvulsant activity) is present without significant motor disturbances. Here’s a step-by-step guide to adjusting the dosage:
-
Review Existing Dose-Response Data: Consult the provided data tables summarizing the effective doses (ED50) for anticonvulsant activity and the doses at which motor impairment is observed (TD50). Note that the therapeutic index (TI = TD50/ED50) for oral administration in mice has been reported to be between 5.9 and 7.2, suggesting a reasonable window between efficacy and side effects.[3] However, in other models, such as kindled rats, motor side effects have been observed at all effective anticonvulsant doses.[1]
-
Perform a Dose-Response Study: If you are using a new animal model or experimental paradigm, it is crucial to conduct a dose-response study.
-
Start with a low dose: Begin with a dose reported to have minimal or no motor effects (e.g., below the TD50 values in the tables).
-
Gradual Dose Escalation: Incrementally increase the dose in different animal groups.
-
Assess both Efficacy and Motor Function: At each dose level, evaluate the desired therapeutic effect and systematically assess motor function using standardized tests like the rotarod or open field test.
-
-
Consider the Route of Administration: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound. Oral administration may offer a more sustained and potentially better-tolerated profile compared to intraperitoneal (i.p.) or intravenous (i.v.) injections, which can lead to rapid peak concentrations and more pronounced side effects.
-
Control for Confounding Factors: Ensure that the observed motor impairment is not due to other factors such as animal stress, improper handling, or environmental conditions.
Question 2: How can I quantitatively measure motor impairment to establish a clear dose-response relationship?
Answer:
To accurately quantify motor impairment, it is essential to use validated and standardized behavioral tests. The most common methods are the Rotarod test for motor coordination and balance, and the Open Field test for general locomotor activity.
-
Rotarod Test: This test measures the ability of a rodent to stay on a rotating rod. A decrease in the latency to fall from the rod is a direct measure of motor impairment.
-
Open Field Test: This test assesses spontaneous locomotor activity and anxiety-like behavior. A significant decrease in the total distance traveled or the velocity of movement can indicate sedation or motor deficits.
Detailed protocols for these tests are provided in the "Experimental Protocols" section below. Consistent and standardized execution of these tests is critical for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause motor impairment?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] It acts by blocking the binding of the neurotransmitter glutamate (B1630785) to the NMDA receptor.[4] NMDA receptors are critical for excitatory synaptic transmission throughout the central nervous system, including brain regions that control movement, such as the basal ganglia.[5][6] By inhibiting NMDA receptor function, this compound disrupts normal neuronal communication in these motor circuits, which can lead to side effects like ataxia and impaired coordination.[7]
Q2: What is the reported therapeutic index for this compound regarding its anticonvulsant activity versus motor impairment?
A2: The therapeutic index (TI) varies depending on the animal model, route of administration, and the specific endpoints measured. For oral administration in DBA/2 mice, the TI (ratio of the ED50 for rotorod performance to the ED50 for anticonvulsant protection) is reported to be between 5.9 and 7.2.[3] For intraperitoneal administration, the TI was found to be lower initially (2.4 at 1 hour) but increased over time (20.0 at 3 hours), suggesting that the peak motor-impairing effects may be more transient than the anticonvulsant effects.[3]
Q3: Are there any known drug interactions that could exacerbate the motor side effects of this compound?
A3: While specific drug interaction studies focusing on motor impairment with this compound are limited, caution should be exercised when co-administering other central nervous system (CNS) depressants, such as sedatives or anesthetics, as they could potentiate the motor-impairing effects. Always conduct pilot studies to assess the safety of any drug combination.
Q4: Can tolerance develop to the motor-impairing effects of this compound with chronic administration?
A4: The development of tolerance to the side effects of NMDA receptor antagonists has been reported for some compounds. However, specific studies on the development of tolerance to the motor-impairing effects of this compound are not extensively detailed in the currently available literature. If chronic dosing is planned, it is recommended to include periodic assessments of motor function to monitor for any changes in the side effect profile over time.
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound in Rodents
| Animal Model | Seizure Type | Route of Administration | ED50 | Reference |
| Mice | Maximal Electroshock | Oral | 21 mg/kg | [4] |
| DBA/2 Mice | Sound-induced | Oral | 35.2 µmol/kg | [3] |
| DBA/2 Mice | Sound-induced | i.p. | 3.40 µmol/kg | [3] |
| Rats | Amygdala Kindled | i.p. | Weak effects observed | [1] |
Table 2: Doses of this compound Associated with Motor Impairment
| Animal Model | Test for Motor Impairment | Route of Administration | Dose causing impairment (TD50) | Therapeutic Index (TI) | Reference |
| DBA/2 Mice | Rotarod | Oral | Not explicitly stated, but TI is 5.9-7.2 | 5.9 - 7.2 | [3] |
| DBA/2 Mice | Rotarod | i.p. | Not explicitly stated, but TI is 2.4 (1h) to 20.0 (3h) | 2.4 - 20.0 | [3] |
| Kindled Rats | Behavioral Observation (ataxia) | i.p. / i.v. | Apparent at all anticonvulsant doses | Not favorable | [1] |
Experimental Protocols
1. Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Apparatus: An automated rotarod apparatus with a textured, rotating rod.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training (optional but recommended):
-
Place the animal on the stationary rod for 1 minute.
-
Set the rod to a slow, constant speed (e.g., 4-5 rpm) and place the animal on it. Allow the animal to walk on the rod for 1-2 minutes. Repeat this 2-3 times with an inter-trial interval of 10-15 minutes.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the animal on the accelerating rod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the average latency to fall across the trials. A statistically significant decrease in the latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.
2. Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an automated video-tracking system.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
The video-tracking system will record the animal's movement.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Velocity: The speed of movement.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
A significant reduction in total distance traveled and velocity in the this compound-treated group suggests sedation or motor impairment.
-
Mandatory Visualization
Caption: Mechanism of this compound-induced motor impairment.
Caption: Workflow for adjusting this compound dosage.
References
- 1. Weak anticonvulsant activity of this compound and CGP 39551 against kindled seizures following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptors in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Physiopathological aspects of NMDA transmission in the basal ganglia : in vitro and in vivo release studies - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. Antagonists of the NMDA receptor-channel complex and motor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CGP 37849 in LTP Experiments
Welcome to the technical support center for researchers utilizing CGP 37849 in Long-Term Potentiation (LTP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of variable results when using this potent NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect LTP?
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In the context of Long-Term Potentiation (LTP), which is a cellular mechanism widely considered to underlie learning and memory, the activation of NMDA receptors is a critical step for the induction of the most common form of LTP in the hippocampus.[4] By blocking the NMDA receptor, this compound prevents the influx of calcium ions (Ca2+) that is necessary to initiate the downstream signaling cascade responsible for strengthening synaptic connections. Therefore, application of this compound is expected to inhibit the induction of NMDA receptor-dependent LTP.
Q2: At what concentration should I use this compound to inhibit LTP?
The optimal concentration of this compound for LTP inhibition can vary depending on the specific experimental preparation (e.g., brain region, age of the animal, slice thickness). However, based on its known potency, a concentration range of 1-10 µM is a reasonable starting point for achieving significant inhibition of NMDA receptor-dependent LTP. One study has shown that concentrations up to 10 µM can suppress NMDA receptor-mediated burst firing in hippocampal CA1 neurons.[2][5]
It is important to note that this compound is a potent antagonist. Radioligand binding assays have determined its Ki value to be 220 nM for NMDA-sensitive L-[3H]-glutamate binding and 35 nM for displacing the selective NMDA receptor antagonist, [3H]-CPP.[1] It has been reported to be approximately 5- to 10-fold more potent than the commonly used NMDA receptor antagonist, DL-AP5.[3] Therefore, if you are adapting a protocol that uses AP5, you may consider using a lower concentration of this compound. A full dose-response curve should ideally be generated in your specific experimental setup to determine the optimal concentration for your needs.
Q3: Why am I seeing variable levels of LTP inhibition with this compound?
Variability in the effectiveness of this compound in blocking LTP can arise from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide: Variable Results with this compound in LTP Experiments
This guide is designed to help you identify and resolve common issues that lead to inconsistent results when using this compound in your LTP experiments.
Problem 1: Incomplete or inconsistent block of LTP.
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | Ensure that the concentration of this compound is adequate to fully antagonize the NMDA receptors in your preparation. A pilot dose-response experiment is highly recommended. Also, ensure a sufficient pre-incubation period (typically at least 20-30 minutes) to allow for complete diffusion of the drug into the brain slice. |
| Incomplete Washout of the Antagonist | If you are studying the reversal of the block, ensure a thorough washout period. The time required for complete washout will depend on your perfusion system and slice thickness. Monitor the baseline synaptic response until it returns to pre-drug levels before attempting to induce LTP. |
| Variability in Slice Health and Viability | Unhealthy or poorly prepared brain slices can exhibit inconsistent synaptic responses and LTP. Ensure your slicing and recovery procedures are optimized. Slices should have a healthy appearance with distinct cell layers under microscopic examination. |
| Incorrect Stimulation Intensity | The level of synaptic activation can influence the degree of NMDA receptor activation. Ensure that your baseline stimulation intensity is consistent across experiments and is set to elicit a stable, sub-maximal response. |
| pH and Stability of this compound in aCSF | Ensure that your artificial cerebrospinal fluid (aCSF) is properly buffered and continuously bubbled with 95% O2 / 5% CO2 to maintain a stable pH. While specific data on the stability of this compound in aCSF is not readily available, it is good practice to prepare fresh drug solutions for each experiment. |
Problem 2: Effects on baseline synaptic transmission.
| Potential Cause | Recommended Solution |
| Off-target Effects | While this compound is a selective NMDA receptor antagonist, high concentrations may have off-target effects. If you observe significant changes in baseline synaptic transmission (e.g., changes in fiber volley amplitude or AMPA receptor-mediated responses), consider reducing the concentration of this compound. |
| Indirect Network Effects | In some brain regions, NMDA receptors on inhibitory interneurons can modulate overall network excitability. Blocking these receptors could lead to disinhibition and an increase in baseline excitatory transmission. Carefully analyze the components of your field potential recordings to distinguish between direct effects on the measured synapse and broader network effects. |
Experimental Protocols
While a specific, universally applicable protocol for this compound in LTP experiments is not available, the following provides a general framework based on standard LTP protocols and the known properties of competitive NMDA receptor antagonists.
Standard Protocol for Investigating the Effect of this compound on Hippocampal Schaffer Collateral-CA1 LTP
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from the brain of your chosen animal model using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of synaptic transmission for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP slope.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 5 µM) for at least 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to assess the magnitude and stability of LTP (or its inhibition).
-
Washout (Optional): To study the reversibility of the block, perfuse the slice with drug-free aCSF for an extended period (e.g., 60-120 minutes) and then attempt to induce LTP again.
Signaling Pathways and Visualizations
This compound exerts its effect on LTP by blocking the initial and critical step in the NMDA receptor-dependent signaling cascade. The following diagrams illustrate the experimental workflow and the affected signaling pathway.
References
- 1. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying LTP - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Absorption of CGP 37849
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral administration of the NMDA receptor antagonist, CGP 37849, in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the likely causes?
A1: The poor oral bioavailability of this compound is likely attributable to its physicochemical properties. As a phosphono-amino acid, it is a hydrophilic compound, which generally leads to:
-
Low Membrane Permeability: The polar nature of the phosphonate (B1237965) and amino acid groups restricts its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.
-
Potential for Efflux: While not definitively confirmed for this compound, compounds with its structural characteristics may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[1][2]
-
Limited Solubility: While likely soluble in aqueous media, its solubility might be pH-dependent and could vary along the GI tract, potentially impacting dissolution.
Q2: Our in vivo results with orally administered this compound are not consistent. What experimental factors should we check?
A2: Inconsistent in vivo results can arise from several factors related to the experimental protocol. Ensure the following are well-controlled:
-
Formulation: Is the compound fully dissolved or uniformly suspended in the vehicle? Inconsistent dosing can result from a poorly prepared formulation.
-
Gavage Technique: Improper oral gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress to the animal, which can affect GI motility and absorption.[3][4][5][6][7]
-
Animal Fasting Status: The presence or absence of food in the stomach can significantly alter the gastric pH and emptying rate, thereby affecting drug dissolution and absorption. Ensure a consistent fasting protocol is followed.[8][9]
-
Animal Strain, Age, and Sex: These biological factors can influence drug metabolism and absorption. Ensure consistency across your study groups.
Q3: Is there a more orally bioavailable alternative to this compound?
A3: Yes, the carboxyethylester prodrug of this compound, known as CGP 39551 , has demonstrated significantly greater oral potency in vivo.[10][11] This suggests that masking the polar phosphonate group can effectively improve oral absorption. Researchers may consider synthesizing or obtaining this prodrug for their studies.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during in vivo studies with orally administered this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Low plasma concentrations | Poor membrane permeability due to the hydrophilic nature of the phosphonate group. | 1. Prodrug Approach: Synthesize a lipophilic prodrug, such as an acyloxyalkyl ester (e.g., pivaloyloxymethyl - POM) or a cycloSal derivative, to mask the polar phosphonate group and enhance membrane permeability.[12][13][14][15][16][17][18][19][20] 2. Formulation with Permeation Enhancers: Co-administer this compound with excipients known to enhance intestinal absorption. However, this requires careful validation as these can sometimes lead to toxicity. |
| High variability in plasma concentrations between animals | Inconsistent oral gavage technique. | Review and standardize the oral gavage procedure. Ensure all personnel are properly trained. Refer to detailed protocols for best practices.[3][4][5][6][7] |
| Non-uniform drug formulation. | Ensure the drug is completely dissolved in the vehicle. If a suspension is used, ensure it is homogenous and well-agitated before and during dosing. | |
| Unexpectedly rapid clearance from plasma | Potential involvement of efflux transporters like P-glycoprotein (P-gp). | Conduct an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a P-gp substrate.[21][22][23][24][25] If it is, formulation strategies using P-gp inhibitors could be explored.[1][26][27][28] |
| Difficulty in detecting and quantifying plasma levels | Insufficient sensitivity of the bioanalytical method. | Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[29][30][31] |
Data Presentation
Table 1: Physicochemical Properties of this compound (Inferred)
| Property | Value | Implication for Oral Absorption |
| Molecular Weight | 209.14 g/mol | Favorable for passive diffusion. |
| LogP (Predicted) | < 0 | Indicates high hydrophilicity, suggesting poor membrane permeability. |
| Aqueous Solubility | Likely high but pH-dependent | Good dissolution in the GI fluid is expected, but may vary by segment. |
| pKa (Predicted) | Multiple (amino acid and phosphonate groups) | Ionization state will vary along the GI tract, impacting both solubility and permeability. |
| Permeability (Caco-2 Papp) | Predicted to be low (<1 x 10⁻⁶ cm/s) | Suggests poor absorption via passive diffusion.[22][23] |
Table 2: Comparison of In Vivo Efficacy of this compound and its Prodrug CGP 39551
| Compound | Administration Route | Animal Model | ED₅₀ (mg/kg) | Reference |
| This compound | Oral | Mouse (Electroshock) | 21 | [32] |
| CGP 39551 | Oral | Mouse (Electroshock) | 4 | [10] |
| This compound | Intravenous | Rat | 0.4 - 2.4 | |
| CGP 39551 | Intravenous | Rat | 2.7 - 8.7 |
Experimental Protocols
Protocol for Oral Gavage in Rats
This protocol provides a standardized procedure for the oral administration of compounds to rats.
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Vehicle for drug formulation (e.g., water, saline, 0.5% methylcellulose)
-
This compound or its formulation
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rat to prevent movement. One common method is to hold the animal firmly by the scruff of the neck, ensuring the head is immobilized.
-
Ensure the animal's body is in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the substance.
-
The maximum volume should not exceed 10 mL/kg body weight.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
For detailed visual guides and troubleshooting, refer to established institutional and regulatory guidelines.[3][4][5][6][7]
Protocol for In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic design for determining the oral bioavailability of a test compound.
Study Design:
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).
-
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
Procedure:
-
Dose Administration:
-
Administer the compound to the respective groups via the tail vein (IV) or oral gavage (PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Cmax, and Tmax for both IV and PO groups.
-
Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
This is a general protocol and should be adapted based on the specific properties of the compound and institutional guidelines.[8][9][33][34][35]
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Decision-making logic for addressing the poor oral absorption of this compound.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Psychotropic drug-drug interactions involving P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. aniphy.fr [aniphy.fr]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 10. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 17. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 21. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 24. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dspace.library.uu.nl [dspace.library.uu.nl]
- 28. meded101.com [meded101.com]
- 29. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Technical aspects of inductively coupled plasma bioanalysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Neurotoxic Potential of High-Dose CGP 37849
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxic effects of high-dose CGP 37849, a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and execution of neurotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[1]
Q2: Why is there a concern about the potential neurotoxicity of high-dose this compound?
A2: High doses of NMDA receptor antagonists as a class have been associated with neurotoxic effects in animal models.[3][4] This neurotoxicity is often characterized by neuronal vacuolization, mitochondrial swelling, and in some cases, neuronal necrosis, particularly in the retrosplenial and posterior cingulate cortices.[3][5] While many studies on this compound have focused on its anticonvulsant and neuroprotective properties at lower doses, it is crucial to investigate its potential for neurotoxicity at higher concentrations.[6][7]
Q3: What are the typical morphological changes associated with NMDA antagonist-induced neurotoxicity?
A3: The hallmark of NMDA antagonist-induced neurotoxicity is the appearance of intracytoplasmic vacuoles in neurons of specific brain regions.[3][5] Ultrastructural analysis has revealed that these vacuoles are often dilated mitochondria and endoplasmic reticulum.[5] At higher doses or with prolonged exposure, this can progress to neuronal necrosis.[5]
Q4: What is the proposed signaling pathway for NMDA antagonist-induced neurotoxicity?
A4: The mechanism is thought to be indirect. By blocking NMDA receptors on inhibitory GABAergic interneurons, NMDA antagonists can lead to a disinhibition of downstream glutamatergic and cholinergic neurons.[8][9] This results in excessive stimulation of non-NMDA (AMPA/kainate) and muscarinic receptors on other neurons, leading to excitotoxicity and the observed neuronal damage.[8]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments investigating the neurotoxicity of high-dose this compound.
In Vitro Neurotoxicity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in multi-well plates, inconsistent cell health. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. Use cells within a consistent and low passage number range.[10] |
| No observable neurotoxicity at expected high doses | The chosen cell line may be resistant to this specific mechanism of toxicity. The concentration of this compound may be insufficient. The duration of exposure may be too short. | Use a positive control known to induce neurotoxicity (e.g., a high concentration of glutamate or another NMDA antagonist like MK-801). Perform a wider dose-response curve and extend the incubation time. Consider using a more sensitive neuronal cell line or primary neuron cultures.[10] |
| High background in cell viability assays (e.g., MTT, LDH) | Contamination of culture media. Phenol (B47542) red in the media can interfere with colorimetric assays. Serum in the media can contribute to background LDH activity. | Maintain strict aseptic technique. Use phenol red-free media for the assay. For LDH assays, use a serum-free medium during the exposure period or ensure proper background subtraction.[10] |
| Inconsistent findings with apoptosis assays (e.g., Annexin V/PI) | Cells harvested improperly (loss of apoptotic bodies). Incorrect compensation settings in flow cytometry. | When harvesting, collect both the supernatant (containing floating apoptotic cells) and adherent cells. Run single-stain controls for proper compensation setup.[10] |
In Vivo Neurotoxicity Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No evidence of neuronal vacuolization in histological sections | The dose of this compound was not high enough to induce this effect. The time point for tissue collection was not optimal. Improper tissue fixation or staining. | Conduct a dose-finding study to identify a neurotoxic dose range. Collect tissue at various time points post-administration (e.g., 4, 24, 48 hours), as vacuolization can be transient. Ensure proper perfusion-fixation and use specific stains for detecting neuronal injury, such as Hematoxylin and Eosin (H&E) and Cresyl Violet.[11][12] |
| High mortality rate in experimental animals at high doses | The administered dose is lethal. The vehicle used for drug delivery has toxic effects. | Start with lower doses and gradually escalate to determine the maximum tolerated dose (MTD). Ensure the vehicle is well-tolerated and administered at an appropriate volume and rate. |
| Behavioral side effects confound neurotoxicity assessment | High doses of NMDA antagonists can cause behavioral changes (e.g., ataxia, hyperactivity) that may be mistaken for or mask neurotoxic effects. | Include a comprehensive behavioral assessment battery to characterize the full spectrum of effects. Correlate behavioral changes with histological findings. |
| Difficulty in quantifying neuronal damage | Subjective assessment of histological slides. Subtle neuronal changes are missed. | Use unbiased stereological methods for cell counting. Employ immunohistochemical markers for neuronal injury (e.g., Fluoro-Jade) or apoptosis (e.g., cleaved caspase-3). |
Data Presentation
Due to the limited publicly available data specifically on the neurotoxic effects of high-dose this compound, the following tables provide a summary of relevant dose information from studies on its anticonvulsant effects in rodents, and typical findings for other NMDA antagonists that cause neurotoxicity. Researchers should use this information to design their own dose-response studies for neurotoxicity.
Table 1: In Vivo Anticonvulsant Doses of this compound in Rodents
| Species | Route of Administration | Effective Dose (ED50) for Anticonvulsant Effect | Reference |
| Mice | Oral (p.o.) | 21 mg/kg | [2] |
| Rats | Oral (p.o.) | 8 - 22 mg/kg | [6] |
| Rats | Intraperitoneal (i.p.) | 0.4 - 2.4 mg/kg | [6] |
| Rats | Intravenous (i.v.) | 0.4 - 2.4 mg/kg | [6] |
Note: These doses were reported to be below those causing overt behavioral side effects and are provided as a starting point for designing high-dose neurotoxicity studies.
Table 2: Typical Neurotoxic Effects of High-Dose NMDA Antagonists (e.g., MK-801) in Rats
| Dose Range (MK-801, s.c.) | Observed Neurotoxic Effects | Time Course | Reference |
| 1 - 10 mg/kg | Neuronal vacuolization in retrosplenial and posterior cingulate cortices. | Vacuoles appear within 4 hours post-dosing. | [5] |
| 5 - 10 mg/kg | Neuronal necrosis. | Necrotic neurons are evident from 1 day post-dosing onwards. | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neurotoxicity in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates. Culture in neurobasal medium supplemented with B-27 and L-glutamine.
-
Compound Treatment: After 7-10 days in vitro, replace the culture medium with a pre-warmed medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., 100 µM glutamate).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability (LDH Assay):
-
Prepare a "maximum LDH release" control by adding a lysis buffer to untreated wells 45 minutes before the assay.[13]
-
Carefully collect the supernatant from all wells.
-
Perform the LDH assay according to the manufacturer's instructions, measuring absorbance at 490 nm.[13]
-
Calculate the percentage of cytotoxicity relative to the positive and vehicle controls.[13]
-
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
Gently collect both floating and adherent cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark.
-
Analyze the cell populations (live, early apoptotic, late apoptotic/necrotic) using a flow cytometer.[10]
-
Protocol 2: In Vivo Assessment of Neurotoxicity in Rats
-
Animals: Use adult male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer a single high dose of this compound (e.g., 30 mg/kg, 50 mg/kg, 100 mg/kg, i.p. or p.o.) or vehicle. The selection of doses should be based on a preliminary dose-finding study. An effective oral dose for antagonizing NMDA-evoked responses has been reported as 100 mg/kg.[14]
-
Behavioral Monitoring: Observe animals for any behavioral abnormalities (e.g., ataxia, stereotypy, sedation) for at least 4 hours post-administration.
-
Tissue Collection: At 24 hours post-administration, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Histological Processing:
-
Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (40 µm) through the retrosplenial and posterior cingulate cortices using a cryostat.
-
-
Staining and Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To visualize general morphology and identify necrotic neurons (eosinophilic cytoplasm, pyknotic nuclei).
-
Cresyl Violet (Nissl) Staining: To assess neuronal health and identify chromatolysis (loss of Nissl substance).
-
Quantification: Use unbiased stereological methods to count the number of healthy and damaged neurons in the regions of interest.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for NMDA antagonist-induced neurotoxicity.
Caption: Experimental workflow for in vivo neurotoxicity assessment.
Caption: A logical diagram for troubleshooting inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity [pubmed.ncbi.nlm.nih.gov]
- 3. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the competitive NMDA receptor antagonist, this compound, on anticonvulsant activity and adverse effects of valproate in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. NMDA Receptor Antagonists Disinhibit Rat Posterior Cingulate and Retrosplenial Cortices: A Potential Mechanism of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histological methods for CNS [pathologycenter.jp]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Long-Term CGP 37849 Administration on Receptor Density
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of long-term administration of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the NMDA receptor.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation.[1][3]
Q2: Are there any known off-target effects of this compound?
A2: Radioligand binding studies have shown that this compound is highly selective for the NMDA receptor and exhibits weak or no activity at 18 other tested receptor binding sites.[1]
Q3: What is the expected impact of long-term administration of a competitive NMDA receptor antagonist on receptor density?
Q4: What are the potential functional consequences of NMDA receptor upregulation?
A4: An increase in NMDA receptor density could lead to a state of receptor supersensitivity. Upon withdrawal of the antagonist, neurons may exhibit an exaggerated response to endogenous glutamate, potentially leading to altered synaptic plasticity and neuronal excitability. Chronic administration of other NMDA antagonists has been associated with both therapeutic effects, such as antidepressant-like activity, and potential adverse effects, including cognitive impairment with very high doses or prolonged use of certain compounds.[5][6]
Troubleshooting Guides
Problem: Inconsistent results in radioligand binding assays for NMDA receptor density.
-
Possible Cause 1: Inadequate tissue preparation.
-
Solution: Ensure that brain tissue is rapidly dissected and frozen to prevent protein degradation. Homogenization should be performed on ice in a suitable buffer containing protease inhibitors.
-
-
Possible Cause 2: Issues with the radioligand.
-
Solution: Verify the specific activity and purity of the radioligand. Use a well-characterized radioligand for the NMDA receptor, such as [³H]CGP 39653 or [³H]MK-801, and ensure it has not degraded.
-
-
Possible Cause 3: Incorrect incubation conditions.
-
Solution: Optimize incubation time and temperature to reach equilibrium. Ensure that the buffer composition, including pH and ionic strength, is appropriate for the specific radioligand and receptor.
-
Problem: High background in Western blot analysis of NMDA receptor subunits.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Use a highly specific primary antibody for the NMDA receptor subunit of interest (e.g., GluN1, GluN2A, GluN2B). Optimize the antibody concentration and blocking conditions. Including a negative control (e.g., tissue known not to express the receptor) can help validate antibody specificity.
-
-
Possible Cause 2: Incomplete blocking.
-
Solution: Increase the concentration or duration of the blocking step. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA).
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Quantitative Data
The following table summarizes the expected changes in NMDA receptor subunit expression based on a study of chronic exposure of cultured mouse cortical neurons to the competitive NMDA antagonist D-AP5. This data can serve as a reference for designing experiments with this compound, a compound with a similar mechanism of action.
| Receptor Subunit | Method of Detection | Chronic Antagonist Treatment | Percent Change from Control | Reference |
| NR2B mRNA | Northern Blot | D-AP5 | ~50% increase | [4] |
| NR1 Polypeptide | Western Blot | D-AP5 | Significant increase | [4] |
| NR2A/B Polypeptides | Western Blot | D-AP5 | Pronounced increase | [4] |
Note: The exact magnitude of change may vary depending on the specific experimental conditions, including the concentration and duration of this compound administration.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Density
This protocol is a general guideline for determining the density (Bmax) and affinity (Kd) of NMDA receptors in brain tissue homogenates following chronic drug administration.
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Saturation Binding Assay:
-
In a series of tubes, add a fixed amount of membrane homogenate (e.g., 100 µg of protein).
-
Add increasing concentrations of a suitable radioligand (e.g., [³H]CGP 39653 for the glutamate site).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled this compound) to determine non-specific binding.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Western Blotting for NMDA Receptor Subunit Expression
This protocol outlines the steps for quantifying the relative expression levels of specific NMDA receptor subunits.
-
Protein Extraction:
-
Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the NMDA receptor subunit of interest (e.g., anti-GluN1, anti-GluN2A, or anti-GluN2B) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Visualizations
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor upregulation: molecular studies in cultured mouse cortical neurons after chronic antagonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP 37849 & Dopaminergic System Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the indirect dopaminergic effects of CGP 37849 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts by competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor.[1][2]
Q2: How does this compound indirectly affect the dopaminergic system?
Blockade of NMDA receptors by this compound can lead to an indirect activation of the dopamine (B1211576) system.[3][4] This is thought to occur through the complex interplay between the glutamatergic and dopaminergic systems in the brain.[5][6] Studies have shown that some behavioral effects of this compound can be reversed by dopamine receptor antagonists, suggesting a downstream dopaminergic mechanism.[3][4][7]
Q3: In my experiment, how can I determine if the observed effects of this compound are due to its NMDA receptor antagonism or its indirect effects on dopamine?
To dissect the direct NMDA-related effects from the indirect dopaminergic effects, you can employ a co-administration paradigm with a dopamine receptor antagonist. If the effect of this compound is blocked or attenuated by a dopamine antagonist, it suggests the involvement of the dopaminergic system.[3][4]
Q4: Which dopamine antagonists are suitable for co-administration with this compound?
The choice of antagonist will depend on the specific dopamine receptor subtype you hypothesize is involved.
-
D2-like receptor antagonists: Haloperidol and sulpiride (B1682569) have been successfully used to antagonize certain effects of this compound.[3][4][7]
-
D1-like receptor antagonists: SCH 23390 can be used to investigate the involvement of D1-like receptors.[3]
It is crucial to perform dose-response experiments for both this compound and the chosen dopamine antagonist to find optimal concentrations that do not produce confounding effects on their own.
Troubleshooting Guides
Issue 1: Unexpected behavioral outcomes in vivo after this compound administration.
-
Problem: You observe hyperactivity or other behavioral changes that may not be directly related to the expected consequences of NMDA receptor blockade in your specific experimental model.
-
Troubleshooting Steps:
-
Hypothesize Dopaminergic Involvement: These effects might be due to the indirect activation of the dopamine system.[4][8]
-
Control Experiment: Co-administer a behaviorally-silent dose of a D2 receptor antagonist, such as haloperidol, with this compound.
-
Interpretation:
-
If the unexpected behavior is attenuated or blocked, it is likely mediated by indirect dopamine release.
-
If the behavior persists, it is more likely a direct consequence of NMDA receptor antagonism in the specific brain circuit you are studying.
-
-
Issue 2: Difficulty interpreting in vitro electrophysiological recordings.
-
Problem: Application of this compound in brain slices produces complex changes in neuronal firing that are difficult to attribute solely to NMDA receptor blockade.
-
Troubleshooting Steps:
-
Consider Local Circuitry: The brain slice may contain intact circuits where glutamatergic modulation of dopamine terminals (or vice-versa) can occur.
-
Pharmacological Isolation:
-
Bath-apply a D2 receptor antagonist (e.g., sulpiride) prior to and during this compound application.
-
Alternatively, use a D1 receptor antagonist (e.g., SCH 23390) if your hypothesis involves D1 receptor signaling.
-
-
Analysis: Compare the effects of this compound in the presence and absence of the dopamine antagonist. A change in the response profile would indicate a dopaminergic component to the observed effects.
-
Quantitative Data Summary
The following table summarizes key binding affinities and effective doses for this compound and relevant dopamine antagonists.
| Compound | Target | Action | Binding Affinity (Ki) | Effective Dose (in vivo, rodents) | Reference(s) |
| This compound | NMDA Receptor | Competitive Antagonist | 35 nM | 0.3 - 30 mg/kg | [1][9] |
| Haloperidol | D2 Receptor | Antagonist | 1-2 nM | 0.1 - 1 mg/kg | [4][7][10] |
| Sulpiride | D2 Receptor | Antagonist | ~20 nM | 20 - 100 mg/kg | [3] |
| SCH 23390 | D1 Receptor | Antagonist | 0.2 - 0.7 nM | 0.01 - 0.1 mg/kg | [3][10][11] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure Dopamine Release
This protocol allows for the direct measurement of extracellular dopamine levels in a specific brain region following the administration of this compound.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rodent. Allow for a recovery period of at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Control Group: In a separate group of animals, co-administer a dopamine receptor antagonist with this compound.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage change from the baseline. Compare the dopamine response to this compound alone versus co-administration with the dopamine antagonist.
Protocol 2: Behavioral Assessment with Dopamine Antagonist Co-administration
This protocol is designed to determine if a behavioral effect of this compound is dependent on the dopaminergic system. The example below uses the forced swim test, but the principle can be applied to other behavioral assays.
-
Animal Habituation: Habituate the animals to the testing room and handling for several days prior to the experiment.
-
Drug Preparation: Prepare solutions of this compound and the chosen dopamine antagonist (e.g., haloperidol) in a suitable vehicle.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Dopamine antagonist
-
Group 4: this compound + Dopamine antagonist
-
-
Drug Administration: Administer the drugs at appropriate pretreatment times before the behavioral test. For example, inject the dopamine antagonist 30 minutes before this compound, and then test the animals 30 minutes after the this compound injection.
-
Forced Swim Test:
-
Place each rat in a cylinder of water for a 15-minute pre-test session.
-
24 hours later, administer the drugs as described above and place the animals back in the water for a 5-minute test session.
-
Record the duration of immobility.
-
-
Data Analysis: Compare the immobility time across the different treatment groups using an appropriate statistical test (e.g., ANOVA). A reversal of the effect of this compound by the dopamine antagonist would indicate a dopaminergic mechanism.[3]
Visualizations
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 3. The effect of this compound and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central effects of this compound and CGP 39551, competitive NMDA receptor antagonists, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some central effects of this compound and CGP 39551, the competitive NMDA receptor antagonists: potential antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The competitive NMDA antagonists CGP 43487 and APV potentiate dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-1 and D-2 dopamine receptor blockade: interactive effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonists impair prefrontal cortex function as assessed via spatial delayed alternation performance in rats: modulation by dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CGP 37849 and D-AP5: Potency and Selectivity at the NMDA Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two widely utilized N-methyl-D-aspartate (NMDA) receptor antagonists: CGP 37849 and D-AP5. This document synthesizes experimental data to objectively evaluate their respective potencies and selectivity profiles, offering insights to inform experimental design and drug discovery efforts.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Both this compound and D-AP5 (D-2-amino-5-phosphonopentanoate) are competitive antagonists that act at the glutamate (B1630785) binding site of the NMDA receptor. While both are valued research tools for their ability to selectively block NMDA receptor function, they exhibit distinct differences in potency and subtype selectivity.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and D-AP5, providing a clear comparison of their binding affinities and inhibitory concentrations.
| Parameter | This compound | D-AP5 | Reference Preparation |
| Binding Affinity (Ki) | 35 nM (vs. [3H]CPP) | Not explicitly stated in direct comparison | Rat brain postsynaptic density fractions |
| 220 nM (vs. L-[3H]glutamate) | Rat brain postsynaptic density fractions | ||
| Dissociation Constant (Kd) | Not Found | 1.4 µM | Not Specified |
| Inhibitory Concentration (IC50) | More potent than D-AP5 | IC50 from cGMP accumulation assay available | Hippocampal slices, Cortical wedges |
| Relative Potency | 5- to 10-fold more potent than DL-AP5 | Reference Compound | In vitro electrophysiological assays |
| 7-fold more potent than D-AP5 | Reference Compound | Radioligand binding assays | |
| Subtype Selectivity | Data on specific subtypes not detailed | 5.9-fold preference for GluN1/2A over GluN1/2B | Recombinant NMDA receptors |
Unraveling the Mechanism: NMDA Receptor Signaling Pathway
NMDA receptor activation is a critical event in synaptic plasticity, learning, and memory. The binding of glutamate and a co-agonist (glycine or D-serine) triggers the opening of the receptor's ion channel, leading to an influx of Ca2+ ions. This calcium influx initiates a cascade of downstream signaling events. Both this compound and D-AP5 competitively inhibit the initial glutamate binding step, thereby preventing channel activation and the subsequent signaling cascade.
Experimental Protocols: Methodologies for Potency and Selectivity Assessment
The quantitative data presented in this guide are derived from two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the unlabeled test compounds (this compound or D-AP5).
Methodology:
-
Membrane Preparation: Postsynaptic density fractions are prepared from rat brain tissue.
-
Incubation: The membrane preparation is incubated with a specific radioligand that binds to the NMDA receptor (e.g., [3H]CPP or L-[3H]glutamate).
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or D-AP5) are added to the incubation mixture.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp recordings from neurons or oocytes expressing NMDA receptors are used to assess the functional antagonism of the compounds.
Objective: To measure the inhibition of NMDA-evoked currents by this compound and D-AP5.
Methodology:
-
Cell Preparation: Neurons (e.g., hippocampal pyramidal cells) or oocytes expressing specific NMDA receptor subtypes are prepared.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Agonist Application: NMDA is applied to the cell to evoke an inward current through the NMDA receptors.
-
Antagonist Application: After establishing a stable baseline NMDA-evoked current, the antagonist (this compound or D-AP5) is co-applied at various concentrations.
-
Data Acquisition: The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is recorded.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the NMDA-evoked current (IC50) is determined.
The following diagram illustrates a typical workflow for an electrophysiological experiment to determine the IC50 of an NMDA receptor antagonist.
Concluding Remarks
The available evidence consistently indicates that this compound is a more potent competitive NMDA receptor antagonist than D-AP5. Radioligand binding studies show a 7-fold higher potency, while electrophysiological data suggest a 5- to 10-fold greater potency. In terms of selectivity, both compounds are highly selective for NMDA receptors over other ionotropic glutamate receptors such as kainate and quisqualate receptors.[1] However, D-AP5 has been shown to exhibit a modest preference for GluN2A-containing NMDA receptors over GluN2B-containing receptors. The subtype selectivity of this compound has not been as extensively characterized in the available literature.
The choice between this compound and D-AP5 will ultimately depend on the specific requirements of the experiment. For applications requiring a highly potent NMDA receptor blockade, this compound may be the preferred agent. For studies where a well-characterized antagonist with known, albeit modest, subtype selectivity is desired, D-AP5 remains a valuable and widely used tool. Researchers should carefully consider the desired concentration range and the specific NMDA receptor subtypes involved in their experimental system when selecting the appropriate antagonist.
References
A Comparative Guide to CGP 37849 and MK-801: Two Distinct NMDA Receptor Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparison of two widely studied N-methyl-D-aspartate (NMDA) receptor antagonists: CGP 37849 and MK-801 (also known as dizocilpine). While both compounds target the NMDA receptor, a key player in excitatory neurotransmission, their distinct mechanisms of action lead to significantly different pharmacological profiles. This comparison will delve into their mechanisms, present supporting experimental data, and provide detailed protocols for key assays.
At a Glance: Key Differences
| Feature | This compound | MK-801 (Dizocilpine) |
| Mechanism of Action | Competitive Antagonist | Uncompetitive (Non-competitive) Channel Blocker |
| Binding Site | Glutamate (B1630785) binding site on the GluN2 subunit | PCP binding site within the ion channel pore |
| State Dependence | Binds to the receptor in both resting and active states | Use-dependent; requires channel opening to bind |
| Oral Activity | Orally active | Orally active |
| Primary Research Applications | Anticonvulsant, antidepressant, anxiolytic-like effects research | Modeling psychosis, neurotoxicity studies, anesthetic properties research |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor complex.
This compound is a competitive antagonist . It directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][2] By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor. This action is independent of the channel's activation state.
MK-801 , in contrast, is an uncompetitive (or non-competitive) channel blocker . It binds to a site located within the ion channel pore of the NMDA receptor, known as the phencyclidine (PCP) binding site.[3][4][5] Crucially, MK-801 can only access its binding site when the channel is in an open state, which requires the initial binding of both glutamate and the co-agonist glycine (B1666218) (or D-serine) and depolarization of the neuronal membrane.[5] This "use-dependent" nature means that MK-801's blocking effect is more pronounced in neurons that are actively firing.
Quantitative Data Comparison
The differing mechanisms of this compound and MK-801 are reflected in their binding affinities and potencies in various assays.
In Vitro Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | Reference(s) |
| This compound | [3H]-L-glutamate | Rat brain postsynaptic density fractions | 220 | [2] |
| This compound | [3H]-CPP | Rat brain postsynaptic density fractions | 35 | [2] |
| MK-801 | [3H]MK-801 | Rat cerebral cortical membranes | 6.3 | [6] |
In Vivo Potency: Anticonvulsant Effects
| Compound | Animal Model | Seizure Type | Administration | ED50 (mg/kg) | Reference(s) |
| This compound | Mouse | Maximal Electroshock | p.o. | 21 | [2] |
| MK-801 | Mouse | NMDLA-induced convulsions | i.v. | 0.2 | [7] |
Comparative Experimental Data
Direct comparisons of this compound and MK-801 in behavioral and neurochemical studies highlight their distinct pharmacological profiles.
Sensorimotor Gating (Prepulse Inhibition - PPI)
Prepulse inhibition of the acoustic startle response is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
| Compound | Dose (mg/kg) | Effect on Startle Amplitude | Effect on PPI | Reference(s) |
| This compound | 10, 20 | Decreased | No effect | [8] |
| MK-801 | 0.2 | No effect | Markedly attenuated | [8] |
| MK-801 | 0.4 | Enhanced | Markedly attenuated | [8] |
These results indicate that while both drugs affect the startle response, only the uncompetitive antagonist MK-801 disrupts sensorimotor gating, a key finding in models of psychosis.[8]
Dopamine (B1211576) Outflow in the Prefrontal Cortex
The prefrontal cortex is a critical brain region for executive function, and its dopaminergic system is implicated in various neuropsychiatric conditions.
| Compound | Dose (mg/kg) | Effect on Dopamine Outflow | Reference(s) |
| This compound | 10, 20 | No effect | [8] |
| MK-801 | 0.2, 0.4 | Enhanced | [8][9] |
This differential effect on dopamine release in the prefrontal cortex further distinguishes the two antagonists and suggests different impacts on cortical neurochemistry.[8]
Discriminative Stimulus Effects
Drug discrimination studies assess the subjective effects of compounds.
| Training Drug | Test Drug | Generalization | Reference(s) |
| MK-801 (0.05 mg/kg) | This compound | No | [10] |
| This compound (3 mg/kg) | MK-801 | No | [10] |
The lack of cross-generalization indicates that the subjective effects of this compound and MK-801 are distinct, likely due to their different mechanisms of action.[10]
Experimental Protocols
In Vivo Microdialysis for Dopamine Outflow
Objective: To measure the extracellular concentration of dopamine in the prefrontal cortex of awake, freely moving rats following administration of this compound or MK-801.
Methodology:
-
Animal Surgery: Male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the prefrontal cortex. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline dopamine concentration.
-
Drug Administration: this compound (10 or 20 mg/kg) or MK-801 (0.2 or 0.4 mg/kg) is administered intraperitoneally (i.p.).
-
Sample Collection and Analysis: Dialysate samples continue to be collected for a set period post-injection. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating in rats following the administration of this compound or MK-801.
Methodology:
-
Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: A period of acclimation to the chamber with background white noise is provided.
-
Drug Administration: this compound (10 or 20 mg/kg) or MK-801 (0.2 or 0.4 mg/kg) is administered i.p. prior to testing.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Measurement: The amplitude of the startle response is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
Conclusion
This compound and MK-801, while both targeting the NMDA receptor, exhibit fundamentally different pharmacological profiles due to their distinct mechanisms of action. This compound, as a competitive antagonist, offers a more direct and state-independent blockade of the glutamate binding site. In contrast, MK-801's uncompetitive, use-dependent channel block leads to a more complex interaction with neuronal activity, profoundly affecting sensorimotor gating and cortical dopamine release in a manner not observed with this compound. For researchers investigating the role of NMDA receptors in neurological and psychiatric disorders, a clear understanding of these differences is crucial for selecting the appropriate tool and for the accurate interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of this compound and MK-801, competitive and noncompetitive NMDA antagonists, with respect to the modulation of sensorimotor gating and dopamine outflow in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-801 elevates the extracellular concentration of dopamine in the rat prefrontal cortex and increases the density of striatal dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus effects of the NMDA receptor antagonists MK-801 and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMDA Receptor Antagonists: CGP 37849 and its Ethyl Ester Prodrug CGP 39551
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849, and its orally active ethyl ester prodrug, CGP 39551. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid) is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Its potential therapeutic applications in neurological disorders such as epilepsy have been a subject of interest.[2][3] However, its clinical utility via oral administration is limited. To overcome this, its carboxyethylester prodrug, CGP 39551, was developed.[2][4] This guide will dissect the key differences and similarities between these two compounds, focusing on their pharmacological profiles, potency, and experimental validation.
Mechanism of Action
Both this compound and CGP 39551 exert their effects by competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor.[2][5] this compound is the active pharmacological agent, while CGP 39551 is a less active prodrug that is metabolized in vivo to yield this compound.[2][4] This conversion is crucial for the enhanced oral bioavailability and prolonged duration of action observed with CGP 39551.[6]
NMDA Receptor Signaling Pathway
The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of downstream signaling events crucial for synaptic plasticity and neuronal function.[7][8] Competitive antagonists like this compound block the glutamate binding site on the GluN2 subunit of the receptor, preventing this channel opening and subsequent signaling.
Prodrug Conversion
CGP 39551, as an ethyl ester prodrug, is designed to have improved pharmacokinetic properties, particularly oral absorption. In the body, it is converted to the active drug, this compound, through the action of esterase enzymes. This bioactivation is a critical step for its pharmacological activity.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo potency of this compound and CGP 39551.
In Vitro Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) |
| This compound | [³H]-L-Glutamate | Postsynaptic density fractions (rat brain) | 220[2][5] |
| This compound | [³H]-CPP | Postsynaptic density fractions (rat brain) | 35[2][9] |
| CGP 39551 | - | - | Weaker activity at NMDA receptor sites[2][10] |
Ki: Inhibition constant. A lower Ki value indicates a higher binding affinity. [³H]-CPP: [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, a selective NMDA receptor antagonist.
In Vivo Anticonvulsant Potency (Maximal Electroshock Seizure Test)
| Compound | Administration Route | Species | ED₅₀ (mg/kg) |
| This compound | Oral (p.o.) | Mouse | 21[2] |
| This compound | Oral (p.o.) | Rat | 8 - 22[6] |
| This compound | Intravenous (i.v.) | Mouse/Rat | 0.4 - 2.4[6] |
| This compound | Intraperitoneal (i.p.) | Mouse/Rat | 0.4 - 2.4[6] |
| CGP 39551 | Oral (p.o.) | Mouse | 3.7 - 8.1[6] |
| CGP 39551 | Oral (p.o.) | Rat | 3.7 - 8.1[6] |
| CGP 39551 | Intravenous (i.v.) | Mouse/Rat | 2.7 - 8.7[6] |
| CGP 39551 | Intraperitoneal (i.p.) | Mouse/Rat | 2.7 - 8.7[6] |
ED₅₀: Median effective dose required to produce an anticonvulsant effect in 50% of the tested animals.
Duration of Action (Anticonvulsant Effect Post-Oral Administration)
| Compound | Species | Duration of Action |
| This compound | Mouse/Rat | ~8 hours[6] |
| CGP 39551 | Mouse/Rat | >24 hours[6] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity of this compound and CGP 39551 to the NMDA receptor.
Materials:
-
Postsynaptic density (PSD) fractions isolated from rat brain.
-
Radioligand: [³H]-L-glutamate or [³H]-CPP.
-
Test compounds: this compound, CGP 39551.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
PSD fractions are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or CGP 39551).
-
The incubation is carried out at a specific temperature and for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Maximal Electroshock (MES) Seizure Test (for ED₅₀ Determination)
Objective: To assess the in vivo anticonvulsant efficacy of this compound and CGP 39551.
Materials:
-
Rodents (mice or rats).
-
Electroconvulsive shock generator with corneal or auricular electrodes.
-
Test compounds: this compound, CGP 39551, dissolved in an appropriate vehicle.
-
Administration equipment (e.g., oral gavage needles, syringes).
-
Topical anesthetic for corneal electrodes (e.g., 0.5% tetracaine).
Procedure:
-
Animals are divided into groups and administered with either the vehicle or different doses of the test compound via the desired route (p.o., i.v., or i.p.).
-
At a predetermined time after drug administration (time to peak effect), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.[10]
-
The primary endpoint observed is the presence or absence of the tonic hindlimb extension phase of the induced seizure.[1]
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
The percentage of animals protected at each dose is recorded.
-
The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.[1]
Summary and Conclusion
The comparative analysis of this compound and its prodrug, CGP 39551, reveals a classic example of prodrug strategy to enhance the therapeutic potential of a pharmacologically active compound.
-
This compound is a highly potent competitive NMDA receptor antagonist in vitro.[2][9] However, its oral efficacy is lower compared to its prodrug.[2][6]
-
CGP 39551 , while demonstrating weaker in vitro activity, is significantly more potent than this compound when administered orally.[2][6] This is attributed to its improved oral bioavailability and subsequent conversion to the active compound, this compound.
-
A key advantage of CGP 39551 is its remarkably prolonged duration of action, offering anticonvulsant effects for over 24 hours after a single oral dose.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Validating the Specific Antagonism of NMDA Receptors by CGP 37849: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CGP 37849's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data. This document details the methodologies for key validation experiments and visualizes critical pathways and workflows.
This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the NMDA receptor.[1][2] Its efficacy and specificity have been validated through a series of in vitro and in vivo studies, establishing it as a valuable tool for neuroscience research and a potential therapeutic agent for neurological disorders like epilepsy and ischemic brain damage.[1][3]
Comparative Analysis of NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) and in vivo potencies (ED50) of this compound in comparison to other well-known competitive NMDA receptor antagonists.
| Compound | Ki (nM) for [3H]CPP Binding | Ki (nM) for NMDA-sensitive L-[3H]-glutamate binding | ED50 (mg/kg, p.o.) for Maximal Electroshock-induced Seizures in Mice |
| This compound | 35 [1][2] | 220 [1][4] | 21 [1][2] |
| CGS 19755 | 140 | Not Reported | Not Reported |
| CPP | 175 | Not Reported | Not Reported |
| D-AP5 | 245 | Not Reported | Not Reported |
| CGP 39551 (prodrug of this compound) | Weaker than this compound[1][4] | Weaker than this compound[1][4] | 4[1] |
Lower Ki values indicate higher binding affinity. Lower ED50 values indicate higher in vivo potency.
Experimental Protocols for Validation
The specificity and mechanism of action of this compound as a competitive NMDA receptor antagonist have been primarily validated through radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity of a compound to its target receptor.[5]
Objective: To determine the affinity (Ki) of this compound for the NMDA receptor and to assess its selectivity by testing its activity at other receptor sites.
Methodology:
-
Membrane Preparation: Postsynaptic density (PSD) fractions are prepared from rat brains.[1]
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the NMDA receptor, such as [3H]L-glutamate or the selective NMDA receptor antagonist [3H]CPP, is incubated with the prepared brain membranes.[1][5]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.[5]
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
Selectivity Screening: To assess specificity, this compound is tested for its ability to inhibit radioligand binding at a wide range of other neurotransmitter receptors.[1] Studies have shown that this compound is weak or inactive at 18 other receptor binding sites.[1]
Electrophysiology
Electrophysiological techniques, such as patch-clamp recordings in brain slices, provide direct evidence of the functional effects of a compound on ion channel activity.[6][7]
Objective: To confirm that this compound selectively antagonizes NMDA receptor-mediated neuronal excitation.
Methodology:
-
Brain Slice Preparation: Hippocampal slices are prepared from rodent brains.[1]
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron (e.g., a CA1 pyramidal cell).[6]
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
The neuron's membrane potential is clamped at a holding potential (e.g., -60 mV or -70 mV).[6]
-
-
Drug Application:
-
NMDA is applied to the slice to evoke an inward current or an increase in the firing rate of the neuron.[1][8]
-
This compound is then co-applied with NMDA to observe its effect on the NMDA-evoked response.[1]
-
To test for selectivity, the effects of this compound on neuronal responses evoked by other glutamate (B1630785) receptor agonists, such as quisqualate and kainate, are also examined.[1][8]
-
-
Data Acquisition and Analysis: The changes in membrane current or firing rate in response to the agonists and antagonist are recorded and analyzed. A selective antagonist will reduce the response to NMDA without affecting the responses to other agonists.[1][8] Studies have demonstrated that this compound selectively and reversibly antagonizes NMDA-evoked increases in CA1 pyramidal cell firing rate.[1][4]
Visualizing the Validation Process
The following diagrams illustrate the key concepts and workflows involved in validating the specific antagonism of NMDA receptors by this compound.
Caption: NMDA Receptor Activation and Competitive Antagonism by this compound.
Caption: Workflow for Determining Binding Affinity via Radioligand Assay.
Caption: Logical Flow of an Electrophysiology Experiment to Validate Specificity.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 37849: A Comparative Guide to its NMDA Receptor Subunit Selectivity
CGP 37849: A Potent but Broadly Acting Antagonist
This compound is a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. Early studies using radioligand binding assays on rat brain membranes demonstrated its high affinity. Specifically, this compound competitively inhibited NMDA-sensitive L-[³H]-glutamate binding with a Ki of 220 nM and the binding of the selective NMDA receptor antagonist [³H]-CPP with a Ki of 35 nM[1][2]. Electrophysiological studies further confirmed its potent and selective antagonism of NMDA-evoked neuronal responses in various in vitro and in vivo models[1][3]. However, these foundational studies were conducted on native tissues, which contain a heterogeneous population of NMDA receptors with different subunit compositions. To date, comprehensive studies detailing the binding affinity or functional inhibition of this compound at recombinant NMDA receptors expressing specific GluN2 subunits (A, B, C, or D) are not available in the public domain.
Comparison with Subunit-Selective NMDA Receptor Antagonists
To provide a framework for understanding NMDA receptor pharmacology, this section compares the known properties of this compound with those of antagonists that exhibit clear selectivity for different GluN2 subunits.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and selected subunit-preferring antagonists for different NMDA receptor subtypes.
| Compound | Target Selectivity | Receptor Subunit | Ki (nM) | IC50 (µM) | Reference |
| This compound | Broad Spectrum | Native NMDA Receptors (rat brain) | 35 (vs. [³H]CPP) | - | [2] |
| Native NMDA Receptors (rat brain) | 220 (vs. L-[³H]glutamate) | - | [1][2] | ||
| NVP-AAM077 (PEAQX) | GluN2A-preferring | GluN1/GluN2A | - | 0.031 | [4] |
| GluN1/GluN2B | - | 0.215 | [4] | ||
| Ifenprodil | GluN2B-selective | GluN1A/GluN2B | - | 0.34 | [5] |
| GluN1A/GluN2A | - | 146 | [5] | ||
| UBP141 | GluN2C/2D-preferring | GluN1/GluN2A | 14,200 | - | [6] |
| GluN1/GluN2B | 19,300 | - | [6] | ||
| GluN1/GluN2C | 2,800 | - | [6] | ||
| GluN1/GluN2D | 4,200 | - | [6] |
Note: The affinity of this compound is for a mixed population of native NMDA receptors and is not directly comparable to the subunit-specific data for the other antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summaries of the key experimental protocols used to characterize the antagonists presented in this guide.
Radioligand Binding Assays (for this compound and UBP141)
Objective: To determine the binding affinity of a compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Postsynaptic density (PSD) fractions are prepared from rat brain tissue by homogenization and differential centrifugation[2].
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., L-[³H]-glutamate or [³H]-CPP) and varying concentrations of the unlabeled antagonist (e.g., this compound or UBP141).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation[2].
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Ifenprodil and NVP-AAM077)
Objective: To measure the functional inhibition of specific NMDA receptor subtypes by an antagonist.
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Agonist Application: A solution containing NMDA and glycine (B1666218) is perfused over the oocyte to activate the expressed NMDA receptors, and the resulting inward current is measured.
-
Antagonist Application: The antagonist is co-applied with the agonists at various concentrations.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-evoked current (IC50) is determined by fitting the concentration-response data to the Hill equation[4][5].
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining antagonist selectivity.
References
- 1. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of CGP 37849 and Other Anticonvulsant Drugs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anticonvulsant efficacy of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other established anticonvulsant drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development in antiepileptic therapies.
Executive Summary
This compound has demonstrated potent, orally active anticonvulsant properties in various rodent models of epilepsy.[1][2] Its mechanism of action, centered on the antagonism of the NMDA receptor, distinguishes it from many classical anticonvulsants that primarily target voltage-gated sodium channels or enhance GABAergic inhibition. This guide presents a quantitative comparison of the efficacy of this compound against well-established anticonvulsants—phenytoin, carbamazepine (B1668303), and diazepam—in two standard preclinical models: the Maximal Electroshock (MES) test and the audiogenic seizure model in DBA/2 mice. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of the presented data.
Data Presentation: Comparative Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) of this compound and other selected anticonvulsant drugs in preclinical seizure models. Lower ED50 values indicate higher potency.
Table 1: Efficacy in the Maximal Electroshock (MES) Test in Mice
| Drug | Administration Route | ED50 (mg/kg) | Reference(s) |
| This compound | Oral (p.o.) | 8 - 22 | [2] |
| Intraperitoneal (i.p.) | 0.4 - 2.4 | [2] | |
| Phenytoin | Oral (p.o.) | 9.81 | [3] |
| Intraperitoneal (i.p.) | ~19 | [4] | |
| Carbamazepine | Oral (p.o.) | 9.67 | [3] |
| Intraperitoneal (i.p.) | 10.5 - 15.7 | [5] | |
| Diazepam | Intraperitoneal (i.p.) | Toxic doses required for protection |
Table 2: Efficacy in the Audiogenic Seizure Model in DBA/2 Mice
| Drug | Administration Route | ED50 (µmol/kg) | Reference(s) |
| This compound | Oral (p.o.) | 35.2 | [6] |
| Intraperitoneal (i.p.) | 3.40 | [6] | |
| Phenytoin | Intraperitoneal (i.p.) | Efficacious | [7][8] |
| Carbamazepine | Intraperitoneal (i.p.) | Efficacious | [7][8] |
| Diazepam | Intraperitoneal (i.p.) | Efficacious, potentiated by other drugs | [7][9] |
Note: Specific ED50 values for phenytoin, carbamazepine, and diazepam in the audiogenic seizure model can vary between studies. The table indicates their established efficacy in this model.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Procedure:
-
Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g) are commonly used.
-
Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals. A vehicle control group is included.
-
Pre-treatment Time: The test is conducted at the time of predicted peak effect of the drug.
-
Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50 is calculated as the dose that protects 50% of the animals from the tonic extension.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for generalized reflex epilepsy.[7][8]
Objective: To evaluate the efficacy of a compound in suppressing seizures triggered by a high-intensity auditory stimulus.
Procedure:
-
Animal Model: DBA/2 mice, typically between 21 and 28 days of age when their susceptibility to audiogenic seizures is maximal.[8]
-
Drug Administration: The test compound is administered at various doses to different groups of mice, including a vehicle control group.
-
Auditory Stimulus: Mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound (e.g., 100-120 dB) from a bell or a speaker for a fixed duration (e.g., 60 seconds).
-
Observation: The animals are observed for a characteristic seizure sequence: wild running, followed by clonic and then tonic seizures, and in some cases, respiratory arrest.[7]
-
Endpoint: The primary endpoint is the suppression of the clonic and/or tonic seizure phases. The ED50 is calculated as the dose that prevents seizures in 50% of the mice.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound and the comparator drugs are mediated by distinct molecular targets and signaling pathways.
This compound: Competitive NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor.[1][2] In epilepsy, excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate contributes to neuronal hyperexcitability and seizure propagation. By competitively binding to the glutamate recognition site on the NMDA receptor, this compound prevents its activation, thereby reducing the influx of calcium ions (Ca2+) and subsequent downstream signaling cascades that promote neuronal excitability.
References
- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CGP 37849 Target Engagement: An In Vitro Binding Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an in vitro binding assay to confirm the target engagement of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The following sections detail the experimental protocol for a radioligand binding assay, compare the binding affinity of this compound with other NMDA receptor antagonists, and illustrate the relevant biological pathway and experimental workflow.
Comparative Binding Affinities of NMDA Receptor Antagonists
The efficacy of a competitive antagonist is quantified by its binding affinity (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for this compound and other known competitive NMDA receptor antagonists, demonstrating the potent nature of this compound.
| Compound | Ki (nM) | Radioligand Used | Tissue Source | Reference |
| This compound | 220 | L-[³H]-glutamate | Rat brain postsynaptic density fractions | [2][3] |
| This compound | 35 | [³H]-CPP | Rat brain postsynaptic density fractions | [1][2][4] |
| CGP 39551 | Weaker than this compound | L-[³H]-glutamate | Rat brain postsynaptic density fractions | [2][3] |
| CGS 19755 | ~140 | [³H]-CPP | Rat brain postsynaptic density fractions | [2] |
| CPP | ~175 | [³H]-CPP | Rat brain postsynaptic density fractions | [2] |
| D-AP5 | ~245 | [³H]-CPP | Rat brain postsynaptic density fractions | [2] |
Note: The binding affinity of this compound was determined using two different radioligands, which accounts for the different Ki values. Both assays confirm its high-affinity binding to the NMDA receptor.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the in vitro target engagement of this compound at the NMDA receptor. The principle of this assay is to measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the NMDA receptor.[5]
Materials and Reagents:
-
Tissue Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.[5]
-
Radioligand: L-[³H]-glutamate or [³H]-CPP (a selective NMDA receptor antagonist).[2][3][4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor ligand (e.g., unlabeled L-glutamic acid or CPP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Determine the protein concentration of the final membrane preparation.[5]
-
-
Binding Assay:
-
In a multi-well plate, add the following to triplicate wells:
-
Total Binding: Rat cortical membranes and the radioligand.
-
Non-specific Binding: Rat cortical membranes, the radioligand, and a high concentration of an unlabeled NMDA receptor ligand.
-
Test Compound: Rat cortical membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the NMDA receptor signaling pathway and the workflow of the in vitro binding assay.
Caption: NMDA Receptor Signaling Pathway.
Caption: In Vitro Binding Assay Workflow.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Validating the Effects of CGP 37849: A Comparative Guide to Control Experiments
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential control experiments for validating the effects of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. By objectively comparing its performance with key alternatives and providing detailed experimental protocols, this document serves as a critical resource for ensuring the specificity and reliability of research findings involving this compound.
This compound acts by competing with the endogenous agonist glutamate (B1630785) at its binding site on the NMDA receptor, a crucial ion channel involved in synaptic plasticity and excitatory neurotransmission.[1][2] Validating that the observed effects of this compound are specifically due to its antagonism of the NMDA receptor is paramount. This requires a multi-tiered approach, employing both in vitro and in vivo methodologies to confirm its mechanism of action, potency, and selectivity.
Section 1: In Vitro Validation and Control Experiments
In vitro assays are fundamental for characterizing the direct interaction of this compound with the NMDA receptor and for establishing its selectivity over other potential targets.
Radioligand Binding Assays: Quantifying Affinity and Competition
Radioligand binding assays are used to determine the affinity (Ki) of this compound for the NMDA receptor and to confirm its competitive mechanism. These experiments measure the displacement of a radiolabeled ligand from the receptor by the unlabeled antagonist.
Comparative Binding Affinities of Competitive NMDA Receptor Antagonists
| Compound | Ki (nM) vs. [3H]CPP | Relative Potency vs. This compound |
| This compound | 35 | 1 |
| D-AP5 | 245 | ~0.14 |
| CGS 19755 | 140 | ~0.25 |
| CPP | 175 | ~0.20 |
| Data sourced from Fagg et al. (1990).[1] The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the presence of the radioligand [3H]CPP. |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Isolate postsynaptic density (PSD) fractions from rodent brain tissue (e.g., cortex or hippocampus) through homogenization and differential centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a selective NMDA receptor radioligand (e.g., [3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, or [3H]CPP).
-
Competition: Add varying concentrations of the unlabeled test compound (this compound or an alternative antagonist) to the wells.
-
Equilibration & Separation: Allow the reaction to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from unbound.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition of binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Control for Selectivity: To confirm selectivity, perform similar binding assays using radioligands for other glutamate receptor subtypes (e.g., AMPA, kainate) and a panel of other neurotransmitter receptors. This compound has been shown to be weak or inactive at 18 other receptor binding sites.[1]
References
CGP 37849: A Comparative Analysis of its Cross-reactivity with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of CGP 37849 with various glutamate (B1630785) receptor subtypes, focusing on its selectivity for the N-methyl-D-aspartate (NMDA) receptor over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating the specificity of this compound.
Executive Summary
This compound is a potent and competitive antagonist of the NMDA receptor.[1][2] Experimental evidence consistently demonstrates its high selectivity for the NMDA receptor, with minimal to no significant activity at AMPA and kainate receptors at concentrations where it effectively blocks NMDA receptor function.[1][3][4] This selectivity makes this compound a valuable pharmacological tool for isolating and studying NMDA receptor-mediated processes in the central nervous system.
Quantitative Comparison of Receptor Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound for different glutamate receptor subtypes.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| NMDA | L-[3H]-glutamate | Ki | 220 nM | [1][4] |
| NMDA | [3H]-CPP | Ki | 35 nM | [2][4] |
| AMPA (Quisqualate) | - | Functional Antagonism | No effect | [1][4] |
| Kainate | - | Functional Antagonism | No effect | [1][4] |
Note: Ki (inhibitory constant) represents the concentration of a competitor that will bind to half the binding sites at equilibrium in the absence of a ligand or substrate. Lower Ki values indicate higher binding affinity. Data for AMPA and kainate receptors are primarily qualitative, indicating a lack of effect at therapeutic concentrations.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[4][5] In the presence of glutamate, this compound competes for the same binding site, thereby preventing the conformational change required for ion channel opening. This blockade inhibits the influx of Ca2+ and Na+ ions, which are crucial for the downstream signaling cascades initiated by NMDA receptor activation.
Experimental Protocols
The selectivity of this compound has been determined using various in vitro and in vivo experimental protocols.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity of this compound for NMDA, AMPA, and kainate receptors.
Methodology:
-
Membrane Preparation: Postsynaptic density fractions are prepared from rat brains.
-
Incubation: The brain membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-glutamate for the NMDA site, [3H]-AMPA for AMPA receptors, [3H]-kainate for kainate receptors) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings directly measure the functional effects of a compound on ion channel activity.
Objective: To assess the antagonist activity of this compound on neuronal responses evoked by specific glutamate receptor agonists.
Methodology:
-
Preparation: In vitro brain slices (e.g., hippocampus) or cultured neurons are prepared.
-
Recording: Whole-cell patch-clamp or extracellular field potential recordings are established to measure neuronal electrical activity.
-
Agonist Application: A specific agonist for each receptor (NMDA, quisqualate for AMPA, or kainate) is applied to elicit a neuronal response (e.g., inward current, increased firing rate).
-
Antagonist Application: After establishing a stable baseline response to the agonist, this compound is co-applied at various concentrations.
-
Data Analysis: The degree of inhibition of the agonist-evoked response by this compound is quantified.
In vivo studies have also been conducted where this compound is administered orally to animals, and its effect on neuronal firing induced by iontophoretically applied NMDA, quisqualate, and kainate is measured. These studies consistently show a selective blockade of NMDA-induced responses.[1][3][4]
Conclusion
References
- 1. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
Oral Anticonvulsant Activity of CGP 37849: A Comparative Analysis with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Oral Efficacy of the Competitive NMDA Receptor Antagonist CGP 37849 Against Other Key Antagonists, Supported by Preclinical Data.
The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system, has long been a target for therapeutic intervention in a variety of neurological disorders, most notably epilepsy. The development of orally active NMDA receptor antagonists has been a significant goal, aiming to provide convenient and effective treatment options. Among these, this compound (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid) has emerged as a potent and orally active competitive NMDA receptor antagonist. This guide provides a comprehensive comparison of the oral activity of this compound with other notable NMDA receptor antagonists, based on available preclinical data.
Quantitative Comparison of Oral Anticonvulsant Efficacy
The following tables summarize the oral efficacy of this compound and other NMDA receptor antagonists in preclinical models of seizures, primarily the Maximal Electroshock (MES) seizure test in rodents. This test is a standard preclinical model used to assess the ability of a compound to prevent the spread of seizures, which is indicative of its potential efficacy against generalized tonic-clonic seizures in humans.[1]
Table 1: Oral Anticonvulsant Activity of Competitive NMDA Receptor Antagonists in the Maximal Electroshock (MES) Seizure Test
| Compound | Species | Oral ED₅₀ (mg/kg) | Duration of Action (Oral) | Reference(s) |
| This compound | Mouse | 8 - 22 | ~8 hours | [2] |
| Rat | 8 - 22 | [2] | ||
| CGP 39551 (prodrug of this compound) | Mouse | 3.7 - 8.1 | >24 hours | [2] |
| Rat | 3.7 - 8.1 | [2] | ||
| CGS 19755 (Selfotel) | - | Not reported (poor oral activity) | - | - |
Table 2: Oral/Systemic Anticonvulsant Activity of Non-Competitive and Uncompetitive NMDA Receptor Antagonists
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) | Seizure Model | Reference(s) |
| Remacemide | Mouse | Oral | 33 | MES | [3] |
| Dizocilpine (MK-801) | Mouse | Intravenous | 0.2 | NMDLA-induced | [4] |
| Ketamine | Mouse | Intraperitoneal | Dose-dependent protection (5-50 mg/kg) | MES | [5] |
| Memantine (B1676192) | Rat | Intraperitoneal | 10 | Amygdala-kindled seizures | [6] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The primary model cited is the Maximal Electroshock (MES) seizure test.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures.[7]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the laboratory environment to reduce stress-induced variability.
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) via gavage at various doses to different groups of animals. A vehicle control group receives the vehicle solution.
-
Pretreatment Time: A specific time interval is allowed to pass between drug administration and the seizure induction to ensure optimal drug absorption and brain penetration. This "time to peak effect" is often determined in preliminary studies.
-
Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) is delivered through corneal or auricular electrodes. The current intensity is suprathreshold to induce a maximal seizure in control animals (e.g., 50 mA for mice, 150 mA for rats).[7]
-
Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ value is calculated using statistical methods such as probit analysis.
Signaling Pathways and Experimental Workflow
The mechanism of action of competitive NMDA receptor antagonists like this compound involves the direct blockade of the glutamate (B1630785) binding site on the NMDA receptor, preventing its activation and the subsequent influx of calcium ions that can lead to hyperexcitability and seizures.
Caption: NMDA Receptor Antagonism by this compound.
The diagram above illustrates the mechanism of action. Glutamate and the co-agonist glycine must both bind to the NMDA receptor to open its ion channel, allowing calcium influx and subsequent neuronal signaling.[8][9] Competitive antagonists like this compound bind to the glutamate site, preventing glutamate from binding and thereby inhibiting receptor activation and the downstream cascade that can lead to hyperexcitability and seizures.
References
- 1. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible mechanism of anticonvulsant effect of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High doses of memantine (1-amino-3,5-dimethyladamantane) induce seizures in kindled but not in non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Profiles of CGP 37849 and Other NMDA Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral profiles of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist CGP 37849 and other notable NMDA blockers. The information is curated from preclinical studies to assist researchers in selecting appropriate pharmacological tools and to provide a comparative framework for drug development.
Introduction to NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Their overactivation can lead to excitotoxicity, implicating them in various neurological and psychiatric disorders.[1] NMDA receptor antagonists are classified based on their mechanism of action, primarily as competitive, non-competitive (or uncompetitive), and glycine (B1666218) site antagonists. These different mechanisms of action can lead to distinct behavioral profiles.
-
Competitive Antagonists: These compounds, such as this compound, bind to the glutamate recognition site on the NMDA receptor, directly competing with the endogenous agonist glutamate.[1]
-
Non-competitive (Uncompetitive) Antagonists: This class, which includes well-known compounds like phencyclidine (PCP), ketamine, and MK-801, binds to a site within the ion channel of the receptor, blocking the passage of ions. Their action is dependent on the channel being in an open state.[1]
-
Glycine Site Antagonists: These agents bind to the glycine co-agonist site on the NMDA receptor, which is also necessary for receptor activation.
This guide will focus on comparing the behavioral effects of this compound with representative non-competitive NMDA receptor antagonists.
Comparative Behavioral Data
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound and other NMDA antagonists on key behavioral measures in rodents. It is important to note that experimental conditions such as species, strain, and specific protocol details can influence the observed effects.
Table 1: Effects on Locomotor Activity
| Compound | Class | Species | Dose Range | Effect on Locomotor Activity | Citation(s) |
| This compound | Competitive | Rat | 1-10 mg/kg i.p. | Hyperlocomotion at doses inducing amphetamine-like effects. | |
| MK-801 | Non-competitive | Mouse | 0.05-0.3 mg/kg | Dose-dependent increase in locomotor activity. | [2][3] |
| Phencyclidine (PCP) | Non-competitive | Rat | 3.0-6.0 mg/kg | Dose-dependent increase in locomotor activity. | [4] |
| Ketamine | Non-competitive | Rat | 4-16 mg/kg | Dose-dependent increase in locomotor activity. | [5][6] |
| Memantine (B1676192) | Non-competitive | Rat | 5-20 mg/kg | No significant effect on locomotor activity. | [7] |
Table 2: Effects on Stereotyped Behavior
| Compound | Class | Species | Dose Range | Effect on Stereotypy | Citation(s) |
| This compound | Competitive | Rat | Not specified | Can induce stereotypies at doses causing hyperlocomotion. | |
| MK-801 | Non-competitive | Mouse | > 0.15 mg/kg | Induces stereotyped behaviors. | [2][8][9] |
| Phencyclidine (PCP) | Non-competitive | Rat | 2-10 mg/kg | Linear dose-response increase in stereotypy at moderate doses. | [10] |
| Ketamine | Non-competitive | Rat | 2-20 mg/kg/h (infusion) | Dose-dependent dissociative stereotypy. | [11] |
| Memantine | Non-competitive | Rat | Not specified | Generally does not induce stereotypy at therapeutic doses. |
Table 3: Effects on Prepulse Inhibition (PPI)
| Compound | Class | Species | Dose Range | Effect on PPI | Citation(s) |
| This compound | Competitive | Rat | Not specified | Data not readily available in searched literature. | |
| MK-801 | Non-competitive | Mouse | 0.1-0.3 mg/kg | Diminished prepulse inhibition. | [2] |
| Phencyclidine (PCP) | Non-competitive | Rat | 3.0 mg/kg | Disrupts prepulse inhibition. | [4] |
| Ketamine | Non-competitive | Rat | 8-12 mg/kg | Dose-dependently disrupts PPI. | [5][6] |
| Memantine | Non-competitive | Rat | 10-20 mg/kg | Dose- and interval-dependent effects; 10 mg/kg increased short-interval PPI, while 20 mg/kg decreased long-interval PPI. | [12][13] |
Table 4: Effects on Learning and Memory (Morris Water Maze)
| Compound | Class | Species | Dose Range | Effect on Learning & Memory | Citation(s) |
| This compound | Competitive | Rat | Not specified | Data not readily available in searched literature. | |
| MK-801 | Non-competitive | Rat | 0.624 mg/kg/day | Significant learning impairment. | [14] |
| Phencyclidine (PCP) | Non-competitive | Rat/Mouse | Not specified | Impairs cognitive control and active place avoidance. | [15] |
| Ketamine | Non-competitive | Rat | 12 mg/kg | Impairments in working memory. | [5][6] |
| Memantine | Non-competitive | Rat | 20 mg/kg/day | No impairment in naive rats; can improve performance in disease models. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Locomotor Activity (Open Field Test)
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[16][17]
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often marked with a grid. Modern systems use infrared beams or video tracking software to automate data collection.[16][18]
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[18]
-
Habituation: Each animal is placed in the center of the open field arena and allowed to explore freely for a predetermined period (e.g., 10-30 minutes).[19]
-
Data Collection: A video camera mounted above the arena records the session. Automated software tracks the animal's movement.[18][19]
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An index of anxiety-like behavior (thigmotaxis). Rodents tend to stay near the walls when anxious.[16]
-
Rearing Frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.[16]
-
-
Cleaning: The arena is thoroughly cleaned with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[18][19]
Stereotyped Behavior Assessment
Objective: To quantify repetitive, invariant behaviors often induced by high doses of psychostimulants and some NMDA antagonists.[20]
Apparatus: A standard observation cage or the open field arena.
Procedure:
-
Drug Administration: Animals are administered the test compound.
-
Observation Period: At specific time points after drug administration, animals are observed for a set duration (e.g., 2 minutes every 10 minutes).[20]
-
Rating Scale: An observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors using a rating scale. A common scale is:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped sniffing or rearing
-
3: Stereotyped activity along a fixed path
-
4: Continuous stereotyped sniffing or head movements
-
5: Continuous stereotyped behavior with intermittent licking or gnawing
-
6: Continuous licking, gnawing, or biting of the cage[21]
-
-
Data Analysis: The scores are averaged for each treatment group at each time point.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders.[22]
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.[23]
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a few minutes with background white noise.[24]
-
Trial Types: The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse (e.g., 30-120 ms (B15284909) inter-stimulus interval).[25]
-
No-stimulus trials: Only the background noise is present.
-
-
Data Measurement: The startle amplitude is recorded for each trial.
-
Calculation of PPI: PPI is calculated as the percent reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100[2]
Spatial Learning and Memory (Morris Water Maze)
Objective: To assess hippocampus-dependent spatial learning and memory.[26]
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[27][28]
Procedure:
-
Acquisition Phase:
-
The rodent is placed in the water at one of several starting locations.
-
The animal must swim to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[27]
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
This is repeated for several trials per day over several days.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates good spatial memory.[27]
-
-
Cued Trials (Control): A visible platform is used to assess for any non-specific motor or motivational deficits.[26]
Visualizations
NMDA Receptor Signaling and Antagonist Binding Sites
Caption: NMDA receptor with binding sites for agonists and antagonists.
Experimental Workflow for Comparing NMDA Blocker Behavioral Profiles
References
- 1. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 2. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Low-dose memantine-induced working memory improvement in the allothetic place avoidance alternation task (APAAT) in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response characteristics of intravenous ketamine on dissociative stereotypy, locomotion, sensorimotor gating, and nociception in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of memantine on prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of memantine on prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 17. anilocus.com [anilocus.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 20. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Pre-pulse Inhibition [augusta.edu]
- 23. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 25. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 28. news-medical.net [news-medical.net]
Safety Operating Guide
Safe Disposal of CGP 37849: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of CGP 37849, a potent and selective NMDA receptor antagonist. Adherence to these protocols is critical for laboratory safety and environmental protection.
This compound, with the chemical name (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid, requires careful management as a laboratory chemical. While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) should always take precedence, the following procedures are based on general best practices for the disposal of pharmaceutical and phosphonic acid derivative waste in a laboratory setting.
I. Characterization of Waste
The initial and most critical step is to characterize the waste. This compound waste may exist in several forms:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, pipette tips).
-
Aqueous Solutions: Solutions of this compound in buffers or other aqueous media.
-
Organic Solvent Solutions: Solutions of this compound dissolved in organic solvents.
It is imperative to determine if the waste is considered hazardous under local, state, and federal regulations. This determination is often based on the characteristics of the waste, such as ignitability, corrosivity, reactivity, and toxicity.
II. Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is crucial for safe handling and for determining appropriate disposal routes.
| Property | Value | Reference |
| Molecular Formula | C6H12NO5P | |
| Molecular Weight | 209.14 g/mol | |
| Appearance | Solid | N/A |
| Storage | Desiccate at +4°C | |
| Purity | ≥98% (HPLC) |
III. Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste.
Step 1: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials. As a phosphonic acid derivative, it should be kept separate from strong bases and oxidizing agents.
-
Collect solid, aqueous, and organic solvent waste streams in separate, clearly labeled containers.
Step 2: Waste Container Selection and Labeling
-
Use containers that are compatible with the chemical nature of the waste. For acidic compounds like this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are recommended.
-
Ensure all containers are in good condition, with no leaks or cracks, and have securely fitting lids.
-
Label each waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the specific contents (e.g., "Solid Waste," "Aqueous Solution in PBS," "Solution in DMSO"). The accumulation start date should also be clearly marked.
Step 3: Accumulation and Storage
-
Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from drains and sources of ignition.
-
Utilize secondary containment, such as a larger, chemically resistant tub, to contain any potential spills.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Disposal Arrangement
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact your EHS office to schedule a pickup for your properly labeled and stored waste containers.
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as sand, clay, or vermiculite.[1]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the spill cleanup waste as hazardous and dispose of it according to the procedures outlined above.
IV. Experimental Protocols and Methodologies
While specific experimental protocols for this compound are varied, a common application involves its use as an antagonist in cell culture or in vivo studies to investigate NMDA receptor function. A generalized workflow for such an experiment is as follows:
-
Preparation of Stock Solution: this compound is typically dissolved in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution.
-
Preparation of Working Solution: The stock solution is then diluted in a suitable medium (e.g., cell culture medium or saline) to the desired final concentration for the experiment.
-
Application: The working solution is applied to the biological system (e.g., added to cell culture wells or administered to an animal model).
-
Data Collection: The effects of this compound on the biological system are measured and recorded.
-
Waste Generation: All materials that have come into contact with this compound, including pipette tips, culture plates, and unused solutions, are considered chemical waste and must be disposed of according to the procedures outlined in this document.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Safeguarding Research: A Comprehensive Guide to Handling CGP 37849
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of CGP 37849, a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
I. Core Safety and Handling Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from available literature and general safety protocols for potent neuroactive compounds. Researchers must supplement these guidelines with their institution's specific safety procedures.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid |
| Molecular Formula | C6H12NO5P |
| Molecular Weight | 209.14 g/mol [1] |
| Appearance | Solid (form may vary) |
| Storage | Desiccate at +4°C for long-term storage. |
Toxicological Data
| Metric | Value | Species |
| Ki | 35 nM | Rat |
| Ki | 220 nM | Rat |
| ED50 (seizures) | 21 mg/kg (oral)[2] | Mouse |
Note: The provided toxicological data indicates high potency. All handling should be performed with the assumption that the compound is highly active and potentially hazardous.
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following recommendations provide a baseline for handling this compound in a research laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling the powder form. | Minimizes the risk of inhalation. |
III. Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is mandatory to minimize risk and ensure regulatory compliance.
Experimental Workflow
The following diagram outlines the key stages of working with this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
All weighing and initial handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
-
Solubilization:
-
Consult the manufacturer's data sheet or relevant literature for solubility information.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
-
Experimental Use:
-
When working with solutions of this compound, take care to avoid splashes and the generation of aerosols.
-
Clearly label all solutions containing the compound.
-
-
Decontamination:
-
After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Disposal Plan
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Disposal Method: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
IV. Emergency Procedures
In the event of an exposure or spill, follow these immediate procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department immediately. |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory guidelines. By prioritizing safety and meticulous planning, researchers can confidently and responsibly advance their scientific inquiries.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
